molecular formula C5H10N4O B11784379 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

カタログ番号: B11784379
分子量: 142.16 g/mol
InChIキー: UTOVKPWJJLCANE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is a chemical compound offered for research purposes. It features a dihydropyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 1,2-dihydropyrimidine structure is a key intermediate in synthesizing complex alkaloids and other pharmacologically active molecules . Compounds containing the pyrimidine-4,5-diamine subunit have been investigated for their potential as agonists for Toll-like receptors (TLRs), which are important targets in immunology and antiviral research . Similarly, dihydropyrimidine-based derivatives have been extensively studied and shown to possess significant anti-inflammatory properties by acting as dual inhibitors of enzymes like mPGES-1 and 5-LOX, which are key players in the inflammatory pathway . Other research avenues for dihydropyrimidines include their development as cytotoxic agents that inhibit tyrosine kinases such as EGFR and VEGFR-2, highlighting their value in anticancer drug discovery . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the vast potential of dihydropyrimidine and pyrimidine-diamine derivatives to inform their specific experimental investigations.

特性

分子式

C5H10N4O

分子量

142.16 g/mol

IUPAC名

2-methoxy-1,2-dihydropyrimidine-4,5-diamine

InChI

InChI=1S/C5H10N4O/c1-10-5-8-2-3(6)4(7)9-5/h2,5,8H,6H2,1H3,(H2,7,9)

InChIキー

UTOVKPWJJLCANE-UHFFFAOYSA-N

正規SMILES

COC1NC=C(C(=N1)N)N

製品の起源

United States
Foundational & Exploratory

Synthesis Pathway of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (CAS: 1936040-34-4)[1] represents a highly functionalized, partially saturated heterocyclic building block. Molecules possessing the 1,2-dihydropyrimidine core are of significant interest in modern drug development due to their unique spatial geometry, tautomeric properties, and utility as conformationally constrained precursors for nucleoside analogs and kinase inhibitors[2].

Synthesizing this specific derivative requires navigating the orthogonal reactivity of the pyrimidine ring. The primary synthetic challenge lies in achieving the regioselective partial reduction of the aromatic pyrimidine core to the 1,2-dihydro state without over-reducing the molecule to a tetrahydropyrimidine, while simultaneously preserving the delicate 4,5-diamino and 2-methoxy substituents.

As a Senior Application Scientist, I have designed this whitepaper to provide a robust, four-step synthetic pathway. This guide emphasizes mechanistic causality and establishes a self-validating experimental system for each stage of the workflow.

Retrosynthetic Analysis & Pathway Design

The most reliable approach to synthesizing highly substituted 1,2-dihydropyrimidines is the late-stage partial reduction of a fully functionalized aromatic precursor[3].

Our retrosynthetic strategy traces the target back to the commercially available 2-chloro-4-aminopyrimidine . The forward synthesis is designed as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the 2-methoxy group.

  • Electrophilic Nitrosation: Regioselective activation of the C5 position[4].

  • Chemoselective Reduction: Conversion of the nitroso intermediate to the 4,5-diamine[5].

  • Regioselective Hydride Reduction: Controlled partial reduction of the pyrimidine ring[3].

ChemicalPathway SM 2-Chloro-4-aminopyrimidine Int1 2-Methoxy-4-aminopyrimidine SM->Int1 NaOMe, MeOH 80°C Int2 2-Methoxy-4-amino- 5-nitrosopyrimidine Int1->Int2 NaNO2, AcOH 0°C Int3 2-Methoxy-pyrimidine- 4,5-diamine Int2->Int3 Na2S2O4, H2O 25°C Target 2-Methoxy-1,2-dihydro- pyrimidine-4,5-diamine Int3->Target NaBH4, MeOH 0°C - 25°C

Fig 1: Four-step synthetic pathway to 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine.

Mechanistic Causality: The Partial Ring Reduction

The critical step in this pathway is the final transformation: the partial reduction of the aromatic ring using Sodium Borohydride ( NaBH4​ ). Why does this reaction stop at the 1,2-dihydro stage rather than proceeding to complete saturation?

The causality is rooted in the electronic distribution of the pyrimidine ring. The C2 carbon is flanked by two electronegative nitrogen atoms and an electron-withdrawing methoxy group, making it the most electrophilic site on the ring. Hydride ( H− ) attack occurs regioselectively at C2[3]. This forces an electron shift onto the N1 nitrogen, generating an intermediate anion that is rapidly protonated by the protic solvent (Methanol).

Crucially, the electron-donating nature of the amino groups at C4 and C5 enriches the remaining C4=C5 double bond. This electronic enrichment effectively deactivates the rest of the ring toward further nucleophilic hydride attack, halting the reduction precisely at the 1,2-dihydro state[6].

Mechanism A Hydride Attack B C2 Carbon (Electrophile) A->B [H-] C N1 Nitrogen (Anion) B->C e- shift D Protonation (MeOH) C->D Quench E 1,2-Dihydro Product D->E Final

Fig 2: Mechanism of regioselective hydride reduction at the pyrimidine C2 position.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction conditions, isolated yields, and the key analytical markers required to validate each step before proceeding.

StepReaction TypeReagents & ConditionsYield (%)Purity (HPLC)Key Analytical Marker (LC-MS / 1 H NMR)
1 SNAr Methoxylation NaOMe , MeOH , 80 °C, 4h88%>98% [M+H]+ 126.1; Appearance of −OCH3​ singlet (~3.9 ppm)
2 Electrophilic Nitrosation NaNO2​ , aq. AcOH , 0 °C, 2h75%>95%Disappearance of aromatic C5-H proton (~6.2 ppm)
3 Nitroso Reduction Na2​S2​O4​ , H2​O / NH3​ , 25 °C, 3h82%>96% [M+H]+ 141.1; Appearance of broad −NH2​ singlet
4 Hydride Ring Reduction NaBH4​ , MeOH , 0 °C to 25 °C, 5h65%>92% [M+H]+ 143.1; C2-H shifts from aromatic to aliphatic

Step-by-Step Experimental Methodologies

To ensure scientific integrity, each protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process controls (IPCs) are met.

Step 1: Synthesis of 2-Methoxy-4-aminopyrimidine
  • Procedure: Charge an oven-dried round-bottom flask with 2-chloro-4-aminopyrimidine (1.0 eq) and anhydrous methanol (0.5 M) under a nitrogen atmosphere. Add sodium methoxide solution (25% w/w in MeOH, 2.0 eq) dropwise. Heat the reaction mixture to reflux (80 °C) for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears. LC-MS must confirm the mass shift from 130.0 (chlorine isotope pattern) to 126.1.

  • Workup: Neutralize the mixture with 1N HCl to pH 7 to prevent methoxy hydrolysis. Concentrate in vacuo, extract with EtOAc (3x), dry over anhydrous Na2​S2​O4​ , and concentrate to afford Intermediate 1 as a white solid.

Step 2: Synthesis of 2-Methoxy-4-amino-5-nitrosopyrimidine
  • Procedure: Dissolve Intermediate 1 (1.0 eq) in 10% aqueous acetic acid (0.3 M). Cool the solution to 0–5 °C using an ice-water bath. Prepare a cold aqueous solution of Sodium nitrite ( NaNO2​ , 1.5 eq) and add it dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent diazonium degradation[4]. Stir for 2 hours.

  • Self-Validation (IPC): A successful nitrosation is visually self-validating; the solution will transition into a deep blue/green suspension. 1 H NMR must show the complete disappearance of the C5-H aromatic proton.

  • Workup: Filter the brightly colored precipitate through a Büchner funnel. Wash sequentially with ice-cold water and cold ethanol. Dry under high vacuum to yield Intermediate 2.

Step 3: Synthesis of 2-Methoxy-pyrimidine-4,5-diamine
  • Procedure: Suspend Intermediate 2 (1.0 eq) in 10% aqueous ammonia (0.2 M). Add Sodium dithionite ( Na2​S2​O4​ , 3.0 eq) in small portions at room temperature. Stir vigorously for 3 hours[5].

  • Self-Validation (IPC): The reaction is complete when the blue/green color of the nitroso compound completely fades to a pale yellow solution. LC-MS must show [M+H]+ = 141.1.

  • Workup: Extract the aqueous layer with EtOAc (4x). Wash the combined organic layers with brine, dry over Na2​S2​O4​ , and concentrate to afford Intermediate 3.

Step 4: Synthesis of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine
  • Procedure: Dissolve Intermediate 3 (1.0 eq) in anhydrous methanol (0.1 M). Cool the flask to 0 °C. Add Sodium borohydride ( NaBH4​ , 1.2 eq) portion-wise over 15 minutes to control the evolution of hydrogen gas[3]. Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.

  • Self-Validation (IPC): 1 H NMR is critical here. Confirm the transformation of the C2-methoxy aromatic system to a 1,2-dihydro system by observing the appearance of an aliphatic C2-H signal (typically a doublet or multiplet around 5.0 - 5.5 ppm, depending on the solvent) and the loss of aromatic symmetry.

  • Workup: Quench the reaction carefully by adding acetone (destroys excess NaBH4​ without excessive gas evolution). Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM:MeOH 95:5) to isolate the final target compound.

References

  • Cho, H. "Dihydropyrimidines: Synthesis and Tautomerism." Graduate School of Pharmaceutical Sciences, Tohoku University.[2] URL:[Link]

  • Barluenga, J., et al. "Reduction of the Pyrimidine Ring: Regio- and Stereoselective Synthesis of 1,3-Diamine Derivatives." Synlett, 1991(11), 821-823.[3] URL:[Link]

  • Lagoja, I. M., et al. "Alkoxy-5-nitrosopyrimidines: Useful Building Block for the Generation of Biologically Active Compounds." Chemistry - A European Journal, Lirias KU Leuven.[4] URL:[Link]

  • US Patent US6172227B1. "4,5-diaminopyrimidine derivatives and a method for the preparation thereof." Google Patents.[5] URL:

  • Bunev, A. S., et al. "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines." PMC / NIH.[6] URL:[Link]

Sources

physicochemical properties of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Executive Summary

In the landscape of modern drug discovery, the optimization of heterocyclic building blocks is fundamental to developing efficacious therapeutics. 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (CAS: 1936040-34-4) is a highly specialized, densely functionalized intermediate. Pyrimidine derivatives are ubiquitous in nature and pharmaceutical sciences, frequently exhibiting anticancer, antiviral, and anti-inflammatory properties[1].

Unlike fully aromatic pyrimidines, the 1,2-dihydro saturation in this compound introduces structural flexibility and alters the electronic distribution across the ring. The presence of the 4,5-diamine motif makes it a privileged precursor for the synthesis of fused bicyclic systems—most notably purines and pteridines—via cyclocondensation pathways[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and standardized experimental protocols for its application in medicinal chemistry.

Physicochemical Profiling & ADMET Implications

The physicochemical properties of drug molecules—such as molecular weight, solubility, lipophilicity, and pKa—are pivotal indicators that influence a molecule's behavior within biological systems, impacting everything from target affinity to systemic exposure[3]. In early-stage drug discovery, high-throughput physicochemical profiling is essential to identify liabilities before significant resources are invested in structural optimization[4].

For 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine, the balance between lipophilicity and aqueous solubility is heavily influenced by its functional groups. The two primary amines act as strong hydrogen-bond donors, significantly enhancing aqueous solubility, while the 2-methoxy group fine-tunes the compound's lipophilicity and modulates the pKa of the adjacent ring nitrogens.

Table 1: Key Physicochemical Parameters of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

ParameterValue / DescriptionADMET Implication
Molecular Formula C₅H₁₀N₄OLow molecular weight ideal for fragment-based drug design (FBDD).
Molecular Weight 142.16 g/mol Highly efficient ligand efficiency (LE) metrics during screening.
CAS Number 1936040-34-4Unique identifier for commercial procurement and database tracking.
Hydrogen Bond Donors 4 (from two -NH₂ groups)Enhances aqueous solubility but may restrict blood-brain barrier (BBB) permeability.
Hydrogen Bond Acceptors 4 (N and O atoms)Facilitates strong interactions with kinase hinge regions[5].
Topological Polar Surface Area ~80-90 ŲOptimal for oral bioavailability, falling well within Lipinski's Rule of Five[3].

Structural & Mechanistic Insights: The 4,5-Diamine Motif

The reactivity of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is defined by the differential nucleophilicity of its vicinal amines. In standard pyrimidine-4,5-diamines, the N5 amine is typically more nucleophilic than the N4 amine, as the latter is often involved in extended conjugation with the electron-deficient pyrimidine core[6].

This differential reactivity is the cornerstone of the Traube Synthesis , a classic and highly flexible reaction protocol used to construct the imidazole ring of purines[2]. By reacting the 4,5-diamine with an electrophilic carbon source (such as formic acid, orthoesters, or functionalized aldehydes), chemists can regioselectively form a Schiff base at the N5 position, which subsequently undergoes intramolecular cyclization at the N4 position to yield a fused purine scaffold[5].

TraubeSynthesis A 2-Methoxy-1,2-dihydro pyrimidine-4,5-diamine C Schiff Base Intermediate A->C Nucleophilic Attack (N5) B Electrophile (e.g., Triethyl Orthoformate) B->C D Cyclocondensation (Traube Synthesis) C->D Heat / Acid Catalysis E Fused Purine Scaffold D->E Ring Closure (N4)

Fig 1: Mechanistic pathway of the Traube synthesis utilizing the 4,5-diamine motif for purine construction.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify intermediate stability and product formation.

Protocol 1: High-Throughput Physicochemical Profiling

Rationale: Achieving the right balance between lipophilicity and solubility is paramount in drug discovery; highly soluble compounds may lack target affinity, while overly lipophilic molecules face systemic exposure challenges[3].

  • Stock Preparation: Dissolve 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine in LC-MS grade 100% DMSO to a concentration of 10 mM.

    • Self-Validation: Verify stock purity via LC-MS. Ensure >95% purity and check for spontaneous oxidation of the 1,2-dihydro core before proceeding.

  • Kinetic Solubility Assay: Spike the DMSO stock into PBS (pH 7.4) to achieve a final concentration of 200 µM (maintaining a 2% DMSO final volume). Incubate at 25°C for 2 hours. Measure light scattering via nephelometry to detect undissolved particulates[4].

  • Lipophilicity (LogD) Assessment: Inject the compound onto a C18 reverse-phase HPLC column using a gradient of water/acetonitrile (both containing 0.1% formic acid). Correlate the retention time against a calibration curve of known standards to derive the LogD at pH 7.4.

  • Data Integration: Compile solubility and LogD metrics to guide subsequent structural modifications and predict ADMET behavior.

PhysicoChemical Step1 Compound 1936040-34-4 Step2 Physicochemical Profiling Step1->Step2 Sub1 Kinetic Solubility (Nephelometry) Step2->Sub1 Sub2 Lipophilicity (HPLC / Shake-Flask) Step2->Sub2 Sub3 pKa Determination (Potentiometry) Step2->Sub3 Step3 ADMET Optimization Sub1->Step3 Sub2->Step3 Sub3->Step3

Fig 2: High-throughput physicochemical profiling workflow for early-stage drug discovery.

Protocol 2: Traube-Style Cyclocondensation to Purine Derivatives

Rationale: The Traube synthesis leverages the nucleophilicity of the 4,5-diamine motif to construct densely substituted purine cores, which are highly sought after in kinase inhibitor development[6].

  • Schiff Base Formation: In a dry round-bottom flask, combine 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (1.0 eq) with triethyl orthoformate (1.5 eq) in anhydrous ethanol. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reflux & Condensation: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

    • Self-Validation: Monitor reaction progress via TLC or LC-MS. The reaction is deemed ready for the next step when the mass corresponding to the primary N5-amine is fully consumed[6].

  • Cyclization & Oxidation: The intermediate Schiff base undergoes spontaneous cyclocondensation. Because the starting material is a 1,2-dihydro derivative, an oxidative workup (e.g., using mild oxidants like Pd/C under air or DDQ) may be required to achieve full aromaticity of the resulting purine system[5].

  • Purification: Cool the mixture to room temperature, precipitate the crude product using cold diethyl ether, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure 2-methoxy-purine derivative.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery PharmaFeatures URL:[Link]

  • Product Class 17: Purines Science of Synthesis (Thieme Connect) URL:[Link]

  • The Development of Practical Synthetic Routes to a CB2 Agonist: Efficient Construction of a Densely Substituted Purine Core Organic Process Research & Development (ACS Publications) URL:[Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • POTENT HETEROCYCLE FOR TREATMENT OF CANCER Journal of Advanced Scientific Research (Sciensage) URL:[Link]

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A Guide to the Crystal Structure Analysis of Diaminopyrimidine Derivatives: A Case Study for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of diaminopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the limited publicly available crystallographic data for 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine, this guide will utilize a closely related, well-characterized diaminopyrimidine salt, 2,4-diaminopyrimidin-1-ium monoglutarate, as a representative case study. The principles and methodologies detailed herein are broadly applicable to novel compounds within this chemical class. We will delve into the causality behind experimental choices, from solvent selection in crystallization to the nuances of structure refinement and the critical analysis of intermolecular interactions that govern crystal packing. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for structure-based drug design.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry.[1] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a multitude of clinically significant drugs.[2] Dihydropyrimidinones (DHPMs) and their analogs exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The therapeutic potential of these compounds often stems from their ability to form specific hydrogen bonds and other non-covalent interactions with biological targets.

A precise understanding of the three-dimensional arrangement of atoms, as well as the intermolecular forces that dictate the crystal packing, is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this high-resolution structural information.[6] The resulting data on bond lengths, bond angles, and conformational preferences are invaluable for optimizing ligand-receptor interactions and improving the physicochemical properties of drug candidates.

This guide will provide a detailed protocol and analysis, using a representative diaminopyrimidine salt to illustrate the complete workflow from synthesis to in-depth structural elucidation.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the diffraction data is directly contingent on the perfection of the crystal lattice.

Synthesis of a Representative Diaminopyrimidine Salt

Experimental Protocol: Synthesis of 2,4-diaminopyrimidin-1-ium monoglutarate [2]

  • Dissolution: Dissolve 2,4-diaminopyrimidine (1 equivalent) and glutaric acid (1 equivalent) in a minimal amount of warm distilled water.

  • Filtration: Filter the warm solution through a cotton pad or a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Slow evaporation of the solvent will lead to the formation of single crystals over several days.

Causality: The choice of water as a solvent is based on the polarity of the starting materials and their ability to form salts. Slow evaporation is a crucial technique for growing large, well-ordered crystals by allowing the solution to reach supersaturation gradually. Rapid crystallization often leads to the formation of small, polycrystalline material unsuitable for SCXRD.

Mandatory Visualization: The Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Dissolve 2,4-diaminopyrimidine & glutaric acid in warm water s2 Hot Filtration s1->s2 Remove impurities c1 Slow Evaporation at Room Temperature s2->c1 Prepare for crystallization c2 Crystal Nucleation & Growth c1->c2 c3 Harvest Single Crystals c2->c3 a1 Single-Crystal X-ray Diffraction c3->a1

Caption: Workflow from synthesis to single crystal for analysis.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The experiment involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.

  • Instrumentation: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as absorption. This process yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The atomic coordinates and displacement parameters are adjusted iteratively using a least-squares approach to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Analysis of 2,4-diaminopyrimidin-1-ium monoglutarate

The refinement of the crystal structure provides a wealth of information about the molecule's geometry and the interactions that govern its packing in the solid state.

Crystallographic Data

The following table summarizes the key crystallographic data for our representative compound.

ParameterValue
Chemical FormulaC9H14N4O4
Formula Weight258.24
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.375(3)
b (Å)8.369(2)
c (Å)13.785(4)
β (°)101.52(3)
Volume (Å3)1170.2(5)
Z4
Calculated Density (g/cm3)1.465
Final R indices [I>2σ(I)]R1 = 0.055, wR2 = 0.148
Goodness-of-fit on F21.03

Data sourced from a representative diaminopyrimidine structure.[2]

Molecular Geometry

The analysis of bond lengths and angles within the 2,4-diaminopyrimidin-1-ium cation and the monoglutarate anion reveals a structure consistent with established chemical principles. The pyrimidine ring is planar, and the protonation at one of the ring nitrogen atoms is confirmed by the geometry and the hydrogen bonding pattern.

Supramolecular Architecture and Hydrogen Bonding

The crystal packing is dominated by an extensive network of hydrogen bonds. These interactions are critical for the stability of the crystal lattice and provide insights into the potential donor-acceptor properties of the molecule in a biological context.

The primary hydrogen bonding motif involves the protonated pyrimidine cation and the carboxylate group of the glutarate anion, forming a robust R²₂(8) graph set motif. Additionally, the amino groups of the pyrimidine ring act as hydrogen bond donors to the carboxylate oxygen atoms of neighboring anions, creating a complex three-dimensional network.

Mandatory Visualization: Hydrogen Bonding Network

G cluster_pyrimidine 2,4-Diaminopyrimidin-1-ium Cation cluster_glutarate1 Glutarate Anion 1 cluster_glutarate2 Glutarate Anion 2 N1 N1-H+ O1_carboxylate O (carboxylate) N1->O1_carboxylate N-H...O N_amino1 N-H (amino) O2_carboxylate O (carboxylate) N_amino1->O2_carboxylate N-H...O N_amino2 N-H (amino) O3_carboxylate O (carboxylate) N_amino2->O3_carboxylate N-H...O

Caption: Key hydrogen bonding interactions in the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from SCXRD is a powerful asset in drug discovery.

  • Structure-Based Drug Design: The precise coordinates of the atoms can be used to model the binding of the molecule to its target protein. This allows for the rational design of modifications to improve binding affinity and selectivity.

  • Pharmacophore Modeling: The hydrogen bond donor and acceptor sites identified in the crystal structure are key features of the molecule's pharmacophore. This information can be used to design new molecules with similar biological activity.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. Crystallographic analysis is essential for identifying and characterizing different polymorphs.

  • Understanding Physicochemical Properties: The crystal packing and intermolecular interactions influence properties such as melting point, stability, and solubility.

Conclusion

This guide has provided a comprehensive overview of the process of crystal structure analysis, using a representative diaminopyrimidine derivative as a case study. The methodologies described, from synthesis and crystallization to single-crystal X-ray diffraction and the detailed analysis of the resulting structure, are fundamental to modern medicinal chemistry. The insights gained from understanding the three-dimensional structure and intermolecular interactions of a potential drug candidate are invaluable for accelerating the drug discovery and development process. While a crystal structure for 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine remains to be reported, the principles outlined here provide a robust framework for its future characterization and for the broader class of diaminopyrimidine compounds.

References

  • Huseynzada, A. E., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(10), 5674–5687. Available at: [Link]

  • Walczak, M. A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 454. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6995–7008. Available at: [Link]

  • Wikipedia. (2023). Cambridge Structural Database. Wikipedia. Available at: [Link]

  • Rajam, A., et al. (2014). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1079–o1080. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Publications. Available at: [Link]

  • re3data.org. (2026). Cambridge Structural Database. re3data.org. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. CCDC Website. Available at: [Link]

  • Matulková, I., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 593. Available at: [Link]

  • Wang, S., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 26(7), 1933. Available at: [Link]

  • Hafez, H. N., et al. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Chemistry Central Journal, 10, 63. Available at: [Link]

  • CCDC. CCDC 610354: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]

  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Cruz-Cabeza, A. J., et al. (2019). Data mining the Cambridge Structural Database for hydrate–anhydrate pairs with SMILES strings. CrystEngComm, 21(27), 4154-4162. Available at: [Link]

  • Google Patents. (2015). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Google Patents.
  • The Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. RSC Publishing. Available at: [Link]

  • Der Pharma Chemica. (2016). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 8(1), 473-479. Available at: [Link]

  • ResearchGate. (2017). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. ResearchGate. Available at: [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available at: [Link]

Sources

Spectroscopic Characterization of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Structural Causality

In the landscape of medicinal chemistry, pyrimidine derivatives serve as privileged pharmacophores. While fully aromatic pyrimidines are exhaustively documented, partially saturated analogs such as 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (CAS: 1936040-34-4)[1] present unique analytical challenges.

The 1,2-dihydro modification fundamentally alters the electronic topology of the molecule. By saturating the N1–C2 bond and introducing a methoxy group at C2, the aromaticity of the pyrimidine ring is broken. This isolates the π -electron system into an enamine/amidine-like substructure across N3–C4=C5–C6. As a Senior Application Scientist, I approach the structural elucidation of this molecule not as a simple matching exercise, but as a thermodynamic and electronic puzzle. The protocols and data interpretations detailed in this whitepaper are designed to be a self-validating system, ensuring absolute confidence in structural assignment through orthogonal spectroscopic techniques[2].

Analytical Workflow Design

To establish a highly rigorous proof of structure, we employ a multi-modal workflow. No single technique is sufficient due to the labile nature of the 1,2-dihydro system and the potential for tautomerization or rapid proton exchange at the amine/imine centers.

Workflow A Sample Preparation (DMSO-d6 / LC-MS Grade MeOH) B NMR Spectroscopy 1H, 13C, COSY, HSQC A->B C ATR-FTIR Spectroscopy Vibrational Profiling A->C D ESI-MS/MS Fragmentation Analysis A->D E Data Synthesis & Structural Elucidation B->E C->E D->E

Fig 1. Self-validating multi-modal spectroscopic workflow for pyrimidine characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Chemical Shifts

The NMR profile of 2-methoxy-1,2-dihydropyrimidine-4,5-diamine is dictated by the sp3 hybridization of C2. Unlike aromatic pyrimidines where C2 resonates at ~150–160 ppm[2], the C2 in this molecule acts as an orthoamide/hemiaminal ether carbon (bonded to N1, N3, and O). Consequently, its 13 C signal shifts dramatically upfield to ~80–90 ppm.

Furthermore, the choice of solvent is critical. We mandate the use of DMSO- d6​ rather than CDCl 3​ . The strong hydrogen-bond accepting nature of DMSO slows down the quadrupolar relaxation and chemical exchange of the N1-H, C4-NH 2​ , and C5-NH 2​ protons, allowing them to be observed as distinct, integratable broad singlets[3].

Spectral Data Synthesis

Table 1: Proposed 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H NMR ( δ , ppm)Multiplicity / Integration 13 C NMR ( δ , ppm)Causality / Electronic Environment
-OCH 3​ 3.35Singlet, 3H52.4Standard methoxy resonance; deshielded by oxygen.
C2 5.15Broad Doublet, 1H84.6 sp3 hybridized hemiaminal carbon; coupled to N1-H.
C4 --156.2 sp2 amidine-like carbon; highly deshielded by N3 and NH 2​ .
C5 --118.5Enamine α -carbon; shielded by electron donation from C4/C6.
C6 6.75Singlet, 1H138.1Enamine β -proton; exhibits partial vinylic character.
N1-H 7.10Broad Singlet, 1H-Secondary amine; exchangeable with D 2​ O.
C4-NH 2​ 6.20Broad Singlet, 2H-Primary amine; conjugated with the C=N system.
C5-NH 2​ 4.80Broad Singlet, 2H-Primary amine; less conjugated than C4-NH 2​ .
Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) for both 1 H and 13 C channels to maximize the Q-factor.

  • Shimming: Perform gradient shimming (Z1-Z5) until the TMS signal FWHM (Full Width at Half Maximum) is < 0.8 Hz.

  • Acquisition ( 1 H): Run a standard 1D proton sequence (zg30) with a relaxation delay (D1) of 2.0 seconds, 16 scans, and a spectral width of 15 ppm.

  • Acquisition ( 13 C): Run a proton-decoupled carbon sequence (zgpg30) with a D1 of 2.0 seconds, 1024 scans, and a spectral width of 250 ppm.

  • Self-Validation (2D NMR): Execute an HSQC experiment to unequivocally link the proton at 5.15 ppm to the carbon at 84.6 ppm, ruling out any tautomeric aromatic structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the primary/secondary amines and the saturated C2 environment[4].

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm −1 )Mode AssignmentStructural Significance
3420, 3310, 3180 N-H stretching (Asym/Sym)Confirms the presence of multiple amine environments (NH 2​ and NH)[3].
2945, 2830 C-H stretching ( sp3 )Validates the aliphatic methoxy group and the saturated C2 proton.
1645, 1580 C=N and C=C stretchingIndicates the conjugated enamine/amidine ring system[4].
1085 C-O stretchingConfirms the ether linkage of the methoxy group at C2.
Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (64 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Deposit ~2 mg of the solid powder directly onto the center of the ATR crystal.

  • Force Application: Lower the anvil and apply consistent pressure until the force gauge indicates optimal contact (typically ~80 units), ensuring uniform pathlength and preventing peak distortion.

  • Acquisition: Collect the sample spectrum (64 scans, 4000–400 cm −1 ). Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth.

Mass Spectrometry (MS) & Fragmentation Pathways

Thermodynamic Drivers of Fragmentation

In Electrospray Ionization (ESI) positive mode, the molecule readily forms the protonated molecular ion [M+H]+ at m/z 143.09[5]. However, the 1,2-dihydro system is thermodynamically metastable under Collision-Induced Dissociation (CID). The dominant fragmentation pathway is driven by the energetic favorability of re-aromatization .

The loss of methanol (CH 3​ OH, -32 Da) from the C2 position forces the ring to re-oxidize, yielding a highly stable, fully conjugated pyrimidine-4,5-diamine cation at m/z 111.07[6]. This phenomenon is a hallmark of partially saturated heterocycles containing leaving groups at the saturated centers.

Fragmentation M [M+H]+ m/z 143.09 F1 [M+H - CH3OH]+ m/z 111.07 (Aromatized) M->F1 -CH3OH (-32 Da) F2 [M+H - NH3]+ m/z 126.07 M->F2 -NH3 (-17 Da) F3 Ring Cleavage m/z 84.04 F1->F3 -HCN (-27 Da)

Fig 2. ESI-MS/MS fragmentation pathway driven by thermodynamic re-aromatization.

Table 3: High-Resolution MS/MS Fragments (ESI+, Q-TOF)

m/z (Observed)FormulaMass Error (ppm)Assignment / Neutral Loss
143.0931 [C 5​ H 11​ N 4​ O] + < 2.0Protonated molecular ion [M+H]+
126.0666 [C 5​ H 8​ N 3​ O] + < 2.5Loss of ammonia (-NH 3​ , 17 Da) from C4/C5
111.0669 [C 4​ H 7​ N 4​ ] + < 1.5Loss of methanol (-CH 3​ OH, 32 Da); Re-aromatization
84.0560 [C 3​ H 6​ N 3​ ] + < 3.0Loss of HCN (-27 Da) from the m/z 111 fragment
Protocol: LC-ESI-MS/MS Analysis
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in 50:50 Water:Acetonitrile) onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes to elute the highly polar compound.

  • Source Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Cone gas flow: 50 L/h.

  • MS/MS Acquisition: Isolate the parent ion (m/z 143.1) in the quadrupole. Apply a collision energy (CE) ramp from 10 to 30 eV using Argon as the collision gas to generate the fragmentation spectrum.

References

  • CAS:1936040-34-4 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine. Bidepharm. 1

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem. 2

  • Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica. 3

  • Green Synthesis of Dihydropyrimidine Based on Cinnamaldehyde Compound. AIP Publishing. 4

  • 4,5-Pyrimidinediamine Mass Spectrometry Data. NIST Mass Spectrometry Data Center. 6

  • I2-Catalyzed Oxidative Condensation of Aldoses with Diamines: Synthesis of Aldo-Naphthimidazoles for Carbohydrate Analysis. MDPI. 5

Sources

thermal stability and degradation profile of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Thermal Stability and Degradation Profile of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Disclaimer: Direct experimental data for 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is not extensively available in public literature. This guide, therefore, presents a scientifically inferred profile based on the known thermal behavior of its constituent functional groups (dihydropyrimidine, methoxy, diamine) and structurally analogous compounds. The protocols described are the standard, validated methods that would be employed to experimentally determine the actual thermal properties of this molecule.

Introduction and Molecular Overview

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is a nitrogen-containing heterocyclic compound. Its structure, featuring a dihydropyrimidine core, is less aromatic and thus predicted to be less thermally stable than its fully aromatic pyrimidine counterparts. The presence of a methoxy group and two amine substituents introduces specific reactive sites that are critical to its stability profile. Diaminopyrimidine derivatives are foundational in medicinal chemistry, serving as scaffolds for various therapeutic agents.[1] Understanding the thermal stability and degradation pathways of such a molecule is paramount for drug development, enabling the determination of appropriate storage conditions, shelf-life, and formulation strategies.

This document provides a predictive analysis of the compound's thermal behavior, outlines the key experimental workflows for its characterization, and proposes its likely degradation profile under thermal stress.

Predicted Thermal Profile: A Multi-Stage Decomposition

The thermal decomposition of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is anticipated to be a multi-stage process, best characterized by coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass as a function of temperature, while DSC quantifies the heat flow associated with thermal events.[2][3]

Thermogravimetric Analysis (TGA)

A typical TGA thermogram is expected to show three main stages of weight loss in an inert nitrogen atmosphere.

  • Stage 1 (Approx. 120°C - 220°C): This initial, potentially minor weight loss is attributed to the cleavage of the methoxy group. This is often followed by the initial steps of ring decomposition, facilitated by the less stable dihydropyrimidine structure.

  • Stage 2 (Approx. 220°C - 430°C): This phase represents the major decomposition event, characterized by a significant and rapid loss of mass.[2] This stage likely involves the fragmentation of the pyrimidine ring and the release of amine groups as ammonia or other nitrogenous species. Studies on similar heterocyclic compounds show this to be the primary region of structural collapse.[4]

  • Stage 3 (Approx. >430°C): The final stage involves the slow decomposition of more stable, potentially polycondensed or carbonaceous, residual matter.[2]

Differential Scanning Calorimetry (DSC)

The DSC thermogram provides complementary information on the energetic changes during heating.

  • Endothermic Event (Approx. 120°C - 140°C): A sharp endothermic peak is predicted, corresponding to the melting point of the compound. For comparison, 2,6-diaminopyridine exhibits a melting point around 121°C.[5]

  • Exothermic Events (Correlating with TGA Stages): Following the melt, a series of broad exothermic peaks are expected, corresponding to the energy released during the decomposition events outlined in the TGA profile. The main exothermic event would align with the second stage of major weight loss.[4]

Table 1: Predicted Thermal Analysis Data Summary
AnalysisEventPredicted Temperature Range (°C)Predicted Weight Loss (%)Description
TGA Stage 1120 - 22015 - 25%Loss of methoxy group and initial ring strain release.
Stage 2220 - 43045 - 60%Major decomposition of the dihydropyrimidine ring and loss of amine groups.[2]
Stage 3> 4305 - 10%Decomposition of residual char.
DSC Melting120 - 140N/ASolid-to-liquid phase transition (endothermic).[5]
Decomposition> 150N/AOnset of thermal degradation events (exothermic).[6]

Proposed Degradation Pathway and Products

Under thermal stress, the degradation is likely initiated at the most labile sites: the C-O bond of the methoxy group and the unstable dihydropyrimidine ring. The proposed pathway involves an initial loss of methanol or formaldehyde, followed by ring-opening and subsequent fragmentation.

G cluster_0 Proposed Thermal Degradation Pathway A 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine B Loss of Methanol (CH3OH) A->B Heat (Δ) C Unstable Intermediate B->C D Ring Opening C->D Further Heat E Fragmented Products (Ammonia, CO, CO2, etc.) D->E

Caption: Proposed degradation pathway under thermal stress.

The identification of these degradation products is crucial and is achieved by coupling analytical techniques, as detailed in the following protocols.

Experimental Protocols for Stability Assessment

To experimentally validate the predicted profile, a systematic approach combining thermal analysis with chromatography is required.

Workflow for Thermal Analysis and Evolved Gas Analysis (EGA)

This workflow is designed to simultaneously acquire TGA, DSC, and mass spectrometry (MS) data for evolved gases, providing a comprehensive picture of the degradation process.

G Workflow: TGA-DSC Coupled with Evolved Gas Analysis cluster_workflow Workflow: TGA-DSC Coupled with Evolved Gas Analysis A Sample Preparation (2-5 mg of compound) B TGA-DSC Instrument (e.g., PerkinElmer STA) A->B Load into crucible C Heated Transfer Line B->C Evolved Gases E Data Acquisition & Analysis B->E TGA/DSC Data D Mass Spectrometer (Quadrupole MS) C->D D->E MS Data (m/z)

Caption: Integrated workflow for thermal and evolved gas analysis.

Protocol: TGA-DSC-MS

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine into an alumina crucible.

  • Instrument Parameters:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10°C/min.[7]

    • Temperature Range: 30°C to 600°C.

    • MS Transfer Line: Set to 200°C to prevent condensation of evolved products.

    • MS Scan Range: Scan from m/z 10 to 100 to detect small molecule fragments like water (18), ammonia (17), methanol (32), and carbon dioxide (44).[2]

  • Data Analysis: Correlate the weight loss steps (TGA) and thermal events (DSC) with the mass spectra of the evolved gases to identify the degradation products at each stage.

Workflow for Forced Degradation and Degradant Identification

This workflow identifies non-volatile degradation products formed under controlled thermal stress, which are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Workflow: Forced Degradation & LC-MS/MS Analysis cluster_workflow Workflow: Forced Degradation & LC-MS/MS Analysis A Forced Degradation (Compound in solution at 80°C) B Sample Preparation (Dilution, Filtration) A->B C HPLC Separation B->C Inject D Tandem MS Detection (ESI+, Full Scan & Product Ion Scan) C->D E Data Analysis (Identify Degradants) D->E

Caption: Workflow for identifying non-volatile degradation products.

Protocol: Thermal Stress and HPLC-MS/MS Analysis

  • Stress Condition: Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile/water). Incubate in a sealed vial at 80°C for 24 hours. Include an unstressed control sample.

  • Sample Preparation: Dilute the stressed and control samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • HPLC-MS/MS System:

    • Column: A mixed-mode or HILIC column is recommended for separating polar, nitrogen-containing heterocyclic compounds.[8][9][10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the parent compound and its more polar degradants.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive mode.

    • Acquisition Method: Perform a full scan to detect all ions, followed by data-dependent product ion scans (MS/MS) on the most abundant ions to obtain structural fragments for identification.

  • Data Analysis: Compare the chromatograms of the stressed and control samples. Characterize the new peaks (degradants) by examining their mass-to-charge ratios (m/z) and their MS/MS fragmentation patterns to elucidate their structures.

Conclusion

While direct experimental data is pending, this guide provides a robust, scientifically-grounded framework for understanding the thermal stability and degradation of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine. The predictive analysis, based on the behavior of analogous structures, suggests a multi-stage decomposition initiated by the loss of the methoxy group and destabilization of the dihydropyrimidine ring. The detailed experimental protocols herein describe the definitive methods required to validate this profile, providing the critical data necessary for advancing the development of any pharmaceutical product containing this molecule.

References

  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017). PLOS One. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. [Link]

  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. (n.d.). Longdom Publishing. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society. [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). Materials (Basel). [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. [Link]

  • Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. (2019). ResearchGate. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). ResearchGate. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules. [Link]

  • 2-Aminopyrimidine Safety Data Sheet (SDS). (2026). Chemdor Chemicals. [Link]

  • Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (2024). ResearchGate. [Link]

  • Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2019). Journal of Chromatography A. [Link]

  • Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (2024). bioRxiv. [Link]

  • Synthesis of methoxy substituted pyrimidine derivative imine stabilized copper nanoparticles in organic phase and its biological evaluation. (2022). ResearchGate. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega. [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Low-Temperature Heat Capacities and Thermodynamic Properties of 2-Aminopyridine. (2010). Journal of Chemical & Engineering Data. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2023). Molecules. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2011). Journal of Medicinal Chemistry. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2012). Journal of Thermal Analysis and Calorimetry. [Link]

  • design, synthesis and antimicrobial activity of some new 2,4-diamino pyrimidothiazine derivatives. (2015). ResearchGate. [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. (2019). Journal of Biological Chemistry. [Link]

  • Synthesis and characterization of new 2-amino-4-(substituted phenyl)-6-(7''-methoxy, 3'',4''-dihydro, 2'',2''-dimethyl-2hbenzopyran) pyrimidines and their bio evaluation. (2012). ResearchGate. [Link]

Sources

exploring the reaction mechanism of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine formation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Proposed Reaction Mechanism for the Formation of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Introduction: The Quest for Novel Dihydropyrimidine Scaffolds

The dihydropyrimidine (DHPM) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3] The classical Biginelli reaction, a multicomponent condensation, has been the cornerstone of DHPM synthesis for over a century, providing access to a vast chemical space.[4][5] However, the exploration of novel substitution patterns on the DHPM ring is crucial for the development of next-generation therapeutics with improved efficacy and selectivity.

This guide focuses on a unique and hitherto underexplored derivative: 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine . The presence of a 4,5-diamine functionality, in conjunction with a 2-methoxy group, presents a significant departure from classical DHPM structures. This substitution pattern suggests potential for novel biological activities, particularly as a scaffold for kinase inhibitors or as a bioisostere for purine analogues.[6]

Given the novelty of this compound, this document, authored from the perspective of a Senior Application Scientist, proposes a plausible synthetic route and delves into the intricacies of the likely reaction mechanism. We will outline a comprehensive research program designed to not only synthesize this target molecule but also to rigorously validate its proposed mechanistic pathway, providing a roadmap for researchers and drug development professionals.

Part 1: Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core dihydropyrimidine ring can be disconnected at the N1-C2 and N3-C2 bonds, which are typically formed during the cyclization step. This approach leads to two key precursors: a C4 fragment containing the vicinal diamine moiety and a C1 fragment that introduces the C2-methoxy group.

Diagram 1: Retrosynthetic Analysis

G Target 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine Disconnect1 C-N Bond Disconnection Target->Disconnect1 Precursors Diaminomaleonitrile (DAMN) + O-Methylisourea Disconnect1->Precursors

Caption: Retrosynthesis of the target molecule.

Our proposed forward synthesis involves a catalyzed cyclocondensation reaction between Diaminomaleonitrile (DAMN) and O-Methylisourea . DAMN is a commercially available and highly versatile starting material that provides the C4, C5, C6, and the 4,5-diamine functionalities. O-Methylisourea serves as the source for the N1, C2, N3 fragment and the 2-methoxy group.

Part 2: Proposed Reaction Mechanism

The proposed reaction is anticipated to proceed via an acid-catalyzed, multi-step mechanism. The key stages involve initial nucleophilic attack, formation of a guanidinium-like intermediate, and subsequent intramolecular cyclization followed by tautomerization.

Diagram 2: Proposed Reaction Mechanism

G cluster_0 Step 1: Activation and Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Tautomerization & Aromatization Driving Force A O-Methylisourea H+ B Activated O-Methylisourea A:f1->B:f0 Protonation D Adduct Intermediate B->D C Diaminomaleonitrile (DAMN) C:f0->B:f0 Nucleophilic Attack E Intramolecular Condensation D->E Conformational Change F Cyclic Intermediate E->F Ring Closure G Elimination of H2O F->G H Iminopyrimidine Intermediate G->H I Tautomerization H->I J 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine I->J

Caption: Proposed multi-step reaction mechanism.

Mechanistic Steps:

  • Activation of O-Methylisourea: The reaction is initiated by the protonation of the imino nitrogen of O-methylisourea by an acid catalyst (e.g., HCl, ZnCl2). This increases the electrophilicity of the carbon atom.

  • Nucleophilic Attack: One of the amino groups of diaminomaleonitrile acts as a nucleophile, attacking the activated O-methylisourea. This forms a linear adduct intermediate.

  • Intramolecular Cyclization: The second amino group of the DAMN moiety then attacks the nitrile carbon, initiating the ring closure. This step is likely the rate-determining step of the synthesis.

  • Tautomerization and Rearrangement: The resulting cyclic intermediate undergoes a series of proton transfers and tautomerization to yield the more stable 1,2-dihydropyrimidine ring system. The conjugated system provides a thermodynamic driving force for the final steps.

Part 3: Experimental Validation and Protocols

To validate the proposed synthesis and mechanism, a structured experimental plan is essential. This includes the synthesis of the target compound, its thorough characterization, and studies to probe the reaction mechanism.

Synthesis Protocol

Diagram 3: Experimental Workflow

G start Start reactants Combine Diaminomaleonitrile, O-Methylisourea HCl, and Catalyst in Anhydrous Ethanol start->reactants reflux Reflux Reaction Mixture (Monitor by TLC) reactants->reflux workup Cool, Concentrate, and Neutralize with NaHCO3 reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography (Silica Gel, DCM:MeOH gradient) extraction->purification characterization Characterize Pure Product (NMR, MS, IR, Elemental Analysis) purification->characterization end End characterization->end

Sources

A Technical Guide to the Identification and Development of Novel 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Analog Development

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to form critical hydrogen bond interactions with the hinge region of numerous protein kinases.[1] The specific compound, 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine, presents a unique starting point for drug discovery. Its dihydropyrimidine core offers a distinct three-dimensional geometry compared to its aromatic counterparts, while the methoxy and diamine functionalities provide vectors for chemical modification to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides an in-depth, field-proven framework for researchers and drug development professionals to systematically identify and optimize novel analogs of this lead compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, integrating computational design, strategic synthesis, high-throughput screening, and hit-to-lead optimization into a cohesive, self-validating discovery engine.

Part 1: Computational Design and In Silico Prioritization

Before committing to resource-intensive chemical synthesis, a robust computational workflow is essential to prioritize analogs with the highest probability of success. This in silico phase allows us to explore a vast chemical space, generate testable hypotheses, and focus our synthetic efforts.

The primary objective is to understand the structural features of the lead compound that are critical for biological activity and to predict which modifications will yield favorable outcomes. This process involves a multi-pronged approach combining pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.[2][3]

Pharmacophore Hypothesis Generation

A pharmacophore model is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

Causality: By developing a pharmacophore hypothesis, we distill the key interacting features from our lead compound or a set of known active molecules.[4] This model then acts as a 3D filter to rapidly screen virtual libraries, identifying novel scaffolds that retain the necessary geometry for target binding but possess different chemical backbones.

Three-Dimensional QSAR (3D-QSAR) Modeling

3D-QSAR provides a statistically significant model that correlates the 3D properties of a set of molecules with their biological activity.[3]

Causality: This model allows us to predict the activity of unsynthesized compounds. The resulting contour maps from a 3D-QSAR study are particularly insightful, visually indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be beneficial or detrimental to activity. This provides direct, actionable guidance for analog design.[5]

Protocol 1: Virtual Screening Workflow
  • Target and Ligand Preparation:

    • Obtain the 3D structure of the biological target (e.g., a protein kinase) from a repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing energy.

    • Prepare a 3D conformer library of commercially available or virtually enumerated compounds (e.g., from the ZINC database).[3]

  • Pharmacophore Model Generation:

    • Using a known set of active ligands, generate a common features pharmacophore hypothesis (e.g., DHHRR: one hydrogen bond donor, two hydrophobic, two aromatic rings).[2]

  • Virtual Screening Cascade:

    • Step A (Filtering): Screen the compound library against the pharmacophore model to select molecules that match the key features.

    • Step B (Docking): Dock the filtered compounds into the active site of the prepared protein target. Score the binding poses based on predicted binding affinity (e.g., XP docking score).[3][4]

    • Step C (Refinement): Subject the top-scoring docked complexes to more rigorous analysis, such as Molecular Dynamics (MD) simulations, to assess the stability of the predicted binding mode over time.[3]

  • Compound Selection: Select a diverse set of the highest-ranking virtual hits for chemical synthesis and biological evaluation.

G cluster_0 Computational Design Phase cluster_1 Virtual Screening & Prioritization cluster_2 Output for Synthesis start Define Target & Lead Compound qsar 3D-QSAR Model Development (Predictive Activity) start->qsar pharm Pharmacophore Hypothesis (3D Interaction Features) start->pharm filter Pharmacophore-Based Filtering pharm->filter vlib Virtual Compound Library (e.g., ZINC Database) vlib->filter dock Molecular Docking (Binding Pose & Score) filter->dock md MD Simulation (Stability Assessment) dock->md hits Prioritized Virtual Hits (Top Candidates for Synthesis) md->hits

Figure 1: A representative workflow for computational design and virtual screening.

Part 2: Focused Library Synthesis

The insights gained from the computational phase guide the synthesis of a focused library of analogs. Rather than synthesizing compounds randomly, each molecule is designed to test a specific hypothesis generated from the in silico models. Pyrimidine chemistry offers a versatile platform for generating molecular diversity.[6]

Core Synthetic Strategy

A common and effective strategy for synthesizing 2,4-diaminopyrimidine derivatives involves the condensation of guanidine with a functionalized precursor, followed by strategic modifications.[1][7]

Causality: This convergent approach is highly efficient. By preparing a common intermediate, we can rapidly introduce diversity at multiple positions in the final steps of the synthesis, allowing for the exploration of a wide range of chemical space from a single, well-established reaction pathway. For example, Suzuki or Sonogashira cross-coupling reactions on a halogenated pyrimidine intermediate are powerful methods for introducing aryl or alkynyl diversity.[8]

Protocol 2: General Synthesis of 2,4-Diaminopyrimidine Analogs
  • Intermediate Synthesis:

    • Begin with a suitable starting material, such as a β-ketoester or a cyanoacetate derivative.

    • Condense the starting material with guanidine hydrochloride in the presence of a base (e.g., sodium methoxide) in a suitable solvent like ethanol.[7] This cyclization reaction forms the core 2,4-diamino-6-hydroxypyrimidine ring.

  • Functionalization of the Core:

    • The hydroxyl group at the 6-position can be converted to a leaving group, such as a chloride, using phosphorus oxychloride (POCl₃).[1]

    • The 5-position can be halogenated (e.g., iodinated with N-iodosuccinimide) to prepare it for cross-coupling reactions.[8]

  • Introduction of Diversity:

    • At C6: The chloride at the 6-position can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce a wide range of substituents.

    • At C5: The iodide at the 5-position can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling with boronic acids) to install diverse aryl or heteroaryl groups.[8]

  • Purification and Characterization:

    • Purify all final compounds using standard techniques such as column chromatography or preparative HPLC.

    • Rigorously characterize each analog to confirm its structure and purity using spectroscopic methods like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Part 3: High-Throughput Screening (HTS) for Hit Identification

With a synthesized library in hand, the next step is to identify "hits"—compounds that exhibit the desired biological activity against the target of interest. High-Throughput Screening (HTS) is the cornerstone of this phase, enabling the rapid evaluation of thousands of compounds.[6][10]

Causality: The choice of HTS assay is critical and must be tailored to the biological target. For kinase targets, which are frequently modulated by pyrimidine derivatives, fluorescence- or luminescence-based assays that measure ATP consumption or substrate phosphorylation are robust, sensitive, and amenable to automation in 384- or 1536-well plate formats.[11][12]

Protocol 3: Fluorescence-Based Kinase Inhibition Assay (384-well format)
  • Reagent Preparation:

    • Prepare assay buffer, purified recombinant kinase, a suitable peptide substrate, and ATP at appropriate concentrations.

    • Prepare a detection solution containing reagents that stop the kinase reaction and generate a fluorescent signal proportional to the amount of ADP produced.[10]

  • Assay Plate Preparation:

    • Using an acoustic dispenser, transfer nanoliter volumes of each test compound (dissolved in DMSO) from the library source plates to a 384-well assay plate.

    • Include positive controls (no enzyme or a known potent inhibitor) and negative controls (vehicle only, e.g., DMSO).[13]

  • Enzyme Reaction:

    • Add the kinase enzyme and peptide substrate mixture to all wells.

    • Allow a brief pre-incubation period (e.g., 15 minutes) for the compounds to interact with the enzyme.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[11]

  • Signal Detection:

    • Stop the reaction by adding the detection solution.

    • After a final incubation period, measure the fluorescence intensity using a compatible plate reader. A lower fluorescence signal indicates less ADP produced, and therefore greater inhibition of the kinase.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" as compounds that exceed a predefined inhibition threshold (e.g., >50% inhibition at a 10 µM concentration).

HTS_Workflow start Synthesized Analog Library (in DMSO) plate Dispense Compounds into 384-well Assay Plates start->plate enzyme Add Kinase Enzyme & Peptide Substrate plate->enzyme atp Initiate Reaction with ATP enzyme->atp incubate Incubate at 30°C (60 min) atp->incubate detect Add Detection Reagent (Stop & Develop Signal) incubate->detect read Read Fluorescence on Plate Reader detect->read analyze Data Analysis (% Inhibition) read->analyze hits Primary Hits Identified analyze->hits

Figure 2: High-throughput screening workflow for a kinase inhibition assay.

Part 4: Hit-to-Lead Optimization and SAR Analysis

Primary hits from HTS require further validation and optimization to improve their potency, selectivity, and drug-like properties. This iterative process is known as hit-to-lead optimization and is guided by Structure-Activity Relationship (SAR) analysis.

Causality: SAR is the process of correlating specific structural changes in a molecule with their effect on biological activity.[14] By systematically modifying the "hit" structure—for instance, changing substituents on an aromatic ring or altering the length of a linker—we can build a detailed understanding of which chemical features are driving the desired activity.

Dose-Response and IC₅₀ Determination

The first step is to confirm the activity of the primary hits by generating a dose-response curve and calculating the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness: This step is crucial for validating the initial screening result. A clear, sigmoidal dose-response curve confirms that the observed inhibition is not an artifact and provides a quantitative measure of the compound's potency, allowing for direct comparison between analogs.

Secondary and Cellular Assays

Promising compounds should be evaluated in secondary assays to assess selectivity and cellular activity.

  • Selectivity Profiling: Test the compounds against a panel of related kinases to ensure they are not inhibiting unintended targets.

  • Cellular Assays: Use cell-based assays to determine if the compound can engage its target in a more complex biological environment.[12] An MTT assay, for example, can be used to measure general cytotoxicity and ensure the observed activity is not simply due to cell death.[10][13]

Table 1: Representative SAR Data for a Hypothetical Analog Series
Compound IDR¹-Group (C5-Position)R²-Group (C6-Position)Kinase IC₅₀ (nM)HCT116 Cell Viability IC₅₀ (µM)
Lead-H-OH1250>50
ANA-014-Fluorophenyl-NH₂8522.5
ANA-024-Chlorophenyl-NH₂4218.7
ANA-033-Methoxyphenyl-NH₂21035.1
ANA-044-Chlorophenyl-OCH₃350>50
ANA-054-Chlorophenyl-NH(CH₃)6825.0

Analysis of Table 1: The hypothetical data above illustrates a typical SAR progression.

  • Replacing the hydroxyl at R² with an amine (Lead vs. ANA-01/02/03) significantly improves potency.

  • Introducing a halogen at the 4-position of the R¹ phenyl ring (ANA-01 vs. ANA-02) further enhances kinase inhibition.

  • The methoxy group at R² (ANA-04) is less favorable than the primary amine.

  • Methylation of the amine at R² (ANA-05) reduces potency compared to the primary amine (ANA-02), suggesting a primary amine is optimal for hydrogen bonding.

This iterative cycle of design, synthesis, and testing is repeated, with each cycle providing more refined insights that guide the subsequent round of modifications, ultimately leading to the identification of a potent and selective lead candidate.

References

  • BenchChem. (n.d.). High-Throughput Screening of Pyrimidine-2,4-dione Libraries: Application Notes and Protocols. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives. BenchChem.
  • Al-zahrani, F. M., et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(19), 5932. Retrieved from [Link]

  • Li, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-zahrani, F. M., et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. PubMed. Retrieved from [Link]

  • Mohammed, E. M. K. S. E. (2020). A Study of QSAR, Docking and Molecular Modeling of some Dihydropyrimidine Derivatives as Anticancer Agents. SUST Repository. Retrieved from [Link]

  • Patel, V. R., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-zahrani, F. M., et al. (2020). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 In. SciSpace. Retrieved from [Link]

  • Crocetti, L., et al. (2024). Computational Methods in the Design of Anticancer Drugs. MDPI. Retrieved from [Link]

  • Al-zahrani, F. M., et al. (2020). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. ResearchGate. Retrieved from [Link]

  • Rami, C., et al. (n.d.). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Multiple Authors. (n.d.). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • He, W., et al. (2011). SAR Studies on Dihydropyrimidinone Antibiotics. PubMed. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of N-(2-Methoxy-2-methylpropyl)formamide and Its Analogues. BenchChem.
  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.
  • Sharma, P., & Rane, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved from [Link]

  • de Moliner, F., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. Retrieved from [Link]

  • Beena K.P, et al. (2016). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. Retrieved from [Link]

  • Gangjee, A., et al. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. ACS Publications. Retrieved from [Link]

  • Wang, S-F., et al. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. BenchChem.
  • Seanego, T. D., et al. (2020). Pyrimidine-2,4-diamines as antiplasmodial antifolates. Arkivoc. Retrieved from [Link]

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Unlocking the Therapeutic Potential of Dihydropyrimidine Scaffolds: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Significance of the Dihydropyrimidine Core in Drug Discovery

The dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, celebrated for its structural resemblance to natural products and its presence in biologically crucial molecules like nucleic acids and vitamins.[1][2] This heterocyclic motif serves as a versatile framework for the design of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and antihypertensive properties.[1][3][4] The adaptability of the DHPM core, readily synthesized through multicomponent reactions like the Biginelli condensation, allows for extensive chemical space exploration, making it a privileged scaffold in modern drug discovery.[5][6]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a cohesive understanding of the theoretical and computational methodologies employed to investigate and optimize dihydropyrimidine derivatives. As your guide, I will illuminate the causality behind methodological choices, ensuring each computational experiment is a self-validating system. We will explore the synergy between quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies in elucidating the intricate molecular interactions that underpin the biological activity of these potent compounds.

I. The Computational Gauntlet: A Multi-pronged Approach to Understanding Dihydropyrimidine Bioactivity

A robust in-silico investigation of dihydropyrimidine scaffolds necessitates a multi-layered approach. Each computational technique offers a unique lens through which to examine the molecule's behavior, from its intrinsic electronic properties to its dynamic interactions with a biological target. The seamless integration of these methods provides a holistic understanding that can significantly accelerate the drug design and development process.

Computational_Workflow cluster_Quantum Quantum Chemical Calculations cluster_Docking Molecular Docking cluster_MD Molecular Dynamics cluster_QSAR QSAR QC Quantum Chemical Calculations (DFT, Hartree-Fock) Docking Molecular Docking QC->Docking Provides accurate ligand conformations and partial charges MD Molecular Dynamics Simulations Docking->MD QSAR QSAR Studies Docking->QSAR Generates descriptors for model building MD->Docking MD->QSAR Provides insights into dynamic interactions for descriptor selection

Caption: A typical workflow illustrating the interplay between different computational methods in the study of dihydropyrimidine scaffolds.

II. Probing the Intrinsic Landscape: Quantum Chemical Calculations

Before a dihydropyrimidine derivative can be effectively docked into a protein or its activity predicted by a QSAR model, a fundamental understanding of its electronic structure is paramount. Quantum chemical (QC) calculations provide this foundational knowledge.

A. The Rationale: Why Quantum Mechanics?

QC methods, such as Density Functional Theory (DFT) and Hartree-Fock, are employed to model the electronic structure of a molecule with high accuracy.[7] This allows for the calculation of various molecular properties that are crucial for understanding reactivity and intermolecular interactions. For dihydropyrimidines, QC calculations are instrumental in:

  • Determining Accurate Molecular Geometries: The three-dimensional conformation of a ligand is a critical determinant of its binding affinity. QC methods provide optimized geometries that are more accurate than those generated by molecular mechanics force fields alone.[8][9]

  • Calculating Partial Atomic Charges: The distribution of electron density within a molecule dictates its electrostatic potential. Accurate partial charges are essential for realistic molecular docking and dynamics simulations.

  • Investigating Reaction Mechanisms: QC can be used to model chemical reactions, such as the oxidation of the dihydropyrimidine ring, providing insights into the molecule's metabolic fate and potential for bioactivation.[7][8][9]

  • Deriving Quantum Chemical Descriptors for QSAR: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with biological activity.

B. Experimental Protocol: A Self-Validating Approach to QC Calculations

The following protocol outlines a general workflow for performing quantum chemical calculations on a dihydropyrimidine derivative.

  • Structure Preparation:

    • Build the 3D structure of the dihydropyrimidine derivative using a molecular editor.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Method Selection and Basis Set:

    • Choose a suitable level of theory and basis set. For drug-like molecules, DFT methods like B3LYP are often a good compromise between accuracy and computational cost.[7]

    • Select a basis set, such as 6-31G*, which provides a good description of polarization effects.

  • Calculation Setup:

    • Specify the desired calculations, which typically include:

      • Geometry optimization to find the lowest energy conformation.

      • Frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

      • Population analysis (e.g., Mulliken or Natural Bond Orbital) to obtain partial atomic charges.

      • Calculation of molecular orbitals (HOMO and LUMO).

  • Solvation Modeling (Optional but Recommended):

    • To better mimic the physiological environment, include a solvent model, such as the Polarizable Continuum Model (PCM).[7][8][9]

  • Result Analysis and Validation:

    • Verify that the geometry optimization has converged.

    • Confirm the absence of imaginary frequencies.

    • Analyze the calculated properties (geometry, charges, orbital energies) and compare them with experimental data if available.

III. Predicting the Embrace: Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding interaction.[10] For dihydropyrimidine scaffolds, docking studies are instrumental in identifying potential biological targets and elucidating the key interactions that drive binding affinity.[3][4][11][12]

A. The Rationale: Why Dock?

The primary goals of molecular docking in the context of dihydropyrimidine research are:

  • Binding Mode Prediction: To visualize how a dihydropyrimidine derivative fits into the active site of a target protein.[13]

  • Binding Affinity Estimation: To rank a series of compounds based on their predicted binding energies (docking scores).[11]

  • Structure-Activity Relationship (SAR) Elucidation: To understand how different substituents on the dihydropyrimidine scaffold influence binding interactions.[10]

  • Virtual Screening: To screen large libraries of virtual compounds to identify potential new hits.

B. Experimental Protocol: A Self-Validating Docking Workflow

The following protocol outlines a rigorous and self-validating workflow for molecular docking.

Docking_Workflow PDB 1. Protein Preparation (e.g., from PDB) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (Energy Minimization) Docking 4. Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring Docking->Analysis Validation 6. Re-docking of Co-crystallized Ligand Analysis->Validation Compare RMSD

Caption: A streamlined workflow for a typical molecular docking experiment.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[13]

  • Ligand Preparation:

    • Generate the 3D structure of the dihydropyrimidine ligand.

    • Perform a thorough energy minimization of the ligand, preferably using quantum chemical methods to obtain an accurate conformation and charge distribution.

  • Binding Site Definition:

    • Identify the active site of the protein. This can be done based on the location of a co-crystallized ligand or through literature knowledge.

    • Define a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, MOE) to dock the prepared ligand into the receptor's active site.[3][13]

    • The program will generate multiple binding poses and rank them based on a scoring function.

  • Pose Analysis and Interpretation:

    • Visually inspect the top-ranked docking poses.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The docking score provides an estimation of the binding affinity.

  • Protocol Validation (Self-Validation):

    • A crucial step is to validate the docking protocol. If a co-crystallized ligand is present in the PDB structure, re-dock it into the active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11]

C. Data Presentation: Comparative Docking Scores
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
DHPM Derivative Aα-glucosidase-7.9ASP215, GLU277, ARG442[11]
DHPM Derivative BLipoxygenase-6.42HIS367, HIS372, ILE673[10]
DHPM Derivative CEg5Not specifiedGly117, Glu116[14]
DHPM Derivative DAKT1Not specifiedAla123, Glu121[14]

IV. Capturing the Motion: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.[15] MD simulations are particularly valuable for assessing the stability of a docked pose and for gaining deeper insights into the thermodynamics of binding.[11][16][17]

A. The Rationale: Why Simulate?

MD simulations of dihydropyrimidine-protein complexes are performed to:

  • Assess Binding Stability: To determine if the ligand remains stably bound in the active site over a simulated time period.[11][17]

  • Characterize Conformational Changes: To observe how the protein and ligand adapt to each other upon binding.

  • Calculate Binding Free Energies: To obtain more accurate estimates of binding affinity using methods like MM/PBSA or MM/GBSA.

  • Identify Key Residues for Binding: To pinpoint the amino acid residues that contribute most significantly to the binding energy.

B. Experimental Protocol: A Self-Validating MD Simulation Workflow

MD_Workflow Start 1. System Setup (Docked Complex) Solvation 2. Solvation & Ionization Start->Solvation Minimization 3. Energy Minimization Solvation->Minimization Heating 4. Heating Minimization->Heating Equilibration 5. Equilibration Heating->Equilibration Production 6. Production MD Equilibration->Production Analysis 7. Trajectory Analysis Production->Analysis

Caption: A standard workflow for performing a molecular dynamics simulation.

  • System Preparation:

    • Start with the best-docked pose of the dihydropyrimidine-protein complex.

    • Use a molecular mechanics force field (e.g., AMBER, CHARMM) to describe the system.

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules to simulate an aqueous environment.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes.

  • Heating and Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Run a short equilibration simulation to allow the system to relax.

  • Production MD:

    • Run the main production simulation for a desired length of time (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis and Validation:

    • Analyze the resulting trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time. A stable RMSD indicates that the system has reached equilibrium.[11]

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

    • The stability of these parameters over the course of the simulation serves as a self-validation of the simulation's convergence.

V. Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18] For dihydropyrimidine derivatives, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.[19]

A. The Rationale: Why QSAR?

The primary objectives of QSAR studies on dihydropyrimidines are:

  • Predictive Modeling: To develop models that can accurately predict the biological activity of novel dihydropyrimidine derivatives.[18]

  • SAR Interpretation: To identify the key molecular properties (descriptors) that are most important for activity.[19]

  • Lead Optimization: To guide the modification of existing compounds to improve their potency and other properties.

B. Experimental Protocol: A Self-Validating QSAR Workflow

QSAR_Workflow Data 1. Data Set Collection Descriptors 2. Descriptor Calculation Data->Descriptors Split 3. Data Set Splitting (Training and Test Sets) Descriptors->Split Model 4. Model Building (e.g., MLR, PLS) Split->Model Validation 5. Model Validation (Internal and External) Model->Validation Prediction 6. Prediction for New Compounds Validation->Prediction

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Identifier: CAS 1936040-34-4

Introduction and Mechanistic Rationale

Dihydropyrimidines and their substituted derivatives are critical scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for purines and key intermediates in the synthesis of kinase inhibitors and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibitors [1]. The target compound, 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine , presents a unique synthetic challenge due to the presence of multiple electron-donating groups (methoxy and diamines) and the inherent instability of partially reduced pyrimidine rings.

As an application scientist, designing a self-validating and scalable protocol requires careful selection of reducing agents to prevent over-reduction (e.g., to tetrahydropyrimidines) or unwanted ring-opening reactions.

Causality in Reagent Selection
  • Step 1 (Nitroso Reduction): We utilize Sodium Dithionite ( Na2​S2​O4​ ) rather than catalytic hydrogenation (e.g., H2​ with Pd/C ). Catalytic hydrogenation of pyrimidines can lead to unpredictable over-reduction of the aromatic system or cleavage of the methoxy group [3]. Na2​S2​O4​ provides a mild, chemoselective reduction of the 5-nitroso precursor to the 4,5-diamine without disturbing the heterocyclic core [1].

  • Step 2 (Ring Reduction): To achieve the 1,2-dihydro state, we employ Sodium Borohydride ( NaBH4​ ) in a protic solvent. While pyrimidines are generally resistant to hydride reduction, the presence of the electron-withdrawing imine-like −N=C(OMe)− linkage allows for regioselective hydride attack at the C2 position, yielding the 1,2-dihydropyrimidine [2].

Synthetic Workflow Visualization

SynthesisWorkflow A 2-Methoxy-5-nitrosopyrimidin-4-amine (Starting Material) B Na2S2O4, H2O/MeOH Chemoselective Reduction A->B C 2-Methoxypyrimidine-4,5-diamine (Intermediate) B->C D NaBH4 / Dry MeOH Regioselective Hydride Attack C->D E 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (Target Product) D->E

Synthetic workflow for 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine via controlled reduction.

Quantitative Reaction Parameters

The following table summarizes the validated parameters for both synthetic steps, ensuring a self-validating system where in-process controls (IPC) can be strictly monitored.

ParameterStep 1: Nitroso ReductionStep 2: Ring Reduction
Primary Reagent Sodium Dithionite ( Na2​S2​O4​ ), 3.0 eqSodium Borohydride ( NaBH4​ ), 2.5 eq
Solvent System H2​O / Methanol (1:1 v/v)Dry Methanol
Operating Temperature 60 °C0 °C warming to 25 °C (RT)
Reaction Time 2.0 hours4.0 hours
Expected Yield 75% – 82%60% – 68%
IPC Method LC-MS (Disappearance of m/z [M+H]+ of SM) 1H NMR (Shift of C2 proton)
Target Purity (HPLC) >95% >98%

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxypyrimidine-4,5-diamine

Based on modified procedures for the synthesis of 4,5-diaminopyrimidines [1].

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 2-methoxy-5-nitrosopyrimidin-4-amine (10.0 mmol) in a mixture of methanol (25 mL) and deionized water (25 mL).

  • Reduction: Heat the suspension to 60 °C. Portion-wise, add sodium dithionite (30.0 mmol, 3.0 eq) over 15 minutes. Note: The reaction is mildly exothermic; maintain the temperature strictly at 60 °C to prevent degradation.

  • Monitoring: Stir the mixture for 2 hours. The color will transition from deep blue/green (nitroso) to a pale yellow solution. Verify completion via TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Concentrate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the intermediate as a pale solid.

Step 2: Synthesis of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Controlled hydride reduction of the pyrimidine core [2].

  • Preparation: Purge a 100 mL two-neck flask with argon. Add 2-methoxypyrimidine-4,5-diamine (5.0 mmol) and dissolve in anhydrous methanol (30 mL).

  • Cooling: Submerge the flask in an ice-water bath, bringing the internal temperature to 0 °C.

  • Hydride Addition: Slowly add NaBH4​ (12.5 mmol, 2.5 eq) in small portions over 30 minutes to control hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 4 hours under an argon atmosphere.

  • Quenching & Extraction: Carefully quench the excess NaBH4​ by adding saturated aqueous NH4​Cl (10 mL) dropwise at 0 °C. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous layer with dichloromethane ( 3×30 mL).

  • Purification: Dry the organic phase over MgSO4​ , filter, and evaporate. Purify the crude residue via flash column chromatography on silica gel (eluent: DCM/MeOH gradient, 98:2 to 92:8 containing 0.5% aqueous NH3​ ) to yield the pure 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine.

References

  • Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Chemistry of the Dihydropyrimidines. Ultraviolet Spectra and Alkaline Decomposition. Journal of the American Chemical Society. ACS Publications. URL:[Link]

  • The Catalytic Hydrogenation of Pyrimidine Nucleosides and Nucleotides and the Isolation of their Ribose and Respective Ribose Phosphates. Journal of the American Chemical Society. ACS Publications. URL:[Link]

Application Notes and Protocols: A Guide to Screening 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of proteins.[1][2] This post-translational modification acts as a molecular switch, regulating everything from cell growth and proliferation to differentiation and apoptosis.[3][4] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][5] Aberrant kinase activity, arising from mutations, overexpression, or chromosomal translocations, can lead to uncontrolled cell division and tumor progression, making kinases highly attractive targets for therapeutic intervention.[2][3][5]

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[4][5] These inhibitors are broadly classified based on their mechanism of action, with the majority being ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the initial screening and characterization of a novel compound, 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine , as a potential kinase inhibitor.

The Diaminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[8][9] Its structure mimics the adenine core of ATP, allowing it to form key hydrogen bond interactions within the ATP-binding site of many kinases. This inherent ATP-competitive nature makes diaminopyrimidine derivatives, such as the hypothetical compound 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine, promising starting points for inhibitor discovery programs.[8] The various substitution points on the pyrimidine ring allow for fine-tuning of potency and selectivity against specific kinase targets.[9][10]

Principles of Kinase Inhibitor Screening

The primary goal of a kinase inhibitor screen is to identify and characterize compounds that modulate the activity of a target kinase.[11] This is typically achieved through in vitro biochemical assays that measure the consumption of ATP or the formation of the phosphorylated product.[12] The choice of assay technology depends on factors such as throughput requirements, cost, and the nature of the kinase and substrate.[13]

Key Considerations for Assay Development:

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds in the linear range and to avoid substrate depletion or product inhibition.[14][15]

  • ATP Concentration: For screening ATP-competitive inhibitors, the ATP concentration is typically set at or near the Michaelis constant (Km) for the kinase.[15][16] This ensures that the assay is sensitive to compounds that compete with ATP for binding.

  • Assay Robustness: The quality and reproducibility of a high-throughput screening (HTS) assay are often assessed using the Z'-factor, a statistical parameter that reflects the signal-to-background ratio and data variability. A Z'-factor value above 0.5 is indicative of a robust assay suitable for HTS.[17][18]

Below is a diagram illustrating a generic kinase signaling pathway, highlighting the point of intervention for a kinase inhibitor.

G cluster_0 Cell Membrane Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Signaling_Cascade_1 Downstream Signaling Protein 1 Receptor_Tyrosine_Kinase->Signaling_Cascade_1 Phosphorylates Signaling_Cascade_2 Downstream Signaling Protein 2 Signaling_Cascade_1->Signaling_Cascade_2 Target_Kinase Target Kinase Signaling_Cascade_2->Target_Kinase Activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Kinase_Inhibitor 2-Methoxy-1,2-dihydropyrimidine -4,5-diamine Kinase_Inhibitor->Target_Kinase Inhibits

Caption: Generic kinase signaling pathway and point of inhibition.

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™ Principle)

This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[19][20] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[19][21] This assay is highly sensitive and suitable for a wide range of ATP concentrations.[19]

Materials and Reagents:
  • Target Kinase (e.g., recombinant human Aurora Kinase A)

  • Kinase Substrate (e.g., a generic peptide substrate like Kemptide)

  • 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (high purity)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Experimental Workflow Diagram:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection A Dispense Test Compound (or DMSO/Staurosporine control) to 384-well plate B Add Kinase and Substrate mixture A->B C Add ATP to initiate reaction B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent F->G H Incubate at RT (30-60 min) G->H I Read Luminescence H->I

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:
  • Compound Preparation: Prepare a serial dilution of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine in DMSO. A typical starting concentration range for a primary screen is 10 mM down to low micromolar. Also, prepare a positive control inhibitor (e.g., Staurosporine) and a DMSO-only negative control.

  • Assay Plate Setup: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of the serially diluted test compound, positive control, or DMSO into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be at the Km of the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well, bringing the final volume to 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates the luminescence reaction.[22]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Protocol 2: TR-FRET-Based Kinase Assay (HTRF® Principle)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity.[23] It relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665).[24] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. Detection reagents, an anti-phospho-specific antibody labeled with the donor and streptavidin labeled with the acceptor, are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[25]

Materials and Reagents:
  • Target Kinase

  • Biotinylated Substrate Peptide

  • 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (test compound)

  • Known inhibitor (positive control)

  • Kinase Reaction Buffer

  • ATP

  • DMSO

  • HTRF® KinEASE™ kit (or equivalent detection reagents: Eu³⁺-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin)

  • HTRF® Detection Buffer

  • Low-volume, black 384-well assay plates

  • TR-FRET enabled plate reader

Step-by-Step Protocol:
  • Compound Plating: As described in Protocol 1, dispense serially diluted compounds and controls into the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and biotinylated substrate in kinase reaction buffer.

    • Dispense 5 µL of this mix into each well.

    • Initiate the reaction by adding 5 µL of ATP solution (at the desired concentration, typically Km) to each well.

    • Mix and incubate at room temperature for the optimized reaction time (e.g., 30-90 minutes).

  • Reaction Termination and Detection:

    • Prepare the HTRF detection reagent mix in detection buffer containing both the Eu³⁺-cryptate labeled anti-phospho antibody and the XL665-labeled streptavidin.

    • Add 10 µL of the detection mix to each well. This will stop the kinase reaction (if the buffer contains EDTA) and initiate the detection process.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at ~340 nm.[22]

Data Analysis and Interpretation

The goal of data analysis is to determine the potency of the test compound, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[11]

Data Analysis Workflow:

G A Raw Data Acquisition (Luminescence or TR-FRET ratio) B Define Controls: - High Signal (0% Inhibition, DMSO) - Low Signal (100% Inhibition, Staurosporine) A->B C Normalize Data: Calculate % Inhibition for each compound concentration B->C D Plot % Inhibition vs. log[Inhibitor Concentration] C->D E Fit Data to a Four-Parameter Logistic Curve D->E F Determine IC50 Value E->F

Caption: Data analysis workflow for IC50 determination.

Calculations:
  • For TR-FRET: First, calculate the emission ratio for each well:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • For Both Assays: Calculate the percentage of inhibition for each compound concentration using the following formula:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

    • Signal_compound: Signal from wells with the test compound.

    • Signal_high_control: Average signal from DMSO wells (0% inhibition).

    • Signal_low_control: Average signal from positive control inhibitor wells (100% inhibition).

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.

Parameter Description Assay Type
IC₅₀ Concentration of inhibitor that reduces enzyme activity by 50%.Both
Z'-factor A measure of assay quality and robustness.Both
Signal-to-Background The ratio of the high control signal to the low control signal.Both

Secondary Assays and Selectivity Profiling

A primary screen hit should be validated through several secondary assays. It is crucial to determine if the compound is selective for the target kinase or if it inhibits a broad range of kinases, which could lead to off-target effects.[22][26]

Recommended Next Steps:

  • IC₅₀ Confirmation: Re-test the compound in the primary assay to confirm the IC₅₀ value.

  • Mechanism of Action Studies: Perform the kinase assay at varying concentrations of ATP. An increase in the apparent IC₅₀ value with increasing ATP concentration is characteristic of an ATP-competitive inhibitor.[27]

  • Orthogonal Assays: Confirm the activity of the compound using a different assay format (e.g., if the primary screen was luminescence-based, use a TR-FRET or fluorescence polarization assay for confirmation).[14]

  • Selectivity Profiling: Screen the compound against a panel of other kinases, ideally representing different branches of the human kinome.[26][] This provides a quantitative measure of the compound's selectivity and helps to identify potential off-target liabilities.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial evaluation of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine as a potential kinase inhibitor. By employing established high-throughput screening technologies such as luminescence and TR-FRET-based assays, researchers can efficiently determine the compound's potency and begin to characterize its mechanism of action. Subsequent selectivity profiling is a critical step in validating the compound as a promising lead for further optimization in a drug discovery program. The diaminopyrimidine scaffold holds significant promise, and a systematic screening approach is the first step toward unlocking its therapeutic potential.

References

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Application of Dihydropyrimidine Derivatives in Anti-Inflammatory Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of dihydropyrimidine (DHPM) derivatives as potential anti-inflammatory agents. This guide is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the methodologies presented.

Introduction: The Therapeutic Potential of Dihydropyrimidine Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A central goal in drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

Dihydropyrimidine derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] Their anti-inflammatory properties are of particular interest, with studies demonstrating their ability to modulate key inflammatory pathways.[3][4] These compounds offer a versatile chemical framework that can be readily modified to optimize their pharmacological properties.

The anti-inflammatory effects of dihydropyrimidine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Notably, many DHPMs have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[5][6][7] Beyond direct enzyme inhibition, these derivatives can also modulate critical intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of a wide array of inflammatory genes.[8][9][10]

This guide will detail the standard in vitro and in vivo assays used to characterize the anti-inflammatory potential of novel dihydropyrimidine derivatives, providing step-by-step protocols and insights into data interpretation.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory activity of dihydropyrimidine derivatives is rooted in their interaction with specific molecular targets within the inflammatory signaling network. Understanding these mechanisms is crucial for rational drug design and the interpretation of experimental results.

A primary mechanism for many DHPMs is the inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and catalyzes the synthesis of prostaglandins, key mediators of pain and swelling.[5][7] Molecular docking studies have provided insights into how these derivatives can bind to the active site of COX-2, highlighting the structural features necessary for potent inhibition.[1][5][6][11]

Furthermore, the anti-inflammatory effects of these compounds extend to the regulation of upstream signaling cascades. The NF-κB and MAPK pathways are critical regulators of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[8][9][12] Dihydropyrimidine derivatives have been shown to suppress the activation of these pathways, leading to a broad-spectrum anti-inflammatory effect.[8][10]

Below is a diagram illustrating the key signaling pathways targeted by dihydropyrimidine derivatives in an inflamed cell.

Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_nuc NF-κB MAPK->NFkB_nuc Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB Complex iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Produces COX2_protein COX-2 Protein Prostaglandins Prostaglandins COX2_protein->Prostaglandins Produces from DHPM Dihydropyrimidine Derivatives DHPM->MAPK Inhibits DHPM->COX2_protein Inhibits DHPM->NFkB_nuc Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_protein DNA DNA NFkB_nuc->DNA Binds iNOS_gene iNOS Gene DNA->iNOS_gene COX2_gene COX-2 Gene DNA->COX2_gene Cytokine_gene Cytokine Genes (TNF-α, IL-6) DNA->Cytokine_gene iNOS_gene->iNOS_protein Transcription & Translation COX2_gene->COX2_protein Transcription & Translation Cytokines Pro-inflammatory Cytokines Cytokine_gene->Cytokines Transcription & Translation Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Dihydropyrimidine Derivatives invitro_assay LPS-Induced NO Assay (RAW 264.7 cells) synthesis->invitro_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro_assay->cytotoxicity Parallel Assay ic50 Determine IC50 invitro_assay->ic50 invivo_model Carrageenan-Induced Paw Edema Model ic50->invivo_model Active Compounds edema_inhibition Calculate % Edema Inhibition invivo_model->edema_inhibition mechanism Mechanism of Action Studies (e.g., Western Blot for COX-2, p-NF-κB, p-MAPK) edema_inhibition->mechanism Confirm Activity

Caption: General workflow for anti-inflammatory evaluation of DHPMs.

Conclusion and Future Directions

The protocols and application notes presented in this guide provide a robust framework for the systematic evaluation of dihydropyrimidine derivatives as potential anti-inflammatory agents. The combination of in vitro screening and in vivo validation, coupled with mechanistic studies, is essential for identifying and advancing promising lead compounds. Future research in this area may focus on optimizing the structure-activity relationship of DHPMs to enhance their potency and selectivity, as well as exploring their efficacy in more complex, chronic models of inflammation. The versatility of the dihydropyrimidine scaffold continues to offer exciting opportunities for the development of next-generation anti-inflammatory therapeutics.

References

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Protocol for In Vitro Cytotoxicity Assays of Pyrimidine Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive and experimentally-grounded protocol for assessing the in vitro cytotoxicity of novel pyrimidine compounds. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] Therefore, rigorous and reliable evaluation of their cytotoxic potential is a critical step in the drug discovery pipeline.[2][3]

This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to ensure the generation of robust and reproducible data. We will explore multiple assay methodologies, offering insights into their selection based on compound characteristics and research objectives.

Foundational Principles: Selecting the Right Cytotoxicity Assay

The choice of a cytotoxicity assay is contingent upon the compound's mechanism of action and the specific cellular event being interrogated.[3] For pyrimidine derivatives, which can induce cytotoxicity through various pathways, employing assays that measure different cellular endpoints is often advantageous. Here, we detail three widely accepted and robust methods: two metabolic assays (MTT and alamarBlue®) and one membrane integrity assay (LDH).

  • Metabolic Assays (MTT & alamarBlue®): These assays quantify the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[4][5] They are particularly useful for screening large compound libraries due to their simplicity and high-throughput compatibility.

  • Membrane Integrity Assays (LDH): These assays measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6] This provides a direct measure of cell lysis and is an excellent endpoint for confirming cytotoxic events that lead to necrosis or late-stage apoptosis.

A comparative overview of these assays is presented in the table below to aid in selecting the most appropriate method for your research needs.

Assay Principle Advantages Considerations
MTT Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]Well-established, cost-effective, and sensitive.[7]Requires a solubilization step for the formazan crystals.[8] Potential for interference from colored compounds.
alamarBlue® (Resazurin) Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.[5][9]Homogeneous "no-wash" assay, non-toxic to cells allowing for real-time monitoring, and highly sensitive.[5][10]Potential for interference from compounds that alter the cellular redox state.
LDH (Lactate Dehydrogenase) Measurement of LDH released from damaged cells into the culture medium through a coupled enzymatic reaction that produces a colored formazan product.[6][11]Directly measures cell lysis, simple, and reliable.[6]Background LDH from serum in the culture medium can be a source of interference.[6]

Experimental Design: The Blueprint for Success

A well-designed experiment is the bedrock of trustworthy results. The following sections outline critical considerations for setting up your cytotoxicity assays for pyrimidine compounds.

Cell Line Selection

The choice of cell line is paramount and should be guided by the therapeutic target of the pyrimidine compounds.[2][12]

  • Cancer Cell Lines: For anti-cancer drug discovery, a panel of cancer cell lines representing different tumor types is often used.[3][13] Commonly used lines include HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer).[3][14][15]

  • Normal Cell Lines: To assess the selectivity of your compounds, it is crucial to test them on a non-cancerous cell line, such as human fibroblasts.[14][16] The ratio of the IC50 value in normal cells to that in cancer cells provides the selectivity index (SI), with a value greater than 2 generally considered selective.[2]

Compound Solubilization and Handling

Many pyrimidine derivatives exhibit poor aqueous solubility, which can be a significant hurdle in in vitro assays.[17][18]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for in vitro testing.[8] It is essential to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO as the test wells) must be included in every experiment.[19]

Experimental Controls: Ensuring Data Integrity

The inclusion of appropriate controls is non-negotiable for a valid cytotoxicity assay.[2][20]

Control Type Purpose Description
Untreated Control Represents 100% cell viability.Cells cultured in medium only.
Vehicle Control Accounts for any effects of the compound solvent.Cells cultured in medium containing the same concentration of solvent (e.g., DMSO) as the highest concentration of the test compound.[19]
Positive Control Confirms that the assay is working correctly and the cells are responsive to cytotoxic agents.[20][21]Cells treated with a known cytotoxic compound (e.g., doxorubicin, staurosporine).
Blank Control Measures background signal.Wells containing medium and the assay reagent but no cells.[9]

Detailed Protocols

The following are detailed, step-by-step protocols for the MTT, alamarBlue®, and LDH cytotoxicity assays, optimized for the evaluation of pyrimidine compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methods and is designed for a 96-well plate format.[8][22]

MTT_Workflow A Seed cells in a 96-well plate (5,000-10,000 cells/well) B Incubate for 24 hours A->B C Treat cells with pyrimidine compounds (various concentrations) and controls B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution (5 mg/mL) to each well D->E F Incubate for 2-4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate for 15 minutes on a shaker G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][22] Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated, vehicle, and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible in the wells.[22][23]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][22]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[23] A reference wavelength of 630 nm can be used to subtract background absorbance.

alamarBlue® (Resazurin) Assay

This protocol provides a simple, "no-wash" method for assessing cell viability.[5][10]

alamarBlue_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with pyrimidine compounds and controls B->C D Incubate for desired exposure time C->D E Add alamarBlue® reagent (10% of culture volume) D->E F Incubate for 1-4 hours at 37°C E->F G Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm) F->G

Caption: Workflow for the alamarBlue® cell viability assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • alamarBlue® Addition: Add alamarBlue® reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).[5][10][24]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[5][10] The incubation time can be extended for cells with lower metabolic activity or for increased sensitivity.[5]

  • Signal Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[24] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[24]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells.[6]

LDH_Workflow A Seed and treat cells as in MTT protocol B Incubate for desired exposure time A->B C Centrifuge plate (optional, for suspension cells) B->C D Transfer supernatant to a new 96-well plate C->D E Add LDH reaction mixture D->E F Incubate for 30 minutes at room temperature E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to also set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).[6]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet the cells.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[6]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[6]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm within 1 hour.[6]

Data Analysis and Interpretation

The primary output of these assays is the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in cell viability compared to the control.[25]

  • Data Normalization: Calculate the percentage of cell viability for each compound concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[26] This will generate a sigmoidal dose-response curve.

  • IC50 Determination: The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the dose-response curve.[25][26] This can be calculated using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[25][27]

Conclusion

This guide provides a robust framework for conducting in vitro cytotoxicity assays of pyrimidine compounds. By carefully selecting the appropriate assay, designing experiments with the necessary controls, and meticulously following the detailed protocols, researchers can generate high-quality, reliable data. This, in turn, will facilitate the identification and advancement of promising pyrimidine-based therapeutic candidates.

References

  • Lall, N., et al. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX. Retrieved from [Link]

  • Bioo Scientific Corporation. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Boster Biological Technology. AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Creative Bioarray. MTT Analysis Protocol. Retrieved from [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ImmunologicalSciences. Alamar Blue Cell Viability Assay Kit. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Promega. LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from [Link]

  • Matotoka, M., & Masoko, P. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Al-Said, M. S., et al. (2018). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]

  • PubMed. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • EUROFINS. Cytotoxicity. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Antineo. In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. Retrieved from [Link]

  • Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • Acta Odontologica Scandinavica. (2014). View of Positive control for cytotoxicity evaluation of dental vinyl polysiloxane impression materials using sodium lauryl sulfate. Retrieved from [Link]

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2-Methoxy-1,2-dihydropyrimidine-4,5-diamine as a precursor for purine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 2-Methoxy-4,5-diaminopyrimidine as a Versatile Precursor for the Synthesis of Functionalized Purines

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The Traube purine synthesis, a classic and highly versatile method, utilizes 4,5-diaminopyrimidine precursors to construct the fused imidazole ring of the purine system.[2] This guide provides a detailed exploration of 2-methoxy-4,5-diaminopyrimidine as a strategic precursor in this context. The presence of the 2-methoxy group offers unique advantages, influencing the electronic properties of the pyrimidine ring and serving as a modifiable handle for creating diverse purine derivatives. We present the scientific rationale, detailed synthetic protocols for both the precursor and its subsequent cyclization, expert insights for troubleshooting, and data interpretation guidelines to empower researchers in the synthesis of novel purine-based compounds.

Scientific Background and Rationale

The synthesis of the purine ring system can be broadly approached through two main routes: de novo synthesis from acyclic precursors and the construction of one ring onto a pre-existing, appropriately substituted ring.[2][3][4][5][6] The most widely adopted and adaptable laboratory method is the Traube purine synthesis, which falls into the latter category.[2]

The Traube Purine Synthesis: A Foundational Strategy

First reported by Wilhelm Traube in 1900, this method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit source to form the imidazole portion of the purine ring.[2][7] The two amino groups at the C4 and C5 positions of the pyrimidine are crucial for this cyclization, acting as the nucleophilic centers that react with the cyclizing agent.[2][8]

The versatility of the Traube synthesis stems from two key aspects:

  • Substitution on the Pyrimidine Ring: The starting pyrimidine can be functionalized at the C2 and C6 positions, and these substituents are carried through to the final purine product.

  • Choice of Cyclizing Agent: The reagent used to provide the C8 atom of the purine ring determines the substitution at this position.[2] A wide variety of reagents can be employed, including formic acid, orthoesters, aldehydes, and urea, leading to 8-unsubstituted, 8-alkyl, 8-hydroxy, or 8-thioxo purine derivatives, respectively.[2][7]

The Strategic Role of the 2-Methoxy Substituent

The use of 2-methoxy-4,5-diaminopyrimidine as the precursor offers specific advantages:

  • Electronic Modulation: The methoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring and the nucleophilicity of the adjacent amino groups, potentially affecting cyclization kinetics.

  • Synthetic Handle: The 2-methoxy group can be retained in the final product to yield 2-methoxypurine derivatives. Alternatively, it can be a target for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities (e.g., amines, thiols) at the C2 position post-cyclization. This provides a late-stage diversification strategy crucial for building libraries of compounds in drug discovery.

  • Structural Mimicry: The pyrimidine core is a recognized pharmacophore capable of mimicking purine bases to interact with enzymes like kinases.[9] The 2-methoxy group can be tailored to probe specific interactions within a protein's active site.

Caption: Conceptual workflow of the Traube synthesis using a substituted pyrimidine.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals, particularly phosphorus oxychloride and sodium hydride, with extreme care.

Protocol 1: Synthesis of Precursor (2-Methoxy-4,5-diaminopyrimidine)

The synthesis of the diaminopyrimidine precursor is a multi-step process, typically starting from a commercially available pyrimidine. This representative protocol begins with 2,4-diamino-6-hydroxypyrimidine.

Caption: General workflow for the synthesis of the diaminopyrimidine precursor.

Step A: Synthesis of 2,4-Diamino-6-chloropyrimidine [10]

  • Reagents: 2,4-Diamino-6-hydroxypyrimidine (1.0 eq), Phosphorus oxychloride (POCl₃, ~10 eq).

  • Procedure: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2,4-diamino-6-hydroxypyrimidine. Carefully add phosphorus oxychloride under argon.

  • Rationale: POCl₃ acts as both the chlorinating agent and the solvent, converting the hydroxyl group into a more reactive chloro group.

  • Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker. This is a highly exothermic and hazardous step.

  • Neutralize the acidic solution with a strong base (e.g., solid NaOH or concentrated NH₄OH) to a pH of ~8, keeping the mixture cool in an ice bath.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting 2,4-diamino-6-chloropyrimidine is often used without further purification.

Step B: Synthesis of 2,4-Diamino-6-methoxypyrimidine

  • Reagents: 2,4-Diamino-6-chloropyrimidine (1.0 eq), Sodium methoxide (NaOMe, ~1.5 eq), Anhydrous methanol (MeOH).

  • Procedure: Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Add the 2,4-diamino-6-chloropyrimidine to the NaOMe solution.

  • Rationale: This is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride ion.

  • Heat the mixture to reflux for 4-6 hours until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction, and evaporate the methanol under reduced pressure. Resuspend the residue in water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.

Step C & D: Nitrosation and Reduction to yield 2-Methoxy-4,5-diaminopyrimidine

  • Reagents: 2,4-Diamino-6-methoxypyrimidine (1.0 eq), Sodium nitrite (NaNO₂, 1.1 eq), Acetic acid, Sodium dithionite (Na₂S₂O₄).

  • Procedure (Nitrosation): Dissolve the methoxypyrimidine in aqueous acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. A colored precipitate (the nitroso compound) should form.

  • Rationale: The 5-position of the activated pyrimidine ring is susceptible to electrophilic attack by the nitrosonium ion (generated from NaNO₂ in acid) to introduce the nitroso group.[7]

  • Procedure (Reduction): Without isolating the nitroso intermediate, heat the suspension to ~60 °C. Add sodium dithionite portion-wise until the color disappears.

  • Rationale: Sodium dithionite is a powerful reducing agent that converts the nitroso group to an amino group, yielding the desired vicinal diamine.[7]

  • Work-up: Cool the solution and neutralize with a base (e.g., NH₄OH). The 2-methoxy-4,5-diaminopyrimidine product may precipitate or require extraction with an organic solvent. The crude product should be purified (e.g., by recrystallization or column chromatography) before use in the next step. 4,5-diaminopyrimidines can be unstable and are often best used promptly.

Protocol 2: Traube Synthesis of 2-Methoxypurine

This protocol details the cyclization of the precursor with formic acid to yield the parent 2-methoxypurine.

  • Reagents & Equipment:

    • 2-Methoxy-4,5-diaminopyrimidine (1.0 eq)

    • Formic acid (98-100%)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Place 2-methoxy-4,5-diaminopyrimidine (e.g., 5 mmol) in the round-bottom flask.

    • Add an excess of formic acid (e.g., 15-20 mL).

    • Rationale: Formic acid serves a dual role: it is the source of the C8 carbon and acts as the acidic catalyst and dehydrating agent for the cyclization.[2]

    • Heat the mixture to reflux (approx. 100-110 °C) with stirring for 2-4 hours.

    • Self-Validation: Monitor the reaction's progress using TLC (e.g., with a mobile phase of Dichloromethane:Methanol 9:1). The disappearance of the starting diamine spot and the appearance of a new, typically more UV-active, purine spot indicates reaction progression.

    • Work-up: After completion, cool the reaction mixture to room temperature.

    • Remove the excess formic acid under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography on silica gel.

  • Characterization:

    • ¹H NMR: Confirm the structure by observing the disappearance of the two distinct amine (-NH₂) proton signals from the precursor and the appearance of new aromatic protons for the purine ring, including a characteristic singlet for the H8 proton.

    • Mass Spectrometry: Verify the molecular weight of the synthesized 2-methoxypurine.

    • Melting Point: Compare the observed melting point with literature values if available.

Data Presentation and Expected Outcomes

The choice of cyclizing agent is a critical variable that dictates the final purine structure.

Table 1: Cyclizing Agents and Corresponding Purine Products

Cyclizing AgentReagent ExampleResulting C8-SubstituentTypical Conditions
Formic AcidHCOOH (98%)-H (Unsubstituted)Reflux, 2-4 hours
OrthoformateTriethyl orthoformate-H (Unsubstituted)Reflux with acid catalyst
AldehydeR-CHO-R (Alkyl/Aryl)Oxidative cyclization (e.g., with FeCl₃)[7]
Urea(NH₂)₂CO-OH (8-Oxopurine)High-temperature melt or solvent
Thiourea(NH₂)₂CS-SH (8-Thiopurine)High-temperature melt or solvent

Table 2: Representative Characterization Data for 2-Methoxypurine

PropertyExpected Value
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
¹H NMR (DMSO-d₆) δ ~3.9-4.1 (s, 3H, -OCH₃), δ ~8.1-8.3 (s, 1H, C6-H), δ ~8.4-8.6 (s, 1H, C8-H)
Appearance White to off-white solid

Troubleshooting and Field-Proven Insights

  • Problem: Incomplete Cyclization.

    • Cause: Insufficient reaction time or temperature; impure starting diamine. 4,5-diaminopyrimidines are prone to oxidation and degradation, appearing as dark, tarry substances.

    • Solution: Ensure the starting diamine is pure and not discolored. If necessary, purify it immediately before use. Increase reflux time or consider a more reactive cyclizing agent like diethoxymethyl acetate.[2]

  • Problem: Low Yield.

    • Cause: Side reactions, such as formylation of only one amino group without subsequent cyclization.[7] Degradation of the starting material.

    • Solution: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the diamine. Ensure anhydrous conditions, as water can interfere with some cyclizing agents.

  • Expert Insight: The Purity of the Diamine is Paramount. The success of the Traube synthesis is overwhelmingly dependent on the quality of the 4,5-diaminopyrimidine precursor. Discolored or impure diamine will almost certainly lead to low yields and difficult purification. It is often worthwhile to recrystallize or chromatograph the diamine immediately prior to the cyclization step.

References

  • ResearchGate. (n.d.). Synthesis of purines from 5,6‐diaminopyrimidine, aldehydes. Retrieved from [Link]

  • Chemistry Online. (2023, February 19). Traube purine synthesis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 7.1.1. Synthesis. Retrieved from [Link]

  • Robins, R. K., Dille, K. J., Willits, C. H., & Christensen, B. E. (1953). Purines. II. The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines. Journal of the American Chemical Society, 75(2), 263–266. Retrieved from [Link]

  • ResearchGate. (n.d.). The de novo pyrimidine and purine synthesis pathways. Retrieved from [Link]

  • Indiana State University. (1997, April 12). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives.
  • Stasolla, C., Katahira, R., Thorpe, G., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Annals of Botany, 89(5), 557–566. Retrieved from [Link]

  • Basicmedical Key. (2022, August 7). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • BioOne Complete. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

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  • Lee, H., Li, Z., & Lee, K. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1593. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

Application Notes & Protocols for the Quantification of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is a heterocyclic compound featuring a diaminopyrimidine core, a class of structures integral to numerous pharmacologically active agents. The precise and accurate quantification of this molecule is paramount for ensuring quality, safety, and efficacy in drug development and manufacturing.[1] Whether assessing the purity of an Active Pharmaceutical Ingredient (API), determining its concentration in a final drug product, or studying its metabolic fate, a robust and validated analytical method is not merely a regulatory requirement but the bedrock of reliable scientific data.[2]

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine. We will detail two primary methodologies: a widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3]

Primary Analytical Method: Stability-Indicating RP-HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[4] A reversed-phase method is proposed here, as it is ideally suited for retaining and separating polar to moderately non-polar compounds like the target analyte.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the workhorse for reversed-phase chromatography.[5] Its long alkyl chains provide sufficient hydrophobic interaction with the pyrimidine ring and methoxy group to ensure adequate retention. An end-capped column is recommended to minimize peak tailing caused by the interaction of the basic amine groups with residual acidic silanols on the silica surface.[6]

  • Mobile Phase: A binary mixture of a phosphate buffer and acetonitrile is chosen.

    • Aqueous Component (Buffer): The diamine functional groups on the analyte are basic. A phosphate buffer at a pH of approximately 6.8-7.2 will ensure these amines are in a consistent protonation state, preventing peak splitting and shifting retention times. This pH is also well within the optimal operating range for most silica-based C18 columns.

    • Organic Modifier: Acetonitrile generally offers lower backpressure and better peak efficiency compared to methanol for many compounds.[6] A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, will be employed to ensure that the main analyte is well-resolved from any more polar starting materials or more non-polar impurities.[5]

  • Detection (UV): The pyrimidine ring is an excellent chromophore. Based on the analysis of similar pyrimidine derivatives, a detection wavelength in the range of 230-270 nm is expected to provide high sensitivity.[5][7] A Diode Array Detector (DAD) is highly recommended to assess peak purity and select the optimal monitoring wavelength.

Experimental Protocol: RP-HPLC-UV Method

2.2.1 Materials and Reagents

  • 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade or higher)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Ortho-phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

2.2.2 Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer, 25 mM KH₂PO₄, pH 7.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a dilute solution of sodium hydroxide or phosphoric acid. Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures sample solvent compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 1.25 mL of the Standard Stock Solution to 25 mL with the diluent. This concentration is a typical starting point for assay and purity determinations.

2.2.3 Chromatographic Conditions

ParameterCondition
Instrument HPLC system with gradient pump, autosampler, and DAD
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Column Temperature 30 °C
Mobile Phase A 25 mM KH₂PO₄, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection DAD, scan 200-400 nm, monitor at λmax (e.g., 254 nm)
Gradient Program Time (min)
0
20
25
25.1
30
Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Initial Method Development Opt Optimization (Column, Mobile Phase, Temp) Dev->Opt Initial Separation Spec Specificity (Forced Degradation) Opt->Spec Optimized Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Routine Sample Analysis & SST Rob->Routine Validated Method

Validation Parameters & Acceptance Criteria Summary

ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities, degradants, or placebo components.Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, oxidation, heat, light).Peak purity index > 0.999. Baseline resolution (>2.0) between analyte and all other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least five concentrations across the range (e.g., 50% to 150% of working concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.Analyze triplicate samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).System suitability parameters remain within limits. Peak retention and area show no significant changes.

Advanced Method for Trace Analysis: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level genotoxic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9]

Rationale for LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer.[10] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can quantify an analyte even in the presence of co-eluting matrix components. Electrospray Ionization (ESI) in positive mode is proposed, as the basic amine groups on the analyte are readily protonated to form [M+H]⁺ ions.

Protocol: LC-MS/MS Method

3.2.1 Materials and Reagents

  • As per HPLC-UV method, but with LC-MS grade solvents (e.g., formic acid, acetonitrile, water).

  • Stable Isotope Labeled (SIL) internal standard of the analyte, if available.

3.2.2 Chromatographic and MS Conditions

ParameterCondition
Instrument UPLC/HPLC system coupled to a triple quadrupole MS
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined empirically by infusing a standard solution. A hypothetical transition would be based on the protonated molecular ion [M+H]⁺ fragmenting to a stable product ion upon collision-induced dissociation (e.g., loss of the methoxy group or a portion of the pyrimidine ring).

Sample_Analysis_Flow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Weigh Accurately Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter SST System Suitability Test (SST) Filter->SST Inject Inject Blank, Standards, Samples SST->Inject Integrate Integrate Peak Areas Inject->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Final Report Quantify->Report

References

  • Vertex AI Search. (2026). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]

  • LCGC North America. (2014).
  • Simmons, W. S., & DeAngelis, R. L. (1973). Quantitation of pyrimethamine and related diaminopyrimidines in situ by enhancement of fluorescence after thin layer chromatography. Analytical Chemistry, 45(8), 1538-1540. doi: 10.1021/ac60330a056. Retrieved from [Link]

  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • IOSR Journal of Pharmacy. (n.d.). Stability Indicating Analytical Method Development, Validation. Retrieved from [Link]

  • Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 761-771. doi: 10.1016/s0731-7085(02)00386-2. Retrieved from [Link]

  • Kus, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 348, 129076. doi: 10.1016/j.foodchem.2021.129076. Retrieved from [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 213-222.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS of pyrimidine derivative compound. [Image]. Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of Dihydropyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Dihydropyrimidines through In Silico Insights

Dihydropyrimidines (DHPMs) represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including but not limited to, antiviral, antitumor, antibacterial, and calcium channel modulating effects.[1][2] The therapeutic potential of this heterocyclic motif has driven significant research into the design and synthesis of novel derivatives with enhanced potency and selectivity.[3][4] Molecular docking, a powerful computational technique, has emerged as an indispensable tool in this endeavor, providing atomic-level insights into the binding interactions between DHPMs and their biological targets.[5][6] This allows researchers to predict binding affinities, understand structure-activity relationships (SAR), and rationally design new drug candidates.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for molecular docking studies of dihydropyrimidines. This document will delve into the theoretical underpinnings of molecular docking, provide detailed step-by-step protocols for performing these studies, and offer insights into the interpretation and validation of the results.

The Rationale Behind Molecular Docking: A Foundational Overview

Molecular docking simulates the interaction between a small molecule (ligand), in this case, a dihydropyrimidine derivative, and a macromolecule (receptor), typically a protein. The primary objectives are to predict the preferred binding orientation and conformation of the ligand within the receptor's binding site and to estimate the strength of the interaction, often expressed as a scoring function or binding energy.[8] A lower binding energy generally indicates a more stable and favorable interaction.[9][10]

The process is governed by sophisticated algorithms that explore the conformational space of the ligand and the binding site, evaluating the energetic favorability of various poses. This in silico approach significantly accelerates the drug discovery process by enabling the rapid screening of large compound libraries and prioritizing promising candidates for experimental validation.[6]

A Step-by-Step Workflow for Molecular Docking of Dihydropyrimidines

The following diagram illustrates the typical workflow for a molecular docking study:

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation Grid_Gen Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Results_Analysis Results Analysis Docking_Sim->Results_Analysis Validation Validation Results_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Part 1: Preparation Phase

Receptor Preparation: Ensuring a High-Quality Target Structure

The accuracy of a docking study is fundamentally dependent on the quality of the receptor structure. The primary source for protein structures is the Protein Data Bank (PDB).

Protocol for Receptor Preparation:

  • Obtain the Receptor Structure: Download the 3D structure of the target protein from the RCSB PDB database ([Link]11] It is crucial to select a high-resolution crystal structure, preferably co-crystallized with a ligand similar to the dihydropyrimidines under investigation.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-factors that may interfere with the docking process.[12] These should be removed unless they are known to be critical for ligand binding.[13] Software like UCSF Chimera or Discovery Studio Visualizer can be used for this purpose.[12][14]

  • Address Structural Issues: Check for and repair any missing atoms or incomplete side chains in the protein structure.[12] Tools like the "Dock Prep" feature in UCSF Chimera can automate this process.[12]

  • Add Hydrogens: Since X-ray crystallography typically does not resolve hydrogen atoms, they must be added to the protein structure. It is important to correctly assign the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4). Most molecular modeling software has built-in tools for this.[15]

  • Assign Charges: Assign partial charges to the protein atoms using a force field like AMBER or Gasteiger. This is essential for calculating the electrostatic interactions between the protein and the ligand.

  • Save the Prepared Receptor File: Save the processed receptor structure in a suitable format for the chosen docking software, such as PDBQT for AutoDock.[14]

Ligand Preparation: Optimizing the Dihydropyrimidine Structures

Proper preparation of the dihydropyrimidine ligands is equally critical for a successful docking study.

Protocol for Ligand Preparation:

  • Create 2D Structures: Draw the 2D structures of the dihydropyrimidine derivatives using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D Structures: Convert the 2D structures into 3D conformations.[16]

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations. This can be done using molecular mechanics force fields (e.g., MMFF94) or semi-empirical quantum mechanical methods.

  • Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogen atoms and assign partial charges to the ligand atoms.[16]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds.

  • Save the Prepared Ligand File: Save the prepared ligand structures in a format compatible with the docking software (e.g., MOL2 or PDBQT).[16]

Part 2: Docking Phase

Grid Generation: Defining the Search Space

Before docking, a grid box must be defined to specify the region of the receptor where the docking algorithm will search for binding poses.

Protocol for Grid Generation:

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction tools like CASTp.[14]

  • Define the Grid Box: Center the grid box on the identified binding site.[17] The size of the box should be large enough to accommodate the dihydropyrimidine ligands and allow for some conformational flexibility, but not so large as to unnecessarily increase the computational time.[18] A margin of a few angstroms around the binding site is generally recommended.[19]

  • Generate the Grid Parameter File: Use the docking software's grid generation program (e.g., AutoGrid for AutoDock) to create the grid parameter file.[17][20] This file contains information about the grid dimensions, center, and the potential energy grids for different atom types.[21]

Docking Simulation: Predicting the Binding Pose

This is the core step where the docking software predicts the binding mode of the dihydropyrimidine ligand within the receptor's active site.

Protocol for Docking Simulation:

  • Choose a Docking Algorithm: Select an appropriate docking algorithm. Common choices include Lamarckian Genetic Algorithm in AutoDock, which combines a genetic algorithm with a local search method.[22] Other popular software includes Glide, GOLD, and MOE.[5][23]

  • Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and the maximum number of energy evaluations. A higher number of runs increases the chances of finding the optimal binding pose but also increases the computational cost.

  • Run the Docking Simulation: Execute the docking simulation using the prepared receptor, ligand, and grid parameter files.[24]

  • Output: The software will generate a set of docked poses for each ligand, ranked by their predicted binding affinities (docking scores).[15]

Part 3: Analysis Phase

Results Analysis: Interpreting the Docking Output

The analysis of docking results involves evaluating the predicted binding poses and their corresponding scores to gain insights into the ligand-receptor interactions.

Key Aspects of Docking Results Analysis:

  • Binding Affinity (Docking Score): The docking score provides an estimate of the binding free energy.[9] A more negative value generally indicates a stronger binding affinity.[9] Compare the docking scores of different dihydropyrimidine derivatives to rank their potential potency.[8]

  • Binding Pose: Visualize the top-ranked binding poses to understand the orientation and conformation of the ligand in the active site.[25]

  • Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the receptor, such as:

    • Hydrogen Bonds: These are crucial for specificity and affinity.[9]

    • Hydrophobic Interactions: Important for the overall stability of the complex.

    • Electrostatic Interactions: Contribute significantly to the binding energy.[8]

    • Pi-Pi Stacking and Cation-Pi Interactions: Can be important for aromatic ring-containing ligands like dihydropyrimidines. Visualization tools like PyMOL, UCSF Chimera, or Discovery Studio can be used to create 2D and 3D diagrams of these interactions.[26]

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose can be calculated to assess the accuracy of the docking protocol.[9][25] An RMSD value below 2.0 Å is generally considered a good result.[9][27]

The following diagram illustrates the key interactions to analyze:

Ligand-Receptor Interactions cluster_ligand Dihydropyrimidine Ligand cluster_receptor Receptor Active Site Ligand Ligand Receptor Receptor Ligand->Receptor Hydrogen Bonds Ligand->Receptor Hydrophobic Interactions Ligand->Receptor Electrostatic Interactions

Caption: Key intermolecular interactions to analyze in docking results.

Validation: Ensuring the Reliability of the Docking Protocol

Validation is a critical step to ensure that the chosen docking protocol can reliably predict the correct binding mode.[28]

Protocol for Docking Validation (Redocking):

  • Obtain a Co-crystallized Complex: Select a protein-ligand complex from the PDB where the ligand is similar to the dihydropyrimidines of interest.

  • Extract the Ligand: Separate the co-crystallized ligand from the receptor.

  • Redock the Ligand: Dock the extracted ligand back into the binding site of its own receptor using the same protocol established for the dihydropyrimidine library.[13][29]

  • Calculate RMSD: Calculate the RMSD between the docked pose and the original crystallographic pose of the ligand.[27]

  • Assess Accuracy: An RMSD value of less than 2.0 Å indicates that the docking protocol is accurate and can be confidently applied to the dihydropyrimidine derivatives.[27][29]

Quantitative Data Summary

The following table provides a summary of commonly used software and key parameters in molecular docking studies.

ParameterSoftware ExamplesTypical Values/Considerations
Docking Software AutoDock, AutoDock Vina[23][30], Glide[23][31], GOLD[5], MOE[23]Choice depends on accuracy, speed, and licensing.
Force Field AMBER, CHARMm, GasteigerUsed for assigning partial charges.
Search Algorithm Lamarckian Genetic Algorithm, Monte CarloDetermines how the conformational space is explored.
Grid Box Size -Should encompass the entire binding site with a buffer.
Number of Docking Runs 10-100More runs increase the chance of finding the global minimum.
RMSD for Validation < 2.0 ÅA common threshold for a successful redocking experiment.[27]

Conclusion: From In Silico Prediction to Experimental Validation

Molecular docking is a powerful and cost-effective method for exploring the binding of dihydropyrimidine derivatives to their biological targets. A well-executed docking study can provide valuable insights into SAR, guide the design of more potent and selective compounds, and prioritize molecules for synthesis and experimental testing.[3][7] However, it is crucial to remember that docking results are predictions and should always be validated by experimental data, such as in vitro binding assays.[6] By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new dihydropyrimidine-based therapeutics.

References

  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC. (n.d.).
  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
  • Molecular Docking Software and Tools - Creative Proteomics. (n.d.).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery | IntechOpen. (2024, April 29).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
  • Synthesis, biological evaluation and molecular docking study of dihydropyrimidine derivatives as potential anticancer agents | Request PDF - ResearchGate. (2020, January).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Glide | Schrödinger. (n.d.).
  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24).
  • Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - J-Stage. (n.d.).
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 30).
  • Software | Computational Insights into Drug Discovery - Lephar. (n.d.).
  • How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. (n.d.).
  • AutoDock. (2011, May 15).
  • A Study of QSAR, Docking and Molecular Modeling of some Dihydropyrimidine Derivatives as Anticancer Agents - SUST Repository. (2020, March 12).
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  • Preparing the protein and ligand for docking. (n.d.).
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  • Parameter Refinement for Molecular Docking - ACS Publications. (n.d.).
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  • Molecular docking analysis of calcium channel blockers with ALR2 and RAGE - PMC - NIH. (n.d.).
  • Molecular Docking Study of Six Pyrimidine Derivatives as Egfr (Epidermal - Scribd. (n.d.).
  • Key Parameters for Accurate Molecular Docking #bioinformatics #biotech - YouTube. (2025, November 3).
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - PMC. (2023, June 20).
  • AutoDock4.2.6 Part-5 Generation of Grid Parameter File(GPF) - YouTube. (2021, February 14).
  • In silico molecular docking studies of di hydro pyrimidinones as MTB thymidylate kinase inhibitors - ScienceScholar. (2022, May 18).
  • Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity - Preprints.org. (2025, December 9).
  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC. (n.d.).
  • Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41 - PMC. (n.d.).
  • Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives - Benchchem. (n.d.).
  • Tutorial: Generating the Grid - UCSF DOCK. (2025, June 6).
  • Synthesis of Novel 3,4‐Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations | Semantic Scholar. (2024, September 26).
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Application Notes & Protocols: Evaluating 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating a Novel Diaminopyrimidine

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including several successful anticancer drugs.[1] The 2,4-diaminopyrimidine motif, in particular, is a well-established pharmacophore known to target critical enzymes involved in cell proliferation.[1][2] These derivatives have been successfully developed as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), as well as enzymes in the folate pathway.[1][3][4]

This document concerns 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine , a novel analog within this class. While this specific molecule is not extensively characterized in existing literature, its core structure strongly suggests a potential mechanism of action relevant to oncology. Diaminopyrimidine derivatives frequently act as inhibitors of the enzyme dihydrofolate reductase (DHFR).[5] DHFR is essential for converting dihydrofolic acid into its active form, tetrahydrofolic acid, a key cofactor in the synthesis of nucleotides required for DNA replication and cell division.[5] By inhibiting DHFR, these compounds can stall the uncontrolled proliferation of cancer cells.[5][6]

Therefore, we hypothesize that 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine acts as an antimetabolite, disrupting nucleotide synthesis and leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive framework and detailed protocols for the initial in vitro evaluation of this compound's anticancer potential.

Principle of Investigation: A Multi-Faceted Approach to Characterization

The primary objective is to determine if 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine exhibits cytotoxic effects against cancer cells and to elucidate its fundamental mechanism of action. Our investigative workflow is designed to answer three key questions:

  • Does the compound inhibit cancer cell viability? We will first establish the compound's potency by determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

  • How does the compound affect cell cycle progression? Based on the hypothesized DHFR inhibition, we expect to see an accumulation of cells in a specific phase of the cell cycle, likely the S phase, due to nucleotide depletion.[2]

  • Does the compound induce programmed cell death (apoptosis)? We will quantify the induction of apoptosis, a desired outcome for an anticancer agent, to confirm that the observed reduction in viability is due to targeted cell killing.

This systematic approach ensures a robust preliminary assessment, providing the foundational data necessary for further, more complex mechanistic studies.

Experimental Protocols

Preparation of Compound Stock Solution

Accurate and consistent compound preparation is critical for reproducible results.

Materials:

  • 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of the test compound by dissolving it in a suitable solvent like DMSO.[7]

  • Ensure complete dissolution by vortexing or brief sonication.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 3-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[7]

Parameter Description
Cell Lines A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast)[2]
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. Logarithmic dilution series (e.g., 0.01 µM to 100 µM)
Incubation Time 48 or 72 hours
Assay Endpoint Absorbance at 570 nm
Calculated Value IC50 (Half-maximal inhibitory concentration)
Table 1: Key Parameters for MTT Cytotoxicity Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well tissue culture plates

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[11]

  • RNase A solution (100 µg/mL in PBS)[11]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet (1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11][12]

  • Incubation: Fix the cells for at least 30 minutes on ice or at -20°C.[11][12]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.[11]

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[12] Use pulse processing (e.g., Area vs. Width) to exclude doublets.[11]

  • Data Analysis: Model the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13]

Materials:

  • Treated and untreated cells

  • 1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment & Harvest: Treat cells as described for the cell cycle analysis. Harvest all cells, including those in the supernatant.

  • Washing: Wash cells once with cold PBS, then centrifuge at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[15]

  • Flow Cytometry: Analyze immediately on a flow cytometer.

  • Data Analysis: Quadrant analysis of the flow cytometry data will yield four populations:

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine as a DHFR inhibitor.

DHFR_Inhibition_Pathway cluster_0 Cellular Environment Compound 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotides dNTP Synthesis (dUMP -> dTMP) THF->Nucleotides Cofactor DNA DNA Replication & Repair Nucleotides->DNA Arrest S-Phase Arrest DNA->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Overall workflow for the in vitro evaluation of the test compound.

Data Interpretation and Next Steps

  • Potent Cytotoxicity: A low micromolar or nanomolar IC50 value across multiple cell lines would indicate significant anticancer activity and warrant further investigation. [2]* Cell Cycle Arrest: An accumulation of cells in the S-phase would strongly support the hypothesis of DHFR inhibition and interference with DNA synthesis. [2]* Induction of Apoptosis: A significant increase in the Annexin V-positive cell population would confirm that the compound induces programmed cell death, a favorable characteristic for a chemotherapeutic agent.

Should the results from these initial studies prove promising, subsequent investigations could include Western blot analysis to probe for specific protein markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and DNA damage (e.g., γH2AX), as well as direct enzymatic assays to confirm DHFR inhibition.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Thakur, A., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Diaminopyrimidine Derivative – Action & Uses. (2026, March 24). D-artgerecht. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Annexin V/PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024, July 16). ACS Medicinal Chemistry Letters. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. [Link]

  • Lee, M., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. [Link]

  • Raghuvanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. [Link]

  • Zhang, N., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Covance. [Link]

  • DropBlot: single-cell western blotting of chemically fixed cancer cells. (2023, September 6). bioRxiv. [Link]

  • Mahmood, T., & Yang, P.-C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 15). Current Protocols in Chemical Biology. [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. [Link]

  • Diaminopyrimidines. (n.d.). ResearchGate. [Link]

  • Surendran, S., et al. (2022). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesized chemical component helps cancer drugs remain stable in water. (2025, July 21). National Cancer Institute. [Link]

  • Cancer biologists discover a new mechanism for an old drug. (2024, October 7). MIT News. [Link]

Sources

developing enzyme inhibition assays for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Developing Robust Enzyme Inhibition Assays for Pyrimidine Derivatives: A Guide for Drug Discovery

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents that function by inhibiting specific enzymes.[1] Developing accurate and reliable enzyme inhibition assays is therefore a cornerstone of discovery programs targeting this compound class. This guide provides a comprehensive overview and detailed protocols for the design, optimization, and validation of enzyme inhibition assays tailored for pyrimidine derivatives. We will explore the underlying principles of enzyme kinetics, delve into various assay formats (spectrophotometric, fluorescence, and luminescence), and provide step-by-step protocols for their implementation. Furthermore, this document offers insights into data analysis for determining key inhibitory parameters like IC50 and discusses common troubleshooting strategies to ensure the generation of high-quality, reproducible data.

Introduction: The Significance of Pyrimidine Derivatives as Enzyme Inhibitors

Pyrimidine derivatives are a class of heterocyclic compounds fundamental to various biological processes. Their structural resemblance to the nucleobases uracil, thymine, and cytosine allows them to interact with a wide range of enzymes involved in nucleotide metabolism, signal transduction, and cell cycle regulation.[1][2] This makes them a rich source of potential therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4]

Many pyrimidine derivatives exert their biological effects by inhibiting the activity of specific enzymes.[1] For instance, they are known to target:

  • Kinases: Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[5] Pyrimidine derivatives often act as ATP-competitive inhibitors, blocking the enzyme's active site and halting downstream signaling pathways that control cell proliferation and survival.[5][6]

  • Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthesis pathway.[7][8] Its inhibition can starve rapidly proliferating cells, such as cancer cells or parasites like Plasmodium falciparum, of essential pyrimidines.[7][9]

  • Dihydropyrimidine Dehydrogenase (DPYD): As the rate-limiting enzyme in pyrimidine catabolism, DPYD is responsible for the breakdown of chemotherapeutic drugs like 5-fluorouracil (5-FU).[2] Inhibiting DPYD can enhance the efficacy and modulate the toxicity of such therapies.[2]

Given the diverse enzymatic targets, a one-size-fits-all assay approach is insufficient. The selection and development of an appropriate assay format are critical for accurately characterizing the potency and mechanism of action of novel pyrimidine-based inhibitors.

Foundational Principles of Enzyme Inhibition Assays

Enzyme assays are designed to measure the rate of an enzyme-catalyzed reaction.[10] The presence of an inhibitor will decrease this rate, and the extent of this reduction is used to quantify the inhibitor's potency.[11]

Key Parameters: Vmax, Km, and IC50

A fundamental understanding of Michaelis-Menten kinetics is essential for designing and interpreting inhibition assays.[12]

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[12]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[12]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13] It is the most common metric for quantifying the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.[2]

Modes of Enzyme Inhibition

Understanding how a pyrimidine derivative inhibits its target enzyme is crucial for lead optimization. The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Km but does not affect Vmax.[12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event reduces the enzyme's catalytic efficiency, decreasing Vmax without affecting Km.[12]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This mode of inhibition decreases both Vmax and Km.[12]

The experimental design, particularly the concentrations of substrate used relative to its Km, will influence the observed IC50 value for inhibitors with different mechanisms.

Assay Development and Optimization Workflow

A robust and reliable assay is the result of systematic development and optimization.[14] The following workflow outlines the critical steps.

Assay_Development_Workflow cluster_0 Phase 1: Design & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation T_Sel Target & Inhibitor Characterization A_Sel Assay Format Selection (Colorimetric, Fluorescent, etc.) T_Sel->A_Sel Informs R_Dev Reagent Procurement & QC A_Sel->R_Dev E_Conc Enzyme Titration R_Dev->E_Conc S_Conc Substrate Titration (Determine Km) E_Conc->S_Conc T_Inc Time Course (Linear Range) S_Conc->T_Inc B_Opt Buffer Optimization (pH, cofactors) T_Inc->B_Opt Z_Factor Z'-Factor Determination B_Opt->Z_Factor DMSO_Tol DMSO Tolerance Z_Factor->DMSO_Tol Ref_Inhib Reference Inhibitor IC50 Confirmation DMSO_Tol->Ref_Inhib caption Assay Development Workflow.

Caption: A generalized workflow for enzyme assay development.

A critical validation parameter is the Z'-factor , which assesses the quality of an assay for high-throughput screening (HTS). A Z' > 0.5 is generally considered indicative of a robust and reliable assay.[14][15]

Assay Formats and Protocols

The choice of assay format depends on the specific enzyme, the available substrates, and the required throughput and sensitivity.[16]

Spectrophotometric (Colorimetric) Assays

These assays measure the change in absorbance of light as a substrate is converted to a colored product.[2] They are generally cost-effective and straightforward to implement.

Example Application: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol is adapted from methods used to screen for inhibitors of Plasmodium falciparum DHODH (PfDHODH).[7]

Principle: The activity of DHODH is measured by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP). The enzyme oxidizes dihydroorotate (DHO) and transfers electrons to a coenzyme Q analog, which in turn reduces the blue-colored DCIP to its colorless form. This decrease in absorbance at 600 nm is proportional to enzyme activity.[7]

Protocol: DHODH Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100.[7]

    • DHO Stock (100 mM): Dissolve L-Dihydroorotic acid in DMSO.[7]

    • Decylubiquinone Stock (10 mM): Dissolve in DMSO.[7]

    • DCIP Stock (10 mM): Dissolve in DMSO.[7]

    • Enzyme Solution: Dilute recombinant PfDHODH in Assay Buffer to the desired final concentration (e.g., 10 nM).[7] Prepare fresh.

    • Test Compounds: Prepare serial dilutions of pyrimidine derivatives in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound at various concentrations (or DMSO for vehicle control) to the appropriate wells.[7]

    • Add 178 µL of the diluted PfDHODH enzyme solution to each well.[7]

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[7]

    • Prepare a reaction mixture in Assay Buffer containing DHO, Decylubiquinone, and DCIP. Final concentrations in the 200 µL reaction should be 500 µM DHO, 100 µM Decylubiquinone, and 120 µM DCIP.[7]

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.[7]

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader in kinetic mode.

Fluorescence-Based Assays

Fluorescence assays detect changes in the fluorescence properties of the reaction components. They offer higher sensitivity compared to colorimetric methods and are well-suited for HTS.[16][17]

Example Application: Kinase Inhibition Assay (Generic)

Many pyrimidine derivatives are kinase inhibitors.[5] This protocol describes a generic fluorescence-based assay for quantifying kinase activity.

Principle: A non-fluorescent substrate is enzymatically converted into a highly fluorescent product. The increase in fluorescence intensity is directly proportional to kinase activity.

Protocol: Fluorescence-Based Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Optimize for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase: Dilute the recombinant kinase to a working concentration in Kinase Buffer.

    • Substrate: Use a fluorogenic peptide substrate specific to the kinase.

    • ATP: Prepare a stock solution in water. The final concentration should be at or near the Km for the specific kinase.

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or control to the wells.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.[5]

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.[5]

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Luminescence-Based Assays

Luminescent assays measure light produced from a chemical or enzymatic reaction.[18] They are extremely sensitive, have a low background, and a wide dynamic range, making them ideal for detecting low-abundance targets.

Example Application: Kinase Inhibition using ADP-Glo™ Assay

Principle: This is a universal kinase assay that quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly formed ADP into ATP, which then drives a luciferase-catalyzed reaction, generating a light signal that is proportional to the initial kinase activity.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Follow the manufacturer's instructions for preparing the Kinase Buffer, enzyme, substrate, ATP, and test compounds.

  • Assay Procedure (384-well plate format):

    • Set up the kinase reaction (typically 5 µL) containing the kinase, substrate, ATP, and the pyrimidine derivative inhibitor in a 384-well plate.

    • Incubate for the desired period (e.g., 60 minutes) at the optimal temperature.[5]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The first step is to normalize the data. The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

Where:

  • Signal_Inhibitor: Signal from wells containing the test compound.

  • Signal_NoInhibitor: Signal from the 100% activity control (e.g., DMSO vehicle).[2]

  • Signal_Background: Signal from the no-enzyme control.[2]

Determining the IC50 Value

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13] This data is then fitted to a dose-response curve, typically a sigmoidal curve with a variable slope (four-parameter logistic fit).[13][19]

IC50_Curve_Concept origin->x_axis origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x ic50_point ic50_x->ic50_point ic50_y ic50_y->ic50_point label_100 100 label_0 0 caption IC50 Determination from Dose-Response Curve.

Caption: Conceptual representation of an IC50 curve.

This analysis is readily performed using software like GraphPad Prism.[19][20] It is often recommended to report potency as pIC50 (-logIC50) for statistical analysis, as these values tend to follow a normal distribution.[21]

Table 1: Example IC50 Data for Pyrimidine Derivatives Targeting Kinase X

Compound IDIC50 (nM)pIC50 (-logM)Hill Slope
PYR-00115.27.821.1
PYR-00289.77.050.9
PYR-0035.58.261.0
Reference10.08.001.0

Troubleshooting Common Assay Problems

Even with a well-designed protocol, issues can arise.[22] Below are common problems and their potential solutions.

Table 2: Troubleshooting Guide for Enzyme Inhibition Assays

ProblemPotential Cause(s)Suggested Solution(s)
High Variability (High CV) - Pipetting errors- Inconsistent mixing- Plate edge effects (evaporation)[15]- Use calibrated pipettes; practice good technique[23]- Ensure thorough mixing after each reagent addition- Use plate seals; avoid using outer wells for data[15]
Low Z'-Factor - Insufficient signal window- High background signal- High variability in controls[15]- Optimize enzyme/substrate concentrations[14]- Check for reagent autofluorescence/color; subtract background- Review control preparation and execution[15]
False Positives - Compound interference (autofluorescence, light scattering)- Compound aggregation- Run a counterscreen without the enzyme to identify interfering compounds- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer
False Negatives - Low compound solubility- Enzyme degradation- Insufficient pre-incubation time- Check compound solubility in assay buffer; keep DMSO concentration low (<1%)[2]- Prepare enzyme solutions fresh; keep on ice[2]- Optimize pre-incubation time for inhibitor binding[11]

Conclusion

The development of robust and reliable enzyme inhibition assays is a critical activity in the discovery and characterization of novel pyrimidine-based therapeutics. By understanding the principles of enzyme kinetics, carefully selecting and optimizing an appropriate assay format, and employing rigorous data analysis, researchers can generate high-quality data to drive their drug discovery programs forward. This guide provides the foundational knowledge and practical protocols to establish such assays, ensuring the confident identification and characterization of the next generation of pyrimidine-based enzyme inhibitors.

References

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. Retrieved from [Link]

  • Cid, C., et al. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. Analytical Biochemistry, 508, 56-62. Retrieved from [Link]

  • Fiveable. (2025, August 15). Enzyme kinetics and inhibition studies. Fiveable. Retrieved from [Link]

  • Koltermann, A., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(42), 12975-12981. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. MB-About. Retrieved from [Link]

  • Schölermann, B., et al. (2025, October 17). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. Retrieved from [Link]

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  • MDPI. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. Retrieved from [Link]

  • PubMed. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Retrieved from [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12652. Retrieved from [Link]

  • PMC. (n.d.). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. Retrieved from [Link]

  • PMC. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved from [Link]

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  • SciSpace. (2023). RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. SciSpace. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

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  • National Open Access Monitor, Ireland. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. National Open Access Monitor, Ireland. Retrieved from [Link]

  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Reaction Biology. Retrieved from [Link]

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  • Journal of Chemical Education. (n.d.). Four convenient methods for the determination of enzyme inhibitor constants. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Retrieved from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]

  • SciTechnol. (2024, September 19). Fluorescence-Based Techniques for Real-Time Monitoring of Enzyme Activity. SciTechnol. Retrieved from [Link]

  • Juniper Publishers. (2024, June 14). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Retrieved from [Link]

  • Sino Biological. (n.d.). Chemiluminescent Assay. Sino Biological. Retrieved from [Link]

  • Corning. (n.d.). Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. Corning. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2026, March 17). Troubleshooting Low Z′ Factors in Biochemical Assays. BellBrook Labs. Retrieved from [Link]

  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]

  • PMC. (n.d.). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC. Retrieved from [Link]

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Application Note: 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine as a Keystone Intermediate in the Synthesis of Novel Purine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of noncanonical nucleosides and targeted antiviral agents heavily relies on the strategic functionalization of the purine core. 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (often referred to in its tautomeric/aromatized context as 4,5-diamino-2-methoxypyrimidine) serves as a highly versatile, high-value pyrimidine building block. Through controlled formylation and thermal cyclization, it yields 2-methoxypurine—a critical precursor for synthesizing dual-fluorescent RNA/DNA probes and low-toxicity L-nucleoside antiviral therapeutics.

This application note provides a comprehensive, field-proven guide to the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in advanced drug development.

Scientific Context & Mechanistic Rationale

The Traube purine synthesis is the classical route for constructing the purine bicyclic system from pyrimidine precursors. However, synthesizing 2-methoxypurine presents a unique chemical challenge: the 2-methoxy ether linkage is highly susceptible to hydrolytic cleavage under the harsh, high-temperature acidic conditions typically used in standard formylation (e.g., refluxing in 98% formic acid).

To preserve the methoxy group, the synthesis from 2-methoxy-1,2-dihydropyrimidine-4,5-diamine requires a milder, highly electrophilic formylating agent—formic-acetic anhydride (HCO2Ac) [1]. This allows the dual formylation of the 4,5-diamino groups to proceed at just 50 °C. Subsequent thermal cyclization under high vacuum drives the dehydration to close the imidazole ring without exposing the molecule to aqueous acidic degradation[1].

Workflow A 2-Methoxy-1,2-dihydropyrimidine -4,5-diamine B Formic-Acetic Anhydride (50°C, 1 h) A->B C 4,5-Diformamido-2- methoxypyrimidine B->C D Sublimation / Cyclization (160°C, 1 mm Hg) C->D E 2-Methoxypurine (Key Intermediate) D->E F L-Deoxyribose Glycosylation E->F H Ribosylation & Demethylation E->H G Antiviral L-Nucleosides (HIV/HBV Therapeutics) F->G I 2-Oxopurine Riboside (Fluorescent Probes) H->I

Figure 1: Synthetic workflow from 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine to therapeutic agents.

Key Therapeutic Applications

Antiviral L-Nucleosides (HBV & HIV Therapeutics)

Historically, D-nucleoside analogs used in antiretroviral therapy have suffered from severe mitochondrial toxicity (e.g., lactic acidosis) due to their unintended incorporation by human mitochondrial DNA polymerase-γ. By utilizing the 2-methoxypurine core synthesized from our title compound and coupling it with an L-deoxyribose sugar, researchers have developed 2'-deoxy-L-nucleosides . The L-enantiomer stereochemistry effectively bypasses mitochondrial enzyme recognition while maintaining potent inhibition of viral reverse transcriptase, resulting in a therapeutic index exceeding 20,000 in HepG2 cells.

Fluorescent Analogs & Photosensitizers

The 2-methoxy purine core is also a direct precursor to 2-oxopurine riboside (2oxoP-r) . 2oxoP-r is a constitutional isomer of inosine that exhibits a significantly red-shifted absorption spectrum and a high fluorescence quantum yield (48%)[2]. This makes it an invaluable isomorphic fluorescent analog and photosensitizer for studying RNA/DNA repair pathways in real-time without the phototoxic damage associated with UV-excited canonical nucleobases[2].

SAR Core 2-Methoxy Purine Core Prop1 Steric Shielding Core->Prop1 Prop2 Electronic Modulation Core->Prop2 Prop3 Metabolic Stability Core->Prop3 Result1 Resistance to Deaminases Prop1->Result1 Result2 Red-shifted Absorption Prop2->Result2 Result3 Prolonged in vivo Half-life Prop3->Result3

Figure 2: Logical relationship of 2-methoxy substitution on purine therapeutic efficacy.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic step.

Protocol A: Synthesis of 2-Methoxypurine

Objective: Convert 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine to 2-methoxypurine while preserving the ether linkage.

Step 1: Mild Formylation

  • Reaction : Suspend 1.0 g of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine in 5.0 mL of freshly prepared formic-acetic anhydride (HCO2Ac).

  • Incubation : Heat the mixture gently at 50 °C for 1 hour.

    • Causality : HCO2Ac is highly electrophilic, enabling complete formylation of the sterically hindered 5-amino group at a low temperature. Exceeding 50 °C or using pure formic acid will result in the hydrolytic cleavage of the methoxy group[1].

  • Isolation : Evaporate the solution under reduced pressure. Add 5.0 mL of absolute ethanol to the residue and re-evaporate to azeotropically remove residual acetic acid.

  • Validation : The addition of 5 mL of hot H2O with stirring will precipitate the intermediate. A melting point of 180-181 °C (with decomposition) confirms the formation of 4,5-diformamido-2-methoxypyrimidine [1].

Step 2: Thermal Cyclization via Sublimation

  • Reaction : Transfer the dried diformamido intermediate to a vacuum sublimation apparatus.

  • Cyclization : Subject the solid to 160 °C under a high vacuum (1 mm Hg).

    • Causality : The thermal energy drives the intramolecular dehydration required to close the imidazole ring. The high vacuum is critical; it immediately removes the generated water vapor from the system, preventing reversible hydrolysis and shifting the equilibrium entirely toward the purine product[1].

  • Validation : Collect the purified sublimate from the cold finger. A melting point of 205-206 °C validates the successful synthesis of pure 2-methoxypurine [1].

Protocol B: Glycosylation for Antiviral L-Nucleosides

Objective: Couple 2-methoxypurine to an L-sugar to generate a low-toxicity antiviral agent.

  • Silylation : Suspend 2-methoxypurine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the solution clears, yielding the transiently protected silyl-purine. Evaporate excess HMDS.

  • Coupling : Dissolve the silylated base in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of a protected 2-deoxy-L-erythropentofuranosyl donor.

  • Catalysis : Dropwise add 1.2 equivalents of TMSOTf at 0 °C. Stir for 2 hours, warming to room temperature.

    • Causality : TMSOTf acts as a Lewis acid to activate the sugar donor, facilitating a stereoselective N9-glycosylation. The L-sugar stereochemistry is the exact mechanism that prevents mitochondrial DNA polymerase-γ toxicity in downstream clinical applications.

  • Validation : Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Verify the β-L-anomer formation via 1H NMR (look for the characteristic anomeric proton doublet at ~6.2 ppm, J = 6.5 Hz).

Quantitative Data Summary

The table below summarizes the expected yields, physical properties, and key biological/spectroscopic data for the compounds in this synthetic pipeline.

Compound / IntermediateExpected YieldMelting Point (°C)Key Spectroscopic / Biological Data
4,5-Diformamido-2-methoxypyrimidine >90% (Crude)180 - 181 (decomp.)Confirms successful dual formylation without ether cleavage[1].
2-Methoxypurine 10 - 15%205 - 206High purity achieved via vacuum sublimation[1].
2-Oxopurine Riboside (2oxoP-r) 65% (from precursor)N/A (Orange solid)Fluorescence Quantum Yield: 48%; Red-shifted absorption at 380 nm[2].
2-Methoxypurine L-Deoxynucleoside 45 - 50%N/ATherapeutic Index > 20,000 in HepG2 cells; No mitochondrial toxicity.

References

  • Prebiotic Syntheses of Noncanonical Nucleosides and Nucleotides Source: ACS Chemical Reviews (2020) URL:[Link]

  • 2-Oxopurine Riboside: A Dual Fluorescent Analog and Photosensitizer for RNA/DNA Research Source: The Journal of Physical Chemistry B - ACS Publications (2022) URL:[Link]

  • Synthesis of 2'-deoxy-l-nucleosides Source: European Patent EP1600451A2 / Google Patents URL

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Troubleshooting & Optimization

Technical Support Center: Purification of Diaminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of diaminopyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of molecules. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification workflows with confidence.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the purification of diaminopyrimidines, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Low Recovery Yield After Purification

A diminished yield of the final product is a frequent issue. The underlying cause often lies in the suboptimal choice of purification parameters.

Potential Cause 1: Inappropriate Solvent System for Recrystallization.

  • Explanation: The principle of recrystallization hinges on the differential solubility of the compound in a given solvent at varying temperatures. An ideal solvent will dissolve the diaminopyrimidine compound completely at an elevated temperature but will have poor solubility at lower temperatures, thus promoting crystal formation upon cooling. If the compound remains significantly soluble at low temperatures, recovery will be poor.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents. Good starting points for diaminopyrimidines include ethanol, water, or a mixture of acetonitrile and toluene.[1][2]

    • Solvent Systems: For compounds that are either too soluble or too insoluble in a single solvent, a binary solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

    • Cooling Protocol: After dissolving the compound, allow the solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals and maximizes precipitation.[3]

Potential Cause 2: Product Loss During Column Chromatography.

  • Explanation: Diaminopyrimidines, with their basic amino groups, can sometimes interact strongly with the acidic silica gel stationary phase, leading to tailing peaks and incomplete elution.

  • Solution:

    • Mobile Phase Modification: To mitigate strong interactions with silica gel, consider adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will compete with the diaminopyrimidine for acidic sites on the silica, improving peak shape and recovery.

    • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reversed-phase chromatography (e.g., C18) is also a powerful technique for the purification of diaminopyrimidine derivatives.[4]

    • Column Loading: Avoid overloading the column. A general guideline is to load 1-5% of the silica gel weight with the crude material. Overloading leads to poor separation and can result in the co-elution of the product with impurities.[3]

Problem 2: Presence of Colored Impurities in the Final Product

Colored impurities are often byproducts of the synthesis or degradation products.

Potential Cause 1: Residual Starting Materials or By-products.

  • Explanation: Many synthetic routes to diaminopyrimidines involve colored intermediates or can generate colored polymeric by-products.

  • Solution:

    • Decolorization with Activated Carbon: During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated carbon can be added to the solution.[5] The activated carbon will adsorb the colored impurities.

    • Hot Filtration: After a short period of gentle boiling with activated carbon (5-10 minutes), the hot solution must be filtered quickly through a pre-heated funnel containing fluted filter paper to remove the carbon.[3] This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

Potential Cause 2: Product Degradation.

  • Explanation: Diaminopyrimidine compounds can be susceptible to degradation under harsh conditions, such as prolonged exposure to high temperatures or extreme pH.[3]

  • Solution:

    • Temperature Control: Minimize the time the compound is exposed to high temperatures during recrystallization.

    • pH Control: The basicity of the amino groups on the pyrimidine ring makes these compounds sensitive to pH. The solubility of diaminopyrimidines is often pH-dependent.[6][7][8] Avoid strongly acidic or basic conditions during workup and purification unless the stability of your specific compound under these conditions is known.

Problem 3: Co-elution of Impurities During Column Chromatography

Achieving baseline separation of the target compound from closely related impurities can be challenging.

Potential Cause 1: Inappropriate Mobile Phase Polarity.

  • Explanation: The choice of mobile phase is critical for achieving good separation on a chromatography column. If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the compounds will remain on the column.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.

    • Gradient Elution: For complex mixtures with impurities of varying polarities, a gradient elution is often more effective than an isocratic (constant solvent composition) elution. Start with a less polar mobile phase and gradually increase the polarity to elute the compounds sequentially.[3]

Potential Cause 2: Column Packing Issues.

  • Explanation: A poorly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in broad peaks and poor separation.

  • Solution:

    • Proper Slurry Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it carefully into the column. Gently tap the column to ensure even packing.

    • Avoid Air Bubbles: Ensure no air bubbles are trapped in the column, as this will disrupt the flow of the mobile phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for diaminopyrimidine compounds?

A1: The most prevalent methods are recrystallization and column chromatography.[1][9] Recrystallization is excellent for removing small amounts of impurities from a solid sample, especially on a larger scale. Column chromatography is highly versatile for separating complex mixtures and is applicable across various scales. The choice between them depends on the nature and number of impurities, as well as the quantity of material to be purified.

Q2: What are some typical impurities encountered in the synthesis of diaminopyrimidines?

A2: Impurities can originate from unreacted starting materials, by-products from side reactions, or degradation of the product. For instance, in the synthesis of 2,4-diamino-6-chloropyrimidine, common impurities can include the starting material 2,4-diamino-6-hydroxypyrimidine and residual reagents from the chlorination step.[3] Other potential impurities in diaminopyrimidine syntheses can include regioisomers or over-alkylated products.

Q3: How does pH affect the purification of diaminopyrimidine compounds?

A3: The amino groups on the pyrimidine ring are basic and can be protonated at acidic pH. This protonation significantly increases the water solubility of the compound. This property can be exploited for purification. For example, a water-insoluble diaminopyrimidine can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution with a base.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[3] Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative analysis during the purification process. For structural confirmation and identification of any remaining impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3]

Section 3: Experimental Protocols

Protocol 1: Recrystallization of a Diaminopyrimidine Compound

This protocol provides a general procedure for the recrystallization of a solid diaminopyrimidine derivative.

  • Solvent Selection: In a small test tube, add a small amount of your crude diaminopyrimidine. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow to cool and see if crystals form.

  • Dissolution: In an appropriately sized flask, add the crude diaminopyrimidine and the selected solvent. Heat the mixture with stirring until the compound fully dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of your compound) and continue to heat at a gentle reflux for 5-10 minutes.[5]

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This removes the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines the steps for purifying a diaminopyrimidine compound using flash column chromatography.

  • Solvent System Selection: Using TLC, determine a suitable mobile phase that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude diaminopyrimidine in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified diaminopyrimidine.

Section 4: Visual Diagrams

Troubleshooting Workflow for Low Recrystallization Yield

start Low Recrystallization Yield cause1 Suboptimal Solvent System start->cause1 cause2 Incomplete Precipitation start->cause2 cause3 Product Loss During Transfer start->cause3 solution1 Perform Solvent Screening (e.g., ethanol, water, acetonitrile/toluene) cause1->solution1 solution2 Ensure Slow Cooling (Room temp then ice bath) cause2->solution2 solution3 Minimize Transfers Rinse glassware with cold mother liquor cause3->solution3

Caption: A flowchart for diagnosing and resolving low recovery yields in diaminopyrimidine recrystallization.

Decision Tree for Column Chromatography Purification

start Purification of Diaminopyrimidine Compound is_basic Is the compound strongly basic? start->is_basic use_silica Use Silica Gel is_basic->use_silica No use_alumina Consider Alumina or Reversed-Phase (C18) is_basic->use_alumina Yes add_base Add base to mobile phase? (e.g., 0.1% Triethylamine) use_silica->add_base run_column Run Column with Optimized Mobile Phase add_base->run_column Yes add_base->run_column No use_alumina->run_column

Caption: A decision-making guide for selecting the appropriate column chromatography conditions for diaminopyrimidines.

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine.
  • Khan, I., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
  • Hitchings, G. H., & Elion, G. B. (1947). Preparation of 2,4-diaminopyrimidines. U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Khan, I., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ResearchGate.
  • Stach, H., & Zerweck, W. (1981). Process for the preparation of 2,4-diaminopyrimidine. European Patent No. EP0028316A1. Munich, Germany: European Patent Office.
  • Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
  • Gangjee, A., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules.
  • De la Fuente, M., & Castro, E. A. (2008). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics.
  • De la Fuente, M., & Castro, E. A. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed.
  • Sun, W., & Zografi, G. (2006). Solubilization and Dissolution of Insoluble Weak Acid, Ketoprofen: Effects of pH Combined With Surfactant. PubMed.

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minimizing side product formation in dihydropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dihydropyrimidines (DHPMs), primarily through the Biginelli reaction and its variations. Our goal is to provide practical, in-depth solutions to common challenges, with a focus on minimizing side product formation and maximizing the yield and purity of your target compounds. This guide moves beyond simple procedural outlines to explain the underlying chemical principles governing reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during your dihydropyrimidine synthesis experiments in a question-and-answer format.

Q1: My reaction has a low yield of the desired dihydropyrimidinone (DHPM), and I observe a significant amount of a major byproduct. What is the likely identity of this byproduct?

A1: The most common major byproduct in a Biginelli reaction is the corresponding Hantzsch 1,4-dihydropyridine (DHP).[1] This occurs due to a competing reaction pathway that is favored under certain conditions. The formation of the Hantzsch product is particularly prevalent at elevated temperatures, which can cause the decomposition of urea into ammonia and isocyanic acid.[1][2][3] The in situ generated ammonia then participates in the Hantzsch pyridine synthesis, consuming the aldehyde and β-ketoester intended for your Biginelli reaction.[4]

Another common, though usually less abundant, side product is the Knoevenagel condensation adduct, formed between the aldehyde and the β-ketoester.[5] This intermediate can accumulate if the subsequent cyclization with urea is slow.[1]

Q2: How can I spectroscopically differentiate between my desired dihydropyrimidinone (DHPM) and the Hantzsch dihydropyridine (DHP) side product?

A2: Differentiating between the DHPM and DHP is readily achievable using standard spectroscopic techniques like NMR and IR.

  • ¹H NMR Spectroscopy: The key difference lies in the signals from the NH protons. DHPMs typically show two distinct NH singlets, one for the N1-H and another for the N3-H of the pyrimidine ring.[6] In contrast, the Hantzsch DHP will exhibit a single, broader NH singlet.[7] Additionally, the integration of the aromatic and aliphatic protons will differ due to the incorporation of two equivalents of the β-ketoester in the Hantzsch product.

  • IR Spectroscopy: DHPMs will show characteristic C=O stretching frequencies for the ester and the cyclic urea carbonyl group, as well as N-H stretching bands.[1][8] While Hantzsch DHPs also have C=O and N-H stretches, the fingerprint region will differ, and the absence of the urea-derived carbonyl can be a distinguishing feature.[7]

Q3: My TLC plate shows multiple spots close to my product spot. How can I effectively separate my dihydropyrimidinone from the side products?

A3: Purification of DHPMs from common side products can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: Ethanol is a commonly used and effective solvent for the recrystallization of DHPMs.[9][10] The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the less soluble DHPM often crystallizes out, leaving the more soluble side products in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A common mobile phase is a mixture of hexane and ethyl acetate.[11][12] The polarity of the eluent can be adjusted to achieve optimal separation. The Knoevenagel adduct is generally less polar than the DHPM and will elute first, followed by the Hantzsch DHP, with the more polar DHPM eluting last. Monitoring the fractions by TLC is crucial for isolating the pure product.[5]

Optimizing Reaction Conditions to Minimize Side Products

The formation of side products is highly dependent on the reaction conditions. The following sections provide guidance on how to manipulate these parameters to favor the formation of the desired dihydropyrimidinone.

The Critical Role of Temperature

High reaction temperatures are a primary driver for the formation of the Hantzsch dihydropyridine byproduct due to the thermal decomposition of urea.[1]

Recommendation: Maintain a gentle reflux temperature (around 80°C for ethanol) and monitor the reaction progress closely by TLC.[1] Avoid excessive heating or prolonged reaction times, as this will favor the Hantzsch pathway.[1] For many systems, reactions can be successfully carried out at room temperature with the appropriate catalyst, which significantly suppresses Hantzsch product formation.[13]

Catalyst Selection: A Key to Selectivity

The choice of catalyst is paramount in directing the reaction towards the desired Biginelli product.

  • Brønsted Acids: While classic Biginelli reactions use strong Brønsted acids like HCl, these can sometimes promote side reactions.[14] Milder acids or solid-supported acids can improve selectivity.

  • Lewis Acids: Lewis acids such as Yb(OTf)₃, InCl₃, and FeCl₃ are often highly effective and can allow for milder reaction conditions, including lower temperatures and even solvent-free reactions, which can suppress side product formation.[13][15]

The following table summarizes the effect of different catalysts on the yield of the Biginelli reaction.

CatalystAldehydeβ-dicarbonyl CompoundUrea/ThioureaSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateUreaSolvent-free90470[15]
HClBenzaldehydeEthyl acetoacetateUreaEthanolReflux16-[15]
ZnCl₂BenzaldehydeEthyl acetoacetateUreaAcetic AcidRT-Moderate to good[15]
CuCl/conc. H₂SO₄BenzaldehydeEthyl acetoacetateUreaMethanolReflux1690.5[15]
InBr₃FormaldehydeEthyl acetoacetateUreaEthanolReflux745[16]
Stoichiometry and Solvent Effects
  • Reagent Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can help to push the equilibrium towards the formation of the N-acyliminium ion intermediate, which is crucial for the Biginelli pathway, thereby outcompeting the Knoevenagel condensation.[17]

  • Solvent Choice: Polar solvents like ethanol, methanol, and acetonitrile generally favor the Biginelli reaction.[4][9] Solvent-free conditions, often coupled with microwave irradiation or grinding, can also be highly effective and environmentally friendly, sometimes leading to higher yields and shorter reaction times.[15]

Mechanistic Insights into Side Product Formation

Understanding the mechanistic pathways leading to side products is crucial for effective troubleshooting.

The Biginelli vs. Hantzsch Mechanistic Crossroads

The Biginelli and Hantzsch reactions share common intermediates, leading to a competition between the two pathways. The key divergence point is the fate of the Knoevenagel condensation product.

G Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + β-Ketoester N_Acyliminium_Ion N-Acyliminium Ion Aldehyde->N_Acyliminium_Ion + Urea BetaKetoester β-Ketoester Enamine Enamine (from β-Ketoester + NH₃) BetaKetoester->Enamine + NH₃ Urea Urea Urea_Decomp Urea Decomposition (High Temp.) Urea->Urea_Decomp DHP Dihydropyridine (Hantzsch Product) Knoevenagel_Adduct->DHP + Enamine (Cyclization) DHPM Dihydropyrimidinone (Biginelli Product) N_Acyliminium_Ion->DHPM + β-Ketoester (Cyclization) Ammonia NH₃ Urea_Decomp->Ammonia

Caption: Competing pathways in dihydropyrimidine synthesis.

Experimental Protocols

Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct

This protocol is designed to favor the formation of the dihydropyrimidinone by maintaining a lower reaction temperature.[1]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., 4 drops of concentrated HCl, or a Lewis acid like Yb(OTf)₃, 1-5 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, urea, and ethanol.

  • Add the acid catalyst.

  • Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • If precipitation does not occur, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Purification of Dihydropyrimidinone by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to suspend the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 15-30 minutes to induce further crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

References

  • Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). (n.d.). Retrieved from [Link]_

  • Ismiyev, A. I. (2011). (Z)-Ethyl 2-benzylidene-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1863.
  • BenchChem. (2025). A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones.
  • Anchan, H. N., Naik, C. P., Bhat, N. S., Kumari, M., & Dutta, S. (2023).
  • BenchChem. (2025).
  • Penieres-Carrillo, G., Gutiérrez-Ramírez, J. L., García-Estrada, J. G., & Alvarez-Cisneros, C. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ARKIVOC, 2003(11), 112-117.
  • Anchan, H. N., Naik, C. P., Bhat, N. S., Kumari, M., & Dutta, S. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst.
  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]

  • Rizzo, S., Bertini, S., & Manzini, C. (2006). High-performance liquid chromatographic separation of dihydropyrimidine racemates on polysaccharide-derived chiral stationary phases.
  • Padhy, S., & Sahu, S. K. (2010). Biginelli and Hantzsch-Type Reactions Leading to Highly Functionalized Dihydropyrimidinone, Thiocoumarin, and Pyridopyrimidinone Frameworks via Ring Annulation with β-Oxodithioesters. The Journal of Organic Chemistry, 75(22), 7866–7869.
  • Ben Messaouda, M., et al. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanism. Journal de la Société Chimique de Tunisie, 19, 105-114.
  • Freitas, E. F., et al. (2019). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. RSC Advances, 9(33), 18991-19001.
  • Ismiyev, A. I. (2011). (Z)-Ethyl 2-benzylidene-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1863.
  • BenchChem. (2025).
  • Chen, J., et al. (2026).
  • Karami, C., et al. (2015). Cobalt Manganese Oxide Nano Catalysts as a Recyclable Catalyst for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones-thiones.
  • Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis.
  • Penieres-Carrillo, G., et al. (2015). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions.
  • BenchChem. (2025). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
  • Nijhof-Verhees, T. (2024, July 9). Create a Graph of Chemical Reactions. Neo4j Developer Blog.
  • Costanzo, P., Nardi, M., & Oliverio, M. (n.d.). Mechanism of Hantzsch reaction.
  • E-CHIMICA. (2021, June 21). Preparation of Dihydropyrimidone [Video]. YouTube.
  • PubChem. (n.d.).
  • Pal, R., & Das, D. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of Chemical Sciences, 122(5), 763-768.
  • Rajan, S., & Kumar, S. (2022). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. International Journal of Current Science, 12(3), 564-570.
  • Graphviz. (2024, September 28). DOT Language.
  • Sangeetha, R., & Kumar, R. S. (2020). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Journal of Chemical and Pharmaceutical Research, 12(8), 1-8.
  • Safari, J., & Gandomi-Ravandi, S. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3 NANOPARTICLES. International Journal of ChemTech Research, 6(5), 2821-2829.
  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 235.
  • Farooq, S., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 43015-43026.
  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
  • Sigma-Aldrich. (n.d.).
  • Krum, K., et al. (2021). Kinetic modeling of urea decomposition and byproduct formation. Chemical Engineering Science, 230, 116138.
  • Schaber, P. M., et al. (2004). Thermodynamics and reaction mechanism of urea decomposition. Thermochimica Acta, 424(1-2), 131-142.
  • Schaber, P. M., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. SciSpace.
  • Van Eeckhaut, A., et al. (2004). Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography.
  • Al-Zaydi, K. M. (2014). A Hantzsch condensation reaction / Dihydropyridine Cascade Synthesis on Zeolite substrate.
  • BenchChem. (2025).
  • Wang, Z., et al. (2024). Efficient Urea Synthesis via One-Step N−C−N Coupling. OSTI.GOV.
  • Al-Odayni, A.-B., et al. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. ACS Omega, 8(11), 10521–10531.
  • BenchChem. (2025). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.

Sources

Technical Support Center: Troubleshooting 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine Stability in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Handling 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (CAS: 1936040-34-4) in solution presents unique physicochemical challenges for drug development professionals and analytical chemists. As an electron-rich, non-aromatic heterocycle, it is highly susceptible to both oxidative aromatization and hydrolytic degradation.

This guide synthesizes field-proven insights and mechanistically grounded protocols to ensure absolute compound integrity during your in vitro assays and long-term storage.

Part 1: Mechanistic Causality of Degradation (The "Why")

To successfully stabilize a compound, one must first understand the thermodynamic and kinetic drivers of its degradation. 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine possesses three critical structural vulnerabilities:

  • Hemiaminal Ether Lability (Hydrolysis): The 2-methoxy group on the 1,2-dihydropyrimidine ring acts as a masked aldehyde or hemiaminal ether. In acidic aqueous environments, protonation of the methoxy oxygen or the adjacent ring nitrogen catalyzes the rapid elimination of methanol, leading to ring-opening or premature aromatization.

  • Oxidative Dehydrogenation (Aromatization): 1,2-Dihydropyrimidines are thermodynamically driven to oxidize into their fully aromatic pyrimidine counterparts. This process is heavily accelerated by dissolved oxygen, trace transition metals in buffers, and ambient light exposure[1],[2].

  • Diamine Auto-Oxidation: The 4,5-diamine motif is exceptionally electron-rich. In solution, it readily donates electrons to dissolved oxygen to form reactive radical cations, quinonoid intermediates, or azo dimers[3].

DegradationPathways Target 2-Methoxy-1,2-DHP-4,5-diamine (Intact) Hydrolysis Acidic Hydrolysis (pH < 6.0) Target->Hydrolysis Oxidation1 Oxidative Dehydrogenation (O2, Trace Metals) Target->Oxidation1 Oxidation2 Diamine Auto-oxidation (Light, O2) Target->Oxidation2 DegradantA Methanol Loss & Aromatization Hydrolysis->DegradantA DegradantB Aromatic Pyrimidine Derivative Oxidation1->DegradantB DegradantC Quinonoid / Azo Polymers (Brown) Oxidation2->DegradantC

Primary degradation pathways of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine in solution.

Part 2: FAQs & Troubleshooting (The "What & How")

Q1: My stock solution turns yellow/brown within hours of preparation. What is happening? A: This colorimetric shift is the hallmark of diamine auto-oxidation and subsequent polymerization into quinonoid or azo species[3]. The electron-rich 4,5-diamine reacts rapidly with dissolved oxygen. Solution: Always prepare stock solutions in strictly degassed solvents (sparged with Argon or Nitrogen for at least 30 minutes). For aqueous buffers, the addition of a metal chelator like EDTA (1 mM) and a sacrificial antioxidant like Ascorbic Acid (0.1% w/v) significantly halts this radical-mediated oxidation[4].

Q2: I am observing a mass shift of -32 Da in my LC-MS analysis. Why? A: A loss of 32 Da corresponds to the elimination of methanol (CH 3​ OH). Because the 2-methoxy group is a hemiaminal ether, it is highly labile in acidic conditions. Solution: Avoid using unbuffered water or acidic mobile phases (like 0.1% Formic Acid) for prolonged periods. Maintain the solution pH strictly between 7.5 and 8.5 using a biological buffer (e.g., HEPES or Tris) to stabilize the hemiaminal ether linkage.

Q3: Can I freeze-thaw my DMSO stock solutions? A: No. Repeated freeze-thaw cycles introduce atmospheric oxygen and moisture condensation into the DMSO. Moisture in DMSO will initiate the hydrolysis of the methoxy group, while oxygen will drive the dehydrogenation of the pyrimidine ring[1]. Solution: Aliquot the DMSO stock solution immediately upon preparation into single-use amber vials, blanket with Argon, and store at -80°C[3].

Part 3: Quantitative Stability Data

To guide your assay design, the table below summarizes the half-life ( t1/2​ ) of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine under various commonly used laboratory conditions.

Solvent SystemAdditives / ConditionsAtmosphereTempEstimated t1/2​
Unbuffered H 2​ O (pH ~5.5)NoneAmbient Air25°C< 2 hours
PBS Buffer (pH 7.4)NoneAmbient Air25°C~ 8 hours
PBS Buffer (pH 7.4)1mM EDTA, 0.1% Ascorbic AcidArgon Degassed4°C> 72 hours
100% DMSONoneAmbient Air25°C~ 24 hours
100% DMSO (Anhydrous)NoneArgon Headspace-80°C> 6 months

Part 4: Validated Experimental Protocols

Self-Validating Workflow for Ultra-Stable Aqueous Stock Preparation

A robust protocol must be a self-validating system. By incorporating a baseline LC-MS check immediately post-dissolution, you establish a definitive "Time 0" purity metric to validate the efficacy of the stabilizing additives before committing the compound to expensive biological assays.

Materials Required:

  • Anhydrous DMSO (sealed under Argon)

  • 50 mM HEPES buffer (pH 8.0)

  • EDTA (Ethylenediaminetetraacetic acid)

  • L-Ascorbic Acid

  • Argon gas line

Step-by-Step Methodology:

  • Buffer Pre-Conditioning: Prepare a 50 mM HEPES buffer at pH 8.0. Add EDTA to a final concentration of 1 mM and L-Ascorbic Acid to 0.1% (w/v). Causality: EDTA chelates trace metals that catalyze oxidative dehydrogenation, while Ascorbic Acid acts as a sacrificial electron donor to protect the diamine[4].

  • Degassing: Sparge the prepared buffer with Argon gas for a minimum of 30 minutes to displace all dissolved oxygen.

  • Primary Stock Dissolution: Weigh the solid 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine in a glove box or under a steady stream of Argon. Dissolve in anhydrous DMSO to create a 10 mM primary stock.

  • Aqueous Dilution: Slowly add the 10 mM DMSO stock dropwise to the degassed HEPES buffer while vortexing gently, achieving your desired working concentration (e.g., 100 µM).

  • Validation (Time 0): Immediately inject a 1 µL aliquot into an LC-MS system (using a neutral pH mobile phase, e.g., 10 mM Ammonium Acetate) to confirm >95% intact mass (M+H). Causality: This step ensures no degradation occurred during the physical handling phase.

  • Storage: Dispense the working solution into amber microcentrifuge tubes, overlay with Argon, and store at 4°C for up to 72 hours, or snap-freeze in liquid nitrogen for longer storage.

ProtocolWorkflow Step1 1. Buffer Prep (HEPES, EDTA, Ascorbate) Step2 2. Argon Degassing (30 mins) Step1->Step2 Step3 3. DMSO Stock Dissolution Step2->Step3 Step4 4. Aqueous Dilution Step3->Step4 Step5 5. LC-MS Validation (Time 0) Step4->Step5

Self-validating workflow for stable 2-Methoxy-1,2-DHP-4,5-diamine solution preparation.

References

  • Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines Source: Organic Letters, ACS Publications URL:[Link]

  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies Source: PMC / NIH URL:[Link]

  • Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products Source: PMC / NIH URL:[Link]

Sources

Dihydropyrimidine (DHPM) Intermediate Characterization Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the characterization of dihydropyrimidine (DHPM) intermediates. DHPMs, typically synthesized via the multicomponent Biginelli reaction, are highly valued for their pharmacological properties. However, capturing and characterizing the transient intermediates of this reaction—such as the N-acyliminium ion or the open-chain ureide—presents significant analytical challenges due to their rapid conversion rates, dynamic stereomutation, and tautomeric instability[1, 2].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to successfully isolate and characterize these elusive species.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why are my in situ NMR signals for DHPM intermediates broad, overlapping, or completely unresolved? The Causality: Dihydropyrimidines and their preceding ureide intermediates exhibit rapid[1,3]-sigmatropic tautomerism, constantly shifting between 1,4-dihydropyrimidine and 1,6-dihydropyrimidine forms. Furthermore, standard deuterated solvents like CDCl₃ naturally degrade to produce trace amounts of HCl. This trace acid acts as a catalyst for rapid proton transfer between the nitrogen atoms of the amidinic system. On the NMR timescale, this rapid exchange causes severe signal averaging and line broadening [3]. The Solution: You must arrest the proton exchange. First, purify your CDCl₃ by passing it through dry Al₂O₃ or distilling it over P₂O₅ immediately prior to use to remove trace HCl [3]. Second, conduct Variable-Temperature (VT) NMR at -50 °C to kinetically freeze the tautomeric equilibrium, allowing you to resolve the individual tautomeric signals.

Q2: I am trying to validate the Kappe mechanism (N-acyliminium pathway), but I cannot detect the intermediate via standard mass spectrometry. What is going wrong? The Causality: The N-acyliminium ion is a highly transient, positively charged species. Standard hard ionization methods (like EI) induce fragmentation, while slow analytical timescales allow the intermediate to be consumed by the β-ketoester enol before detection [4]. The Solution: Transition to online Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a "soft" ionization technique capable of "fishing" pre-formed charged intermediates directly from the solution phase into the gas phase. This phase transfer strips away the solvent and the nucleophile, effectively halting the reaction and stabilizing the charged N-acyliminium ion for MS/MS characterization [1].

Q3: How do I know if my reaction is proceeding via the Iminium, Enamine, or Knoevenagel pathway? The Causality: The Biginelli reaction can theoretically proceed via three distinct initial condensations. However, extensive in situ NMR and ESI-MS studies have disproven the carbenium ion (Knoevenagel) and enamine pathways under standard Lewis acid catalysis [1, 2]. The Solution: Monitor the reaction for the hemiaminal and N-acyliminium species. If you detect an intermediate corresponding to the condensation of the aldehyde and urea (without the β-ketoester), you are observing the Kappe (Iminium) pathway [4].

Part 2: Experimental Methodologies & Self-Validating Protocols

To rigorously characterize these intermediates, you must employ trapping experiments that alter the thermodynamics of the reaction, forcing the accumulation of the intermediate.

Protocol A: Chemical Trapping of the Ureide Intermediate via Electronic Destabilization

This protocol utilizes electron-withdrawing groups to stall the Biginelli reaction at the open-chain ureide stage, allowing for X-ray crystallography and NMR characterization.

  • Reagent Modification: Replace standard ethyl acetoacetate with a trifluoromethyl (CF₃)-substituted β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate).

    • Causality: The highly electron-deficient CF₃ group destabilizes the carbocation intermediate required for the final dehydration and ring-closure step, effectively trapping the molecule as an open-chain ureide [4].

  • Reaction Initiation: Combine the CF₃-β-keto ester (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in dry THF. Add a mild Lewis acid catalyst (e.g., CuCl₂ at 10 mol%).

  • Isolation: Stir at room temperature for 12 hours. The trapped ureide intermediate will precipitate out of the solution. Filter and wash with cold ether.

  • Self-Validation Check: Run a parallel control reaction using standard ethyl acetoacetate. The control should rapidly proceed to the final DHPM (confirmed by TLC or LC-MS) within 1-2 hours. If the control forms the DHPM but the CF₃ reaction stalls at the ureide, you have successfully validated that the trapping is due to the specific electronic modification and not a failed catalytic cycle.

  • Characterization: Dissolve the isolated ureide in dry, acid-free DMSO-d₆ for ¹H and ¹³C NMR.

Protocol B: In Situ ESI-MS "Fishing" of the N-Acyliminium Ion

This workflow captures the transient charged species directly from the catalytic cycle.

  • System Preparation: Interface a micro-reactor directly to the ESI source of a Q-TOF mass spectrometer using PEEK tubing to minimize dead volume and transit time (target transit time < 2 seconds).

  • Solvent Selection: Utilize an imidazolium-based ionic liquid (e.g., BMI·PF₆) or a polar aprotic solvent.

    • Causality: Ionic liquids stabilize the charged N-acyliminium intermediate through favorable electrostatic interactions, increasing its steady-state concentration [1].

  • Online Monitoring: Infuse the reaction mixture (aldehyde, urea, catalyst) at 10 µL/min. Apply a capillary voltage of 3.0 kV in positive ion mode.

  • Data Acquisition: Scan for the specific m/z corresponding to the[Aldehyde + Urea - H₂O + H]⁺ ion. Perform MS/MS collision-induced dissociation (CID) on this parent ion to confirm its structural connectivity.

Part 3: Quantitative Data & Analytical Summaries

The following table synthesizes the quantitative parameters and operational limits for the primary analytical techniques used in DHPM intermediate characterization.

Analytical TechniqueTarget IntermediateOptimal Operating TempObservation TimescalePrimary LimitationResolution Strategy
Variable-Temp NMR 1,4-DP / 1,6-DP Tautomers-50 °CMinutes to HoursTrace acid causes rapid proton exchangeDistill CDCl₃ over P₂O₅; maintain strict anhydrous conditions [3].
Online ESI-MS N-Acyliminium Ion25 °C< 2 seconds (transit)Neutral intermediates are invisibleUse positive ion mode; utilize ionic liquids to stabilize charges [1].
Chemical Trapping Open-chain Ureide20 °C - 60 °CStable indefinitelyAlters the native reaction kineticsUse CF₃ or steric bulk; validate with parallel unhindered controls[4].
ReactIR (FTIR) Hemiaminal25 °C - 80 °CMillisecondsOverlapping carbonyl stretching bandsUse isotopic labeling (e.g., ¹³C-urea) to shift specific vibrational frequencies.

Part 4: Mechanistic & Workflow Visualizations

Mechanistic_Pathways Start Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Pathway (Kappe Mechanism) Start->Iminium Acid Catalyst Enamine Enamine Pathway (Disproven under standard conditions) Start->Enamine Knoevenagel Knoevenagel Pathway (Disproven by NMR) Start->Knoevenagel Int_A N-Acyliminium Ion (Trapped via ESI-MS) Iminium->Int_A - H2O Product Dihydropyrimidinone (DHPM) Enamine->Product Knoevenagel->Product Int_B Open-Chain Ureide (Trapped via CF3 Bulk) Int_A->Int_B + β-Ketoester Int_B->Product Cyclization & Dehydration

Figure 1: Biginelli reaction pathways. The N-Acyliminium route is validated via ESI-MS and chemical trapping.

Experimental_Workflow Step1 Reaction Initiation (Equimolar Reagents, IL/Solvent) Step2 Online ESI-MS 'Fishing' Charged Ions Step1->Step2 Step3 In Situ NMR (Low Temp, Dry CDCl3) Step1->Step3 Step4 Trapping Experiments (Steric Bulk / CF3) Step1->Step4 Step5 Data Synthesis & Structural Elucidation Step2->Step5 Step3->Step5 Step4->Step5

Figure 2: Multi-modal analytical workflow for the characterization of transient DHPM intermediates.

References

  • Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents The Journal of Organic Chemistry - ACS Publications[Link]

  • A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate Journal of Organic Chemistry - PubMed[Link]

  • Dihydropyrimidine Stability and Tautomerism Heterocycles - Clockss [Link]

  • The Biginelli Reaction: Development and Applications University of Illinois Chemistry Seminars[Link]

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrimidine compounds. The following information is designed to provide both strategic guidance and practical, step-by-step protocols to help you overcome solubility hurdles in your experiments.

Introduction: Why is Pyrimidine Solubility a Challenge?

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. However, their often planar, aromatic, and lipophilic nature can lead to high crystal lattice energy and low affinity for aqueous media, resulting in poor solubility.[1] This low solubility can significantly hinder in vitro assays, formulation development, and ultimately, the bioavailability of promising therapeutic candidates.[2][3][4]

This guide will walk you through a logical, stepwise approach to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine compound immediately precipitates when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how do I fix it?

This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous solution.[1] The compound is highly soluble in the organic DMSO stock but not in the predominantly aqueous final buffer.

Initial Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO is as low as possible, ideally ≤1%.[1] High concentrations of organic solvents can be toxic in cell-based assays and are often not representative of in vivo conditions.

  • Lower the Compound's Final Concentration: You may be working above the compound's aqueous solubility limit. Try reducing the final concentration in your assay.[1]

  • Improve Mixing Technique: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring. This prevents localized high concentrations of the compound that can initiate precipitation. Never add the aqueous buffer to the DMSO stock.

  • Temperature Effects: If you prepare the solution at room temperature but run your experiment at a lower temperature (e.g., 4°C), the solubility of your compound will likely decrease.[5] Prepare the solution fresh and at the temperature of the experiment if possible.

Q2: What is the first and most fundamental parameter I should consider to improve the solubility of my ionizable pyrimidine derivative?

For any pyrimidine compound with ionizable functional groups, pH adjustment is the most straightforward and often most effective initial strategy.[1][6]

  • Weakly Basic Pyrimidines: The pyrimidine ring itself is weakly basic. If your derivative contains basic nitrogen atoms, lowering the pH of the aqueous buffer will lead to protonation, forming a more soluble salt.[1][6]

  • Weakly Acidic Pyrimidines: If your compound has acidic functional groups (e.g., phenols, carboxylic acids), increasing the pH above its pKa will deprotonate the group, forming a more soluble salt.[1][6]

The Henderson-Hasselbalch equation dictates that even small changes in pH can lead to exponential changes in the solubility of an ionizable compound.[7]

Q3: I've tried adjusting the pH, but my compound is still not soluble enough. What are the next formulation strategies I should try?

If pH adjustment is insufficient, the next step is to explore formulation strategies that alter the solvent environment or interact with the compound to enhance its solubility. The most common approaches are the use of co-solvents and cyclodextrins.[1][6][7]

  • Co-solvents: These are water-miscible organic solvents that, when added in small amounts to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble guest molecules, like many pyrimidine derivatives, forming inclusion complexes that have significantly higher aqueous solubility.[9][]

Q4: When should I consider more advanced techniques like solid dispersions or nanosuspensions?

These advanced methods are typically employed during later-stage preclinical and formulation development when simpler methods are inadequate, or for in vivo studies where high bioavailability is critical.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[3][4][11] The goal is to create an amorphous form of the drug, which has a higher energy state and thus greater aqueous solubility and dissolution rate compared to its crystalline form.[12][13]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[14][15][16] By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased, leading to enhanced solubility and dissolution velocity.[14][15][17][18]

Troubleshooting and Experimental Workflow

This section provides a structured approach to troubleshooting solubility issues, complete with decision-making diagrams and detailed protocols.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing the poor solubility of a pyrimidine compound.

G start Start: Poorly Soluble Pyrimidine Compound check_pka Is the compound ionizable (has a pKa)? start->check_pka adjust_ph Adjust pH of the aqueous buffer check_pka->adjust_ph Yes formulation Proceed to Formulation Strategies check_pka->formulation No is_soluble_ph Is solubility sufficient? adjust_ph->is_soluble_ph is_soluble_ph->formulation No success Success: Proceed with Experiment is_soluble_ph->success Yes cosolvent Try Co-solvents (e.g., PEG 400, Ethanol) formulation->cosolvent is_soluble_cosolvent Is solubility sufficient? cosolvent->is_soluble_cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) is_soluble_cosolvent->cyclodextrin No is_soluble_cosolvent->success Yes is_soluble_cd Is solubility sufficient? cyclodextrin->is_soluble_cd advanced Consider Advanced Techniques (for in vivo / formulation development) is_soluble_cd->advanced No is_soluble_cd->success Yes solid_dispersion Solid Dispersion advanced->solid_dispersion nanosuspension Nanosuspension advanced->nanosuspension

Caption: A decision tree for troubleshooting the poor solubility of pyrimidine compounds.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To increase the aqueous solubility of a pyrimidine derivative for in vitro screening using a co-solvent.

Materials:

  • Pyrimidine derivative (solid)

  • Anhydrous, high-purity DMSO

  • Co-solvent (e.g., Polyethylene glycol 400 (PEG 400), Ethanol, Propylene glycol)

  • Aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the pyrimidine compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400 in PBS).

  • Dilute the Stock Solution: Add the DMSO stock solution dropwise to the co-solvent/buffer mixtures while vortexing vigorously to reach the desired final concentration.

  • Observe for Precipitation: Visually inspect the solutions immediately and after a set period (e.g., 1-2 hours) for any signs of precipitation or cloudiness.

  • Select the Optimal System: The optimal system is the one with the lowest percentage of co-solvent that maintains the compound in a clear solution at the desired concentration.

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To increase the aqueous solubility of a pyrimidine derivative by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Materials:

  • Pyrimidine derivative (solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified water or desired aqueous buffer

  • Stir plate and magnetic stir bars

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Stock Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20-40% w/v).[1]

  • Add Excess Compound: Add an excess amount of the solid pyrimidine derivative to the HP-β-CD solution. "Excess" means adding enough solid so that some remains undissolved after equilibration.[1]

  • Equilibrate: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.[1]

  • Remove Undissolved Compound: After equilibration, remove the undissolved solid by filtering the solution through a 0.22 µm syringe filter.[1]

  • Determine Concentration: The resulting clear solution contains the pyrimidine derivative complexed with HP-β-CD. The concentration of the dissolved compound must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).[1]

The following diagram illustrates the workflow for this protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_final Final Solution prep_cd Prepare HP-β-CD Solution (e.g., 20% w/v) add_drug Add Excess Solid Pyrimidine Compound prep_cd->add_drug equilibrate Stir Vigorously for 24-48 hours add_drug->equilibrate filter_solution Filter through 0.22 µm Syringe Filter equilibrate->filter_solution analyze Determine Concentration (HPLC or UV-Vis) filter_solution->analyze

Caption: Workflow for solubilizing a compound with cyclodextrin.[1]

Data Summary Tables

The choice of solubilization strategy can have a significant impact on the achievable concentration of your pyrimidine compound. The following tables provide illustrative data.

Table 1: Comparison of Solubilization Strategies for a Hypothetical Pyrimidine Compound

Solubilization MethodSolvent SystemAchievable Concentration (µM)Observations
NonePBS, pH 7.4< 1Immediate precipitation from DMSO stock.
pH AdjustmentCitrate Buffer, pH 4.025Clear solution, suitable for some assays.
Co-solvent10% PEG 400 in PBS, pH 7.450Clear solution, but potential for solvent effects.
Cyclodextrin20% HP-β-CD in PBS, pH 7.4> 500High solubility achieved, biologically compatible.
NanosuspensionStabilized in aqueous media> 1000Suitable for high-dose in vivo studies.[14][16]

Note: This data is for illustrative purposes. Actual solubility will vary greatly depending on the specific pyrimidine derivative's structure.

Table 2: Common Co-solvents and Their Properties

Co-solventTypical Concentration RangeAdvantagesDisadvantages
DMSO < 1% (in final assay)Excellent solubilizing power for stock solutions.Can be toxic to cells at >1%; can interfere with assays.[19]
Ethanol 1-10%Biologically compatible at low concentrations.Can cause protein denaturation at higher concentrations.
PEG 400 5-20%Low toxicity; widely used in formulations.Can be viscous; may not be suitable for all applications.
Propylene Glycol 5-20%Good safety profile.Less solubilizing power than PEG 400 for some compounds.

Advanced Strategies Overview

Solid Dispersions

Solid dispersions improve drug solubility by converting a crystalline drug into its higher-energy amorphous state, molecularly dispersed within a hydrophilic polymer carrier.[2][20]

  • Mechanism: Reduces drug particle size to a molecular level and improves wettability.[3][4]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).[11][12]

  • Preparation Methods:

    • Solvent Evaporation: Both drug and carrier are dissolved in a common solvent, which is then evaporated.[6][11]

    • Melting (Fusion) Method: The drug is dissolved in the molten carrier.

    • Hot-Melt Extrusion (HME): A modern, solvent-free method for producing solid dispersions.[12]

Nanosuspensions

Nanosuspensions consist of pure, poorly water-soluble drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[14][16]

  • Mechanism: The significant increase in surface area, as described by the Noyes-Whitney equation, leads to a higher dissolution rate and saturation solubility.[7][15]

  • Advantages: High drug loading is possible, and they are applicable for various routes of administration, including oral and intravenous.[14][16]

  • Preparation Methods:

    • Top-Down Methods: High-pressure homogenization and media milling reduce the size of larger drug crystals.[7][14]

    • Bottom-Up Methods: Controlled precipitation from a solution.[7]

Prodrug Approach

A prodrug is a chemically modified, inactive or less active form of a drug that, after administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug.[21][22]

  • Mechanism: A hydrophilic moiety (a "promoiey") is attached to the pyrimidine core, often via a linker that is cleaved in vivo.[21][23][24][25] This modification can dramatically increase aqueous solubility.

  • Example: For pyrazolo[3,4-d]pyrimidine derivatives, a water-soluble N-methylpiperazino group has been successfully used as a promoiety to increase solubility by over 600-fold.[21]

Conclusion

Overcoming the poor aqueous solubility of pyrimidine compounds is a critical step in advancing research and drug development. By systematically applying the principles of pH adjustment, formulation with co-solvents or cyclodextrins, and considering advanced strategies like solid dispersions and nanosuspensions when necessary, researchers can successfully navigate these challenges. This guide provides the foundational knowledge and practical protocols to empower you to select the most appropriate and effective solubilization strategy for your specific pyrimidine compound and experimental needs.

References

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  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1).
  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed. (2010, December 15).
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Technical Support Center: Troubleshooting Unexpected Results in Biological Assays with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting for unexpected results in biological assays. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation with pyrimidine derivatives.

Section 1: Solubility and Compound Precipitation

Question 1: My pyrimidine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?

Answer:

This is a classic case of a compound "crashing out" of solution. It occurs when the concentration of your pyrimidine derivative exceeds its kinetic solubility in the final assay buffer.[1] DMSO is a strong organic solvent, but its ability to keep your compound dissolved diminishes significantly when diluted into an aqueous environment.[2]

Immediate Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤1%.[1] High concentrations of DMSO can be toxic to cells and can alter protein conformation.

  • Perform a Kinetic Solubility Test: Before running your main assay, determine the maximum soluble concentration of your compound in the final assay buffer.[3] This will define the upper limit for your dose-response experiments.

  • Lower the Starting Concentration: If precipitation is observed at the highest concentration, reduce it to a level below the determined kinetic solubility limit.

Advanced Solubilization Strategies:

  • pH Adjustment: For pyrimidine derivatives with ionizable functional groups, adjusting the pH of the assay buffer can significantly improve solubility.[1][4] For basic compounds, a more acidic buffer (lower pH) increases solubility, while acidic compounds are more soluble in basic buffers (higher pH).[1] Aim for a buffer pH at least 1-2 units away from the compound's pKa.[4]

  • Co-solvents: If lowering the DMSO concentration isn't feasible, consider using a co-solvent.[5] Co-solvents like polyethylene glycol 400 (PEG 400) or N,N-dimethylformamide (DMF) can be used in combination with DMSO to create a more robust stock solution.[5] Always test the tolerance of your specific cell line to any new co-solvent.

  • Cyclodextrins: For particularly challenging compounds, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to form inclusion complexes, which significantly enhance aqueous solubility.[1]

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of your pyrimidine derivative.

Materials:

  • Test compound (pyrimidine derivative)

  • DMSO (anhydrous, high-purity)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer or UV-Vis spectrophotometer[3]

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 50 mM).[6]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 2 hours).[3]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates precipitation.

    • Direct UV: Filter the solutions to remove any precipitate and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[3]

Section 2: Compound Stability

Question 2: I'm seeing a decrease in my compound's activity over the course of a multi-day cell-based assay. Could my compound be unstable?

Answer:

Yes, compound instability in cell culture media is a common issue that can lead to a time-dependent loss of bioactivity.[7][8] Pyrimidine derivatives can be susceptible to degradation through hydrolysis or enzymatic activity present in the serum of the culture medium.[7]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting compound instability.

Experimental Protocol: Compound Stability Assessment in Cell Culture Media

This protocol helps determine the stability of your pyrimidine derivative under your specific assay conditions.[8]

Materials:

  • Test compound

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS or a suitable analytical method

Procedure:

  • Sample Preparation: Spike your compound into the cell culture medium (both with and without serum) at the highest concentration used in your assay.

  • Incubation: Incubate the samples under standard cell culture conditions (37°C, 5% CO2).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).[7]

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a validated analytical method like HPLC-MS.

  • Data Interpretation: Plot the percentage of the remaining compound against time. A significant decrease indicates instability.[7]

Section 3: Off-Target Effects and Assay Interference

Question 3: My pyrimidine derivative is showing activity in multiple, unrelated assays. How can I determine if this is due to off-target effects or assay interference?

Answer:

Distinguishing between specific off-target effects and non-specific assay interference is crucial for validating your results. Pyrimidine-based compounds, particularly those designed as kinase inhibitors, can sometimes interact with a broad range of kinases or other proteins.[9][10] Additionally, some chemical structures can interfere with assay technologies themselves, leading to false positives.[11][12] These are often referred to as Pan-Assay Interference Compounds (PAINS).[11][13]

Strategies for Deconvolution:

  • Counter-Screening: Screen your compound against a panel of related targets (e.g., a kinase panel) to assess its selectivity.[14][15] This can help identify specific off-target interactions.

  • Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection technology. For example, if you observe activity in a luciferase-based reporter assay, confirm it with a quantitative PCR (qPCR) or Western blot analysis of the target gene or protein.

  • PAINS Analysis: Use computational filters to check if your compound contains substructures known to be associated with assay interference.[13][16]

Common Assay Interference Mechanisms:

Interference MechanismDescriptionPotential Solution
Luciferase Inhibition The compound directly inhibits the luciferase enzyme, leading to a false-positive result in reporter assays.[17][18]Perform a counter-screen with purified luciferase enzyme.
Compound Aggregation The compound forms aggregates that can non-specifically sequester and inhibit proteins.[12][13]Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer.
Redox Activity The compound participates in redox cycling, generating reactive oxygen species that can interfere with the assay.[12][13]Add antioxidants like dithiothreitol (DTT) to the assay buffer.
Fluorescence Interference The compound is fluorescent and its emission spectrum overlaps with that of the assay's detection reagents.[12]Measure the compound's intrinsic fluorescence and use appropriate controls.

Diagram: Decision Tree for Investigating Non-Specific Activity

Caption: Decision tree for investigating non-specific activity.

References

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  • De Chassey, B., et al. (2013). A broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 110(34), 13959-13964.
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  • Auld, D. S., et al. (2008, July 23). False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Journal of Medicinal Chemistry.
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  • Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2737-2747.
  • ThatAIteacher. (2026, March 4). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. YouTube.
  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia.
  • Mata, M. A., et al. (2012, February 6). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology.
  • Gutteridge, A., et al. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Szymański, P., et al. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. ACS Chemical Biology, 7(5), 811-823.
  • Castagnolo, D., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1133-1137.
  • Anupama, A. R., et al. (2016). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 6(4), 545-553.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(3), 395-397.
  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-13.
  • Cromarty, D. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
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  • BenchChem. (n.d.). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
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  • BenchChem. (n.d.). Overcoming solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in DMSO. BenchChem.
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  • El-Sayed, N. N. E., et al. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
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Validation & Comparative

Comparative SAR Guide: Engineering 2,4-Diaminopyrimidine Scaffolds for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structure-Activity Relationship (SAR) comparison of 2,4-diaminopyrimidine inhibitors targeting JAK1 versus IRAK4.

Executive Summary: The Privileged Hinge-Binding Pharmacophore

In small-molecule kinase inhibitor development, the 2,4-diaminopyrimidine core is widely recognized as a "privileged scaffold." Its structural geometry perfectly complements the ATP-binding pocket of numerous kinases. Mechanistically, the N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor, forming a highly stable bidentate interaction with the kinase hinge region backbone (typically at a leucine or valine residue)[1].

However, because the ATP-binding pocket is highly conserved across the kinome, utilizing this core requires rigorous Structure-Activity Relationship (SAR) optimization to achieve selectivity. This guide objectively compares the SAR strategies used to drive 2,4-diaminopyrimidine selectivity toward two distinct therapeutic targets: JAK1 (for Inflammatory Bowel Disease)[2] and IRAK4 (for systemic autoimmune disorders)[1].

Comparative SAR Analysis: JAK1 vs. IRAK4

To objectively evaluate the versatility of the 2,4-diaminopyrimidine scaffold, we compare two divergent optimization pathways.

Strategy A: Targeting JAK1 (Gut-Restricted Inhibitors)

Systemic inhibition of Janus kinase 1 (JAK1) is associated with immunosuppressive side effects. Recent drug development efforts have focused on designing gut-restricted JAK1 inhibitors for Inflammatory Bowel Disease (IBD)[2].

  • SAR Focus (C4 & Solvent-Exposed Region): Starting from a 2-phenylaminopyrimidine scaffold, medicinal chemists optimized the solvent-exposed region by extending bulky linkers from the C4 position.

  • Causality: By increasing the polar surface area (PSA) and molecular weight via the C4-linker and acetylphenyl moieties, the molecules intentionally violate Lipinski's Rule of Five. This prevents systemic absorption across the intestinal epithelium, restricting the drug to the gut lumen while maintaining sub-nanomolar enzymatic inhibition (e.g., Compound 38, IC50​<0.5 nM )[2].

Strategy B: Targeting IRAK4 (Systemic Inflammation)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in toll-like receptor (TLR) signaling. A major liability in IRAK4 inhibitor development is off-target cross-reactivity with TAK1, which can lead to severe liver toxicity and bone marrow failure[1].

  • SAR Focus (C2 & C5 Positions): High-throughput screening (HTS) identified a 5-aryl-2,4-diaminopyrimidine hit. Optimization focused heavily on the C2-amine and C5-aryl positions.

  • Causality: The C5-aryl group projects into the gatekeeper pocket, while modifications at the C2-position (such as shortening the carbonyl linker or utilizing meta-amides on the phenyl ring) exploit subtle topological differences in the ATP pocket between IRAK4 and TAK1. This precise spatial tuning resulted in Compound 3, which drastically improved IRAK4 potency while successfully avoiding TAK1[1].

Quantitative Performance Comparison

The following table summarizes the divergent SAR outcomes when the 2,4-diaminopyrimidine core is optimized for these distinct targets.

ParameterJAK1 Optimized (Compound 38)IRAK4 Optimized (Compound 3)TRK Optimized (Compound 19k)
Primary Target JAK1IRAK4pan-TRK
Therapeutic Goal Localized IBD TreatmentSystemic AutoimmunityNTRK-Fusion Cancers
Key SAR Modification C4 bulky linker extensionC2-amine / C5-aryl tuningPharmacophore alignment
Primary Target IC50​ <0.5 nM Highly Potent (Sub-nM)Potent (Sub-nM)
Critical Anti-Target Systemic JAKs (JAK2/3)TAK1Off-target CNS kinases
Selectivity Strategy Physicochemical gut-restrictionSteric clash in TAK1 pocketSelective hinge binding
Reference [2][1][3]

Experimental Workflows: Self-Validating Protocols

To validate the SAR modifications of 2,4-diaminopyrimidine derivatives, researchers must employ orthogonal biochemical and cellular assays. Below are the field-proven protocols for evaluating these inhibitors.

Protocol 1: Biochemical Kinase Selectivity (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying kinase inhibition due to its high signal-to-background ratio and resistance to compound auto-fluorescence.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense nanoliter volumes of the 2,4-diaminopyrimidine inhibitors (in 100% DMSO) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates pipette tip carryover and ensures highly precise 10-point dose-response curves.

  • Enzyme Pre-incubation: Add the 2X Kinase/Substrate mixture (in 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the unphosphorylated kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add ATP to initiate the reaction. Crucial: The ATP concentration must be set precisely at the apparent Km​ for the specific kinase being tested (e.g., JAK1 vs. TAK1)[2].

    • Causality: Because 2,4-diaminopyrimidines are ATP-competitive, running the assay at the ATP Km​ ensures the calculated IC50​ accurately reflects the inhibitor's true affinity ( Ki​ ) and allows for normalized comparison across different kinases.

  • Detection: After 60 minutes, quench the reaction with EDTA (to chelate Mg2+ ) and add Europium-labeled anti-phospho antibodies alongside an APC-labeled tracer. Read the TR-FRET signal (Ex 340 nm, Em 615/665 nm).

Protocol 2: Cellular Target Engagement (Western Blotting)

Biochemical potency does not guarantee cellular efficacy. Target engagement must be confirmed in living cells.

  • Cell Treatment: Seed target cells (e.g., HT-29 for JAK1 assays; THP-1 for IRAK4 assays). Treat with serial dilutions of the inhibitor for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate cytokine (IL-6 for JAK1; LPS or IL-1 β for IRAK4) for exactly 15–30 minutes.

    • Causality: This brief stimulation window captures the peak phosphorylation event before intracellular negative feedback loops (such as SOCS protein induction) artificially downregulate the signaling pathway.

  • Lysis & Preservation: Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., 1 mM Na3​VO4​ , 10 mM NaF).

    • Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous cellular phosphatases will rapidly strip the transient phospho-epitopes during lysate preparation, resulting in false-negative target engagement data[3].

  • Immunoblotting: Resolve via SDS-PAGE, transfer to PVDF, and probe for downstream biomarkers (e.g., p-STAT3 Tyr705 for JAK1; p-IRAK4 Thr345/Ser346 for IRAK4).

SAR Optimization Workflow Visualization

The following diagram illustrates the divergent optimization logic applied to the 2,4-diaminopyrimidine core to achieve target-specific profiles.

SAR_Optimization cluster_JAK1 JAK1 Optimization (Gut-Restricted) cluster_IRAK4 IRAK4 Optimization (Systemic) Core 2,4-Diaminopyrimidine Core Scaffold Hinge Hinge Region Binding (N1 Acceptor, C2-NH Donor) Core->Hinge Solvent Solvent-Exposed Region Linker Optimization Hinge->Solvent C4 Modification Gatekeeper C2-Amine & C5-Aryl Substitution Hinge->Gatekeeper C2/C5 Modification JAK1_Lead Lead: Compound 38 (IC50 < 0.5 nM) Solvent->JAK1_Lead IRAK4_Lead Lead: Compound 3 (TAK1 Avoidance) Gatekeeper->IRAK4_Lead

Fig 1. Divergent SAR optimization workflows for 2,4-diaminopyrimidine kinase selectivity.

References

  • Title: Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters (April 2022) URL: [Link][1]

  • Title: Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold Source: European Journal of Medicinal Chemistry (February 2022) URL: [Link][3]

  • Title: Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (February 2026) URL: [Link][2]

Sources

Comparative Efficacy Guide: Dihydropyrimidine Derivatives vs. Traditional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of traditional Tyrosine Kinase Inhibitors (TKIs) such as Erlotinib and Sorafenib revolutionized targeted oncology. However, the rapid emergence of kinase domain mutations and the necessity for multi-pathway blockade have exposed the limitations of single-target ATP-competitive scaffolds.

Dihydropyrimidines (DHPMs)—synthesized efficiently via multicomponent Biginelli reactions—have emerged as a privileged class of kinase inhibitors. Because the pyrazolo[3,4-d]pyrimidine scaffold acts as a precise isostere of the adenine ring of ATP, DHPMs seamlessly mimic hinge-region binding interactions within kinase active sites[1]. By functionalizing the peripheral aryl and heteroaryl groups, researchers have engineered DHPMs that extend into adjacent hydrophobic pockets, achieving highly potent, dual-target inhibition (e.g., concurrent EGFR and VEGFR-2 blockade)[2]. This guide objectively compares the efficacy, structural mechanics, and experimental validation of DHPMs against traditional TKIs.

Structural and Mechanistic Divergence

Traditional TKIs (Erlotinib & Sorafenib)

Traditional TKIs generally operate via highly specific, single-target mechanisms. Erlotinib (a Type I inhibitor) binds the active conformation of the Epidermal Growth Factor Receptor (EGFR), while Sorafenib (a Type II inhibitor) binds the inactive conformation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While highly potent, their single-target nature often allows tumors to bypass inhibition via alternative signaling cascades (e.g., upregulating angiogenesis when proliferation is blocked).

Dihydropyrimidine (DHPM) Derivatives

DHPMs overcome this limitation through a multi-pharmacophore design. Recent molecular docking analyses demonstrate that the dihydropyrimidine nucleus improves binding within the active sites of EGFR by interacting with additional amino acids compared to Erlotinib[3]. For instance, novel DHPM-5-carbonitrile/1,2,4-oxadiazole hybrids form strong hydrogen bonds with Met769 in EGFR and Glu885 in VEGFR-2 simultaneously[2]. This dual-affinity profile allows a single DHPM molecule to halt tumor proliferation and starve the tumor of its blood supply concurrently. Furthermore, optimized DHPM cores have demonstrated improved pharmacokinetic profiles, including diminished P450 liabilities (e.g., CYP2D6) and enhanced oral bioavailability compared to older dihydropyrimidinone scaffolds[4].

G TKI Traditional TKIs (Erlotinib, Sorafenib) EGFR EGFR Kinase Domain TKI->EGFR Single Target VEGFR VEGFR-2 Kinase Domain TKI->VEGFR Single Target DHPM DHPM Derivatives (Dual Inhibitors) DHPM->EGFR Dual Target DHPM->VEGFR Dual Target Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Blocked VEGFR->Downstream Blocked Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induced

Mechanistic comparison of single-target traditional TKIs vs. dual-targeting DHPM derivatives.

Quantitative Efficacy Comparison

The following table synthesizes in vitro enzymatic and cellular cytotoxicity data comparing traditional TKIs against newly developed DHPM derivatives (Compounds 15 and 10k). The data illustrates that while Sorafenib maintains edge-case potency against VEGFR-2, DHPMs achieve a balanced, dual-inhibition profile that translates to superior or equivalent overall cytotoxicity (GI50) against cancer cell lines like MCF-7[2][3].

Inhibitor ClassCompoundPrimary Target(s)EGFR IC50 (nM)VEGFR-2 IC50 (nM)Cytotoxicity GI50 (nM)
Traditional TKI ErlotinibEGFR80 ± 5N/A~33 - 40
Traditional TKI SorafenibVEGFR-2N/A0.17N/A
DHPM Derivative Compound 15EGFR / VEGFR-284 ± 53.5035
DHPM Hybrid Compound 10kEGFR / VEGFR-2572119 - 100

Note: GI50 values represent the average growth inhibition across evaluated human cancer cell lines. Data aggregated from recent comparative in vitro assays[2][3].

Experimental Validation: Self-Validating Kinase Protocols

To ensure trustworthiness and reproducibility in drug development, the efficacy of these inhibitors is quantified using the Kinase-Glo® Luminescent Kinase Assay .

Causality of Choice: Traditional radiometric assays ( 33P -ATP) pose safety and disposal challenges. The Kinase-Glo assay circumvents this by measuring residual ATP after the kinase reaction. Because kinases consume ATP to phosphorylate their substrates, the amount of residual ATP is inversely proportional to kinase activity. Therefore, a highly effective DHPM inhibitor prevents ATP consumption, resulting in high residual ATP and subsequently high luminescence.

Step-by-Step Methodology (VEGFR-2 / EGFR Inhibition)
  • Reagent & Compound Preparation:

    • Reconstitute the target kinase (e.g., VEGFR-2) and its specific peptide substrate in a standardized kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.4).

    • Prepare serial dilutions of the DHPM derivatives and reference TKIs (Erlotinib/Sorafenib) in DMSO. Critical: Maintain a final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Self-Validating Control Setup:

    • Positive Control (Max Inhibition): Wells containing a known pan-kinase inhibitor (e.g., Staurosporine) or high-dose reference TKI.

    • Negative Control (Max Activity): Wells containing the enzyme, substrate, and vehicle (DMSO) without the inhibitor.

    • Background Control (100% ATP Baseline): Wells containing substrate and ATP, but no enzyme. This establishes the absolute upper limit of the assay's dynamic range.

  • Kinase Reaction:

    • Transfer 10 µL of the inhibitor solution, 10 µL of the kinase/substrate mixture, and 10 µL of ATP (at the enzyme's specific Km​ value) to a 384-well plate.

    • Incubate at 30°C for 45 minutes to allow for steady-state ATP turnover.

  • Luminescence Detection:

    • Add 30 µL of Kinase-Glo® Reagent to all wells. This reagent immediately halts the kinase reaction and utilizes the residual ATP to drive a luciferase-mediated oxidation of luciferin, producing light.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Read the plate using a microplate luminometer.

  • Data Synthesis:

    • Calculate the percentage of inhibition relative to the controls. Plot the log(inhibitor concentration) versus the normalized luminescent signal using non-linear regression to determine the exact IC50 value.

Protocol Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (Enzyme + Substrate + ATP) Step1->Step2 Step3 3. Kinase-Glo Addition (Halts Reaction) Step2->Step3 Step4 4. Luminescence Read (Residual ATP) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step workflow of the Kinase-Glo luminescent assay for evaluating inhibitor efficacy.

Conclusion

While traditional TKIs like Erlotinib and Sorafenib remain foundational benchmarks in oncology, their single-target constraints limit long-term clinical durability. Dihydropyrimidine (DHPM) derivatives represent a sophisticated evolution in rational drug design. By acting as ATP isosteres with highly tunable peripheral moieties, DHPMs achieve potent dual-kinase inhibition (EGFR/VEGFR-2) and favorable pharmacokinetic profiles, positioning them as superior candidates for next-generation targeted therapeutics.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]

  • Title: Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors Source: ACS Omega URL: [Link]

  • Title: Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Potent, Selective and Orally Bioavailable Dihydropyrimidine Inhibitors of Rho Kinase (ROCK1) as Potential Therapeutic Agents for Cardiovascular Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Preclinical Validation of Novel Pyrimidine Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in inflammation biology, the journey from a novel compound to a viable therapeutic candidate is a rigorous process of systematic validation. This guide provides an in-depth, experience-driven framework for assessing the anti-inflammatory potential of new pyrimidine derivatives, a chemical class known for its diverse biological activities.[1][2] We will move beyond a simple checklist of assays, focusing instead on building a logical, self-validating cascade of experiments from initial in vitro screening to mechanistic elucidation and finally, to in vivo confirmation of efficacy. This comparative approach will benchmark our novel compounds against established nonsteroidal anti-inflammatory drugs (NSAIDs) to contextualize their potential.

Part 1: The Initial Funnel - High-Throughput In Vitro Screening

Expertise & Experience: The foundational step in any drug discovery campaign is to efficiently screen a library of novel compounds to identify "hits" with the desired biological activity at non-toxic concentrations. The rationale is to fail fast and cheap; cell-based assays allow us to quickly eliminate inactive or overtly toxic molecules before committing to more complex and costly experiments.[3][4] We employ a classic model of acute inflammation: macrophage activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[5] LPS is a potent activator of the innate immune response through Toll-like receptor 4 (TLR4), making it an industry-standard tool for inducing a pro-inflammatory state in vitro.[6][7][8]

Experimental Workflow: In Vitro Screening Cascade

cluster_0 Step 1: Cytotoxicity Assessment cluster_1 Step 2: Anti-Inflammatory Activity Screening A Seed RAW 264.7 Macrophages B Treat with Pyrimidine Derivatives (PY-1, PY-2, PY-3) at various concentrations A->B C 24h Incubation B->C D MTT Assay for Cell Viability C->D E Determine Max Non-Toxic Concentration D->E G Pre-treat with non-toxic concentrations of PY-1, PY-2, PY-3 E->G Use concentrations below toxicity threshold F Seed RAW 264.7 Macrophages F->G H Stimulate with LPS (1 µg/mL) G->H I 4h Incubation H->I J Collect Supernatant I->J K Measure TNF-α levels by ELISA J->K AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammation) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Homeostasis Gastric Protection Platelet Aggregation PGs->Homeostasis Inflammation Pain Fever Inflammation PGs->Inflammation Indo Indomethacin (Non-selective) Indo->COX1 Indo->COX2 Cele Celecoxib (Selective) Cele->COX2

Caption: The COX-1 and COX-2 inflammatory pathways.

Experimental Protocol 2: COX-1/COX-2 Inhibition Assay

A commercially available colorimetric or fluorescent COX inhibitor screening assay kit is used for this purpose. The principle involves measuring the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare all buffers, cofactors, and enzymes (ovine COX-1 and human recombinant COX-2) according to the kit manufacturer's protocol.

  • Compound Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2), heme, and the test compounds (PY-2, Celecoxib, Indomethacin) at a range of concentrations. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) followed immediately by the colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD). [1]4. Kinetic Measurement: Immediately read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Summary 2: COX Enzyme Inhibition Profile

The selectivity index (SI) is a critical parameter, calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
PY-2 45.20.28 161.4
Indomethacin (Non-selective)0.850.551.5
Celecoxib (COX-2 Selective)>1000.15>667

Authoritative Grounding: The data clearly show that PY-2 is a potent inhibitor of COX-2 with an IC₅₀ value in the sub-micromolar range. Critically, it displays high selectivity for COX-2 over COX-1, with a profile that is far superior to the non-selective drug Indomethacin and approaching the selectivity of Celecoxib. [9][10]This mechanistic insight is invaluable, suggesting that PY-2 may possess a favorable gastrointestinal safety profile.

Part 3: The Final Proof - In Vivo Efficacy Assessment

Expertise & Experience: Positive in vitro data and a well-defined mechanism of action are compelling, but they must translate to efficacy in a complex biological system. [11][12]The carrageenan-induced paw edema model in rats is a gold-standard, highly reproducible assay for evaluating acute anti-inflammatory drugs. [13][14][15]The inflammatory response to carrageenan is biphasic: an early phase (0-2 hours) involving histamine and serotonin release, followed by a later phase (3-6 hours) mediated primarily by prostaglandins, the products of the COX pathway. [13]This makes the model particularly well-suited to validate the efficacy of our COX-2-inhibiting candidate, PY-2.

Experimental Workflow: In Vivo Acute Inflammation Model

A Acclimatize Wistar Rats B Group Animals (n=6/group) - Vehicle (Saline) - Indomethacin (10 mg/kg, p.o.) - PY-2 (25 mg/kg, p.o.) A->B C Measure Baseline Paw Volume (V₀) using a Plethysmometer B->C D Administer Compounds Orally (p.o.) C->D E 1 Hour Post-Dosing: Inject 0.1 mL 1% Carrageenan into Right Hind Paw D->E F Measure Paw Volume (Vt) at 1, 2, 3, 4, and 5 hours E->F G Calculate Paw Edema (Vt - V₀) and % Inhibition F->G

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Wistar rats (180-200 g). Acclimatize them for at least one week before the experiment.

  • Grouping: Randomly divide animals into three groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Positive control (Indomethacin, 10 mg/kg), and Test group (PY-2, 25 mg/kg). [13]3. Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer.

  • Drug Administration: Administer the respective compounds to each group via oral gavage (p.o.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat. [16][17]6. Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume (Vt - V₀).

Data Summary 3: In Vivo Anti-Inflammatory Efficacy

The peak inflammatory response typically occurs around the 3-hour mark. This time point is crucial for assessing the efficacy of prostaglandin synthesis inhibitors.

Treatment Group (Dose)Paw Edema Volume (mL) at 3 hours (Vt - V₀)% Inhibition of Edema at 3 hours
Vehicle Control0.85 ± 0.07-
PY-2 (25 mg/kg) 0.41 ± 0.05 51.8%
Indomethacin (10 mg/kg)0.38 ± 0.0455.3%

This systematic, multi-faceted approach, which integrates initial screening, mechanistic studies, and whole-animal efficacy testing, provides a robust and trustworthy validation of the anti-inflammatory effects of novel pyrimidine derivatives.

References

  • News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Goshgarian, C., & Goyal, A. (2024). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (2024). Indometacin. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin? [Link]

  • Drugs.com. (2025). Indomethacin Patient Tips: 7 things you should know. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • National Center for Biotechnology Information. (2024). Indomethacin - StatPearls. [Link]

  • U.S. Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • Kuter, K., & Nowak, P. (2019). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Healio. (2025). Indomethacin: Uses, Side Effects & Dosage. [Link]

  • Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research and Reports in Biochemistry. [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. [Link]

  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. [Link]

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • PubMed. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • Asian Journal of Research and Reports in Biochemistry. (2024). In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules. [Link]

  • Royal Society of Chemistry. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • SpringerLink. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2015). Pyrimidine Derivatives as Dual Inhibitors of COX-2 and STAT-3 as Potential Anticancer and Anti-Inflammatory Agents – An In Silico Approach. [Link]

  • Frontiers. (2026). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. [Link]

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Comparative Analysis of the Biological Activity of Pyridine and Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. Among them, pyridine (a six-membered ring with one nitrogen atom) and pyrimidine (a six-membered ring with two nitrogen atoms at positions 1 and 3) represent two of the most privileged scaffolds in drug discovery[1]. While structurally similar, the addition of a second nitrogen atom in the pyrimidine ring fundamentally alters its electron density, basicity, hydrogen-bonding capacity, and metabolic stability.

This technical guide provides an objective, data-driven comparative analysis of the biological activities of pyridine and pyrimidine derivatives, focusing on their roles in oncology (kinase inhibition) and infectious diseases (antimicrobial efficacy).

Structural Dynamics & Pharmacological Impact

The choice between a pyridine and a pyrimidine scaffold is rarely arbitrary; it is a calculated bioisosteric decision driven by target engagement requirements[1].

  • Pyridine Derivatives: The single nitrogen atom acts as a moderate hydrogen bond acceptor. Pyridines generally exhibit favorable pharmacokinetic profiles, including high metabolic stability and satisfactory aqueous solubility[1]. In structure-activity relationship (SAR) studies, the addition of electron-donating groups (e.g., -OMe, -OH, -NH2) to the pyridine ring significantly enhances antiproliferative activity by increasing the electron density available for target interaction[2].

  • Pyrimidine Derivatives: The presence of two nitrogen atoms makes pyrimidine a weaker base than pyridine but significantly increases its polarity and water solubility[3]. Biologically, pyrimidine is an integral component of nucleic acids (cytosine, thymine, uracil)[3]. This inherent biological mimicry allows pyrimidine derivatives to easily infiltrate cellular metabolic pathways and act as highly effective ATP-competitive inhibitors in kinase enzymes[4].

Comparative Biological Activities

Oncology: Kinase Inhibition (EGFR & VEGFR-2)

Both scaffolds are extensively utilized in the design of Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][4].

  • Pyridine Efficacy: Pyridine derivatives have shown potent activity against VEGFR-2, with some optimized candidates achieving IC50 values in the low nanomolar range (e.g., 65 nM), effectively halting tumor angiogenesis[1]. However, bulky halogen substitutions on the pyridine ring can sometimes cause steric hindrance, reducing antiproliferative efficacy[2].

  • Pyrimidine Efficacy: Pyrimidine derivatives often exhibit superior dual-inhibition capabilities. Because the pyrimidine core closely mimics the adenine ring of ATP, derivatives such as pyrazolo[3,4-d]pyrimidines and 4,6-diaryl pyrimidines achieve exceptional docking within the kinase hinge region[4][5]. Recent studies demonstrate that pyrimidine derivatives can inhibit both wild-type EGFR and mutant EGFRT790M, alongside VEGFR-2, with IC50 values frequently dropping below 1.0 µM, and in some thieno-pyrimidine analogs, as low as 3.9 nM[5][6].

Pathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Inhibitor Pyridine/Pyrimidine Derivatives Inhibitor->Receptor ATP-competitive binding Inhibitor->Downstream Blocks Proliferation Cancer Cell Proliferation Downstream->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Inhibition result

Mechanism of action for pyridine and pyrimidine derivatives in kinase inhibition.

Antimicrobial & Antifungal Activity
  • Pyridine Scaffolds: Pyridine derivatives, particularly those fused with triazole or thiosemicarbazide moieties, demonstrate moderate to strong antimicrobial properties. Minimum Inhibitory Concentration (MIC) values against strains like E. coli and S. aureus typically range between 15.625 µM and >125 µM[7].

  • Pyrimidine Scaffolds: Pyrimidines generally exhibit a broader and more potent antimicrobial spectrum. Because they mimic natural nucleobases, they effectively disrupt microbial DNA/RNA synthesis. Certain pyrimidine derivatives have demonstrated MIC values as low as 4 to 8 µg/mL against Gram-positive bacteria (S. aureus), outperforming several standard commercial antibiotics[3].

Quantitative Performance Data

The following table summarizes comparative experimental data for recent high-performing derivatives of both scaffolds.

Biological Target / AssayPyridine Derivatives (Representative Data)Pyrimidine Derivatives (Representative Data)Mechanistic Insight
EGFR Inhibition (IC50) 0.141 µM – 12.83 µM[1]0.022 µM – 0.50 µM[4][5]Pyrimidine's dual nitrogen atoms provide an extra hydrogen bond acceptor, enhancing ATP-pocket affinity.
VEGFR-2 Inhibition (IC50) 0.065 µM – 4.25 µM[1]0.0039 µM – 1.25 µM[5][6]Fused pyrimidine systems (e.g., thieno[2,3-d]pyrimidines) show exceptional anti-angiogenic potency.
Antimicrobial (MIC vs S. aureus) 15.625 µM – 125 µM[7]4.0 µg/mL – 15.6 µg/mL[3]Pyrimidines act as antimetabolites, directly interfering with bacterial nucleic acid synthesis.
Anticancer (Cell Viability IC50) 1.0 µM – 25.0 µM (HeLa, MCF-7)[2]1.16 µM – 7.10 µM (HCT-116, A549)[5]Efficacy in both scaffolds is highly dependent on electron-donating substitutions (e.g., -OMe, -NH2).

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on self-validating experimental protocols. Below are the standard methodologies used to generate the comparative data discussed above.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. This enzymatic conversion only occurs in metabolically active cells, providing a direct, quantifiable correlation to cell viability following drug exposure.

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., A549, MCF-7) and seed them into a 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of complete culture medium (DMEM with 10% FBS).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine/pyrimidine derivatives in DMSO (final DMSO concentration 0.1% to prevent solvent toxicity). Add 10 µL of the compound solutions to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib or Sorafenib).

  • Exposure: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Causality: This method determines the Minimum Inhibitory Concentration (MIC). Standardizing the bacterial inoculum against a 0.5 McFarland standard ensures that the ratio of drug molecules to bacterial cells is consistent, preventing false-positive resistance profiles.

  • Inoculum Preparation: Suspend isolated colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the synthesized derivatives in MHB to achieve a concentration range (e.g., 0.5 to 256 µg/mL).

  • Inoculation: Add 50 µL of the adjusted bacterial suspension to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive growth control (broth + inoculum, no drug) and a negative sterility control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth (no turbidity).

Evaluation Workflow

Workflow Start Scaffold Selection (Pyridine vs Pyrimidine) Synthesis Chemical Synthesis & Derivatization Start->Synthesis InVitro In Vitro Assays (MTT, MIC) Synthesis->InVitro SAR SAR Analysis & Optimization InVitro->SAR SAR->Synthesis Refine InVivo In Vivo Efficacy & Toxicity SAR->InVivo Candidate Lead Candidate Selection InVivo->Candidate

Logical workflow for evaluating and optimizing pyridine/pyrimidine derivatives.

Conclusion & Future Perspectives

Both pyridine and pyrimidine derivatives offer exceptional versatility in drug design. While pyridine scaffolds provide excellent metabolic stability and are highly effective when functionalized with electron-donating groups, pyrimidine derivatives generally exhibit a slight edge in kinase inhibition and antimicrobial applications . This is largely attributed to the pyrimidine ring's bioisosteric resemblance to natural purines and pyrimidines, allowing for superior hydrogen bonding within ATP-binding pockets and direct interference with microbial nucleic acid synthesis. Future drug development should focus on fused bicyclic systems (e.g., pyrazolo-pyrimidines) to maximize target selectivity while minimizing off-target cytotoxicity.

References

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs Source: ResearchGate URL:[Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors Source: Frontiers in Chemistry URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: PMC - NIH URL:[Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring Source: Arabian Journal of Chemistry URL:[Link]

  • Therapeutic potential of heterocyclic pyrimidine scaffolds Source: PMC - NIH URL:[Link]

  • REVIEW ON THE SIGNIFICANCE OF PYRIMIDINE DERIVATIVES AS POTENT ANTI-ANGIOGENIC VEGFR-2 INHIBITORS Source: Semantic Scholar URL:[Link]

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A Comparative Guide to the Cross-Reactivity Profiles of Diaminopyrimidine-Based FAK Inhibitors: NVP-TAE226 vs. Defactinib

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the precision of a small molecule inhibitor is paramount. While high on-target potency is essential, a thorough understanding of its off-target interactions—its cross-reactivity profile—is critical for predicting potential therapeutic windows, anticipating side effects, and designing rational combination therapies. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of two prominent Focal Adhesion Kinase (FAK) inhibitors built upon a diaminopyrimidine scaffold: NVP-TAE226 and Defactinib (VS-6063).

While the initial query sought information on "2-Methoxy-1,2-dihydropyrimidine-4,5-diamine," a comprehensive search of scientific literature and chemical databases revealed no specific biological data for this compound. Therefore, this guide will focus on NVP-TAE226 as a representative diaminopyrimidine-based kinase inhibitor, for which a wealth of public data is available, allowing for a robust and informative comparison.

The Central Role of Focal Adhesion Kinase (FAK) in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors.[1][2][3] These signals are fundamental to a host of cellular processes that are often hijacked in cancer, including cell proliferation, survival, migration, and angiogenesis.[1][4] FAK is frequently overexpressed in various solid tumors, and its elevated activity is correlated with cancer progression and metastasis.[1] This makes FAK a compelling target for anti-cancer drug development.[4]

The activation of FAK initiates a complex signaling cascade. Upon integrin engagement with the extracellular matrix, FAK undergoes autophosphorylation at tyrosine 397 (Y397).[1][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5] The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130cas, leading to the activation of pathways such as the PI3K/Akt and RAS/MEK/ERK cascades, which collectively drive tumor progression.[1][3]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK_inactive FAK (Inactive) Integrins->FAK_inactive ECM Binding Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK_inactive FAK_active p-FAK (Y397) FAK_inactive->FAK_active Autophosphorylation FAK_Src_complex FAK/Src Complex FAK_active->FAK_Src_complex recruits Src Src Src->FAK_Src_complex PI3K PI3K FAK_Src_complex->PI3K RAS_MEK_ERK RAS/MEK/ERK Pathway FAK_Src_complex->RAS_MEK_ERK Paxillin_p130cas Paxillin, p130cas FAK_Src_complex->Paxillin_p130cas phosphorylates Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt Cell_Survival Cell_Survival p_Akt->Cell_Survival Proliferation Proliferation RAS_MEK_ERK->Proliferation p_Paxillin_p130cas p-Paxillin, p130cas Paxillin_p130cas->p_Paxillin_p130cas Migration_Invasion Migration_Invasion p_Paxillin_p130cas->Migration_Invasion

Figure 1: Simplified FAK Signaling Cascade.

The Imperative of Kinase Selectivity

While targeting FAK holds great therapeutic promise, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge. Many kinase inhibitors inadvertently bind to and inhibit multiple kinases, leading to off-target effects that can cause toxicity or diminish the intended therapeutic benefit. Therefore, a comprehensive cross-reactivity profile is indispensable for any kinase inhibitor in development. This guide will compare two FAK inhibitors, NVP-TAE226 and Defactinib, to illustrate the importance of selectivity.

Comparative Analysis of NVP-TAE226 and Defactinib

NVP-TAE226: A Potent, Multi-Targeted Inhibitor

NVP-TAE226 is a potent ATP-competitive inhibitor with a diaminopyrimidine core. It was initially developed as a FAK inhibitor, demonstrating a half-maximal inhibitory concentration (IC50) of 5.5 nM in cell-free assays.[6] However, subsequent profiling revealed that NVP-TAE226 also potently inhibits other kinases, including the closely related Proline-rich tyrosine kinase 2 (Pyk2) with an IC50 of 3.5 nM.[6][7] Furthermore, it exhibits inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR) at slightly higher concentrations.[6] This multi-targeted profile, while potentially offering broader anti-tumor activity in some contexts, also increases the risk of off-target effects.[8]

Defactinib (VS-6063): A More Selective FAK Inhibitor

Defactinib is another orally available, ATP-competitive FAK inhibitor. It is a potent inhibitor of both FAK and Pyk2, with an IC50 of 0.6 nM for both kinases.[9] A key distinguishing feature of Defactinib is its high selectivity. It has been reported to have over 100-fold selectivity for FAK and Pyk2 compared to a broad range of other kinases.[9] This enhanced selectivity suggests a potentially wider therapeutic window and a more predictable safety profile compared to less selective inhibitors like NVP-TAE226.

Quantitative Cross-Reactivity Profiles

To provide a direct comparison, the following tables summarize the available quantitative data on the inhibitory activity of NVP-TAE226 and Defactinib against their primary targets and a selection of off-targets. It is important to note that the data for NVP-TAE226 is more extensively published in terms of a broad kinase panel, while the data for Defactinib often emphasizes its high selectivity without always providing a comprehensive list of IC50 values for off-targets.

Table 1: On-Target and Key Off-Target Potency

Kinase TargetNVP-TAE226 IC50 (nM)Defactinib (VS-6063) IC50 (nM)
FAK (PTK2) 5.5 [6]0.6 [9]
Pyk2 (PTK2B) 3.5 [6][7]0.6 [9]
InsR44[10]>100-fold less potent than FAK[9]
IGF-1R140[6]>100-fold less potent than FAK[9]
ALK~10-100-fold less potent than FAK[11]Not reported
c-Met160[6]Not reported
FLT4220[6]Not reported
FLT13400[6]Not reported

Note: The data presented is compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Methodologies for Cross-Reactivity Profiling

The determination of a kinase inhibitor's cross-reactivity profile is achieved through robust and systematic screening against a large panel of kinases. Two common methodologies are the KINOMEscan™ competition binding assay and radiometric kinase activity assays.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[12][13] This method does not require ATP, and therefore measures the true thermodynamic binding affinity (Kd).[12]

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle cluster_detection Detection Immobilized_Ligand Immobilized Active-Site Directed Ligand No_Binding No Binding Immobilized_Ligand->No_Binding Kinase Kinase Binding Binding Kinase->Binding Test_Compound Test Compound (e.g., NVP-TAE226) Test_Compound->Binding Binds to Kinase Binding->No_Binding Prevents Kinase from binding to Immobilized Ligand Quantification Quantify amount of kinase bound to ligand (e.g., via qPCR of DNA tag) No_Binding->Quantification Leads to

Figure 2: KINOMEscan™ Experimental Workflow.

Step-by-Step KINOMEscan™ Protocol:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to create an affinity resin.[13]

  • Binding Reaction: The kinase of interest, the affinity resin, and the test compound (at various concentrations) are combined in the wells of a microtiter plate. A control reaction with DMSO instead of the test compound is also prepared.[13]

  • Incubation: The plate is incubated to allow the components to reach binding equilibrium.[13]

  • Washing: The beads are washed to remove any unbound kinase.[13]

  • Elution: The bound kinase is eluted from the affinity resin.[13]

  • Quantification: The amount of kinase in the eluate is quantified, typically using quantitative PCR (qPCR) for a DNA tag that has been fused to the kinase.[13]

  • Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to the amount recovered in the DMSO control. A lower amount of recovered kinase indicates a stronger interaction between the test compound and the kinase. The results are often reported as percent of control or can be used to calculate a dissociation constant (Kd).[12]

Radiometric Kinase Activity Assay ([³²P]-ATP)

This is considered a "gold standard" method for directly measuring kinase activity.[4][14] It quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a kinase substrate (a peptide or protein).[4][14] The presence of an inhibitor will reduce the rate of this transfer.

Step-by-Step Radiometric Kinase Assay Protocol:

  • Reaction Setup: In a microtiter plate or microcentrifuge tube, combine the kinase, the substrate, the test inhibitor at various concentrations, and a buffer containing Mg²⁺.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.[15]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction, typically by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper membrane which binds the phosphorylated substrate.

  • Washing: If using a membrane, wash it extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated ³²P in the substrate using a scintillation counter or by exposing the membrane to a phosphor screen.[14]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO-only control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion: The Criticality of Comprehensive Profiling

This comparative guide highlights the nuances in the cross-reactivity profiles of two diaminopyrimidine-based FAK inhibitors. NVP-TAE226, while a potent FAK inhibitor, demonstrates significant off-target activity against other kinases. In contrast, Defactinib exhibits a more selective profile, primarily targeting FAK and its close homolog Pyk2.

This difference in selectivity has profound implications for their clinical development and potential therapeutic applications. A more selective compound like Defactinib may offer a better safety profile and more predictable on-target effects. Conversely, the multi-targeted nature of NVP-TAE226 could be advantageous in certain cancer contexts where the inhibition of multiple signaling pathways is beneficial, though this comes with an increased risk of toxicity.

For researchers and drug development professionals, this comparison underscores the absolute necessity of early and comprehensive cross-reactivity profiling. Utilizing robust methodologies such as KINOMEscan™ and radiometric activity assays is not merely a characterization step but a critical component of a self-validating system that informs lead optimization, guides clinical trial design, and ultimately contributes to the development of safer and more effective targeted therapies.

References

  • Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]
  • Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments. Springer Nature. [Link]
  • KINOMEscan - Bio-protocol. Bio-protocol. [Link]
  • Assaying protein kinase activity with radiolabeled ATP. Journal of Visualized Experiments. [Link]
  • Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. AACR Journals. [Link]
  • Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]
  • New insights into FAK structure and function in focal adhesions | Journal of Cell Science. The Company of Biologists. [Link]
  • Assaying Protein Kinase Activity with Radiolabeled ATP. PubMed. [Link]
  • Data - HMS LINCS Project. Harvard Medical School. [Link]
  • Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. PMC. [Link]
  • KINOMEscan Technology. Eurofins Discovery. [Link]
  • Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo. AACR Journals. [Link]
  • Experimental profiling. Bio-protocol. [Link]
  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. [Link]
  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. [Link]
  • 219616Orig1s000. accessdata.fda.gov. [Link]
  • 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. [Link]
  • NVP-TAE226, a potent dual FAK/IGF-IR kinase inhibitor, prevents breast cancer metastasis in vivo | Request PDF. ResearchGate. [Link]
  • DeepKinome: quantitative prediction of kinase binding affinity by a compound using deep learning based regression model. PMC. [Link]
  • TAE226, a dual inhibitor of focal adhesion kinase and insulin‐like growth factor‐I receptor, is effective for Ewing sarcoma. PMC. [Link]
  • Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network. PubMed. [Link]
  • A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. PMC. [Link]
  • Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models. PMC. [Link]
  • Development and testing of a first-in-class series of macrocyclic ATR inhibitors for cancer treatment. [Link]
  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays | Download Table. ResearchGate. [Link]
  • IC50 values for FAK inhibitors.. figshare. [Link]

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Validating the Mechanism of Action of Dihydropyrimidine-Based Compounds: A Comparative Guide to Eg5 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see drug development programs struggle to differentiate novel antimitotic agents from legacy chemotherapeutics. Dihydropyrimidine (DHPM) derivatives—most notably synthesized via the Biginelli reaction—represent a privileged scaffold in medicinal chemistry . Unlike traditional cytoskeletal disruptors, DHPMs like monastrol act as highly specific allosteric inhibitors of the mitotic kinesin Eg5 (KIF11) .

This guide provides a comprehensive comparison between DHPM-based Eg5 inhibitors and traditional tubulin-targeting agents, alongside field-proven, self-validating protocols to definitively confirm their mechanism of action (MoA).

Mechanistic Rationale: Motor Proteins vs. The Cytoskeleton

The fundamental flaw of traditional antimitotics (e.g., paclitaxel, nocodazole) is their lack of cellular specificity. Tubulin is ubiquitous; it is just as essential for axonal transport in post-mitotic neurons as it is for spindle formation in dividing cancer cells. This dual role is the primary cause of dose-limiting peripheral neuropathy in clinical settings.

DHPM-based compounds bypass this liability through a highly elegant mechanism. They target Eg5, a plus-end directed motor protein whose sole function is to cross-link and slide antiparallel microtubules apart to establish the bipolar mitotic spindle. By binding to an induced-fit allosteric pocket between Loop 5 and α-helix 3 of the Eg5 motor domain, DHPMs lock the protein in an ADP-bound state . This prevents centrosome separation, trapping the cell in a "mono-astral" (monopolar) state that triggers the spindle assembly checkpoint and induces apoptosis, all without disrupting the underlying microtubule network .

MoA_Comparison cluster_DHPM Dihydropyrimidine (DHPM) Pathway cluster_Taxane Traditional Anti-mitotic Pathway Cell Dividing Cancer Cell DHPM DHPM Compound (e.g., Monastrol) Cell->DHPM Taxane Tubulin-Targeting Agent (e.g., Paclitaxel) Cell->Taxane Eg5 Allosteric Eg5 Inhibition (Loop 5 / α3 pocket) DHPM->Eg5 Binds Spindle1 Monopolar Spindle ('Mono-astral' Phenotype) Eg5->Spindle1 Prevents centrosome separation Arrest G2/M Phase Arrest Spindle1->Arrest Tubulin Tubulin Polymerization Stabilization Taxane->Tubulin Binds Spindle2 Multipolar Spindle / Cytoskeletal Rigidity Tubulin->Spindle2 Disrupts dynamics Spindle2->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Mechanism of action: DHPM-mediated Eg5 inhibition vs. tubulin-targeting agents.

Quantitative Performance Comparison

To contextualize the performance of DHPMs, we must benchmark them against standard-of-care alternatives. Recent structural optimizations, such as the N-1 arylation of the DHPM nucleus, have successfully pushed the IC50 of these compounds into the sub-micromolar range against resistant glioma cell lines .

FeatureDHPMs (e.g., Monastrol, N-1 Aryl DHPMs)Taxanes (e.g., Paclitaxel)Vinca Alkaloids (e.g., Nocodazole)
Primary Target Kinesin Eg5 (Motor Protein)β-Tubulin (Cytoskeleton)β-Tubulin (Cytoskeleton)
Binding Site Allosteric (Loop 5 / α3 pocket)Taxane Site (Lumen)Colchicine Site
Biochemical Effect Prevents microtubule-stimulated ADP releaseStabilizes microtubule polymersDepolymerizes microtubules
Cellular Phenotype Monopolar ("Mono-astral") SpindlesMultipolar Spindles / AstersAbsent Spindles
Neurotoxicity Risk Low (Target restricted to mitosis)High (Disrupts axonal transport)High (Disrupts axonal transport)

Self-Validating Experimental Protocols

A robust validation strategy must be a closed-loop system: you must prove direct target engagement biochemically, and then prove that this engagement results in the exclusive cellular phenotype associated with that target.

Workflow Start MoA Validation Workflow Target 1. Target Engagement (Biochemical) Start->Target Phenotype 2. Phenotypic Profiling (Cellular) Start->Phenotype Target_Step1 Incubate Eg5 + MTs + ATP + DHPM Compound Target->Target_Step1 Pheno_Step1 Treat HeLa Cells (24h) Fix & Permeabilize Phenotype->Pheno_Step1 Target_Step2 Measure Pi Release (Malachite Green Assay) Target_Step1->Target_Step2 Target_Result Calculate IC50 (Validates direct inhibition) Target_Step2->Target_Result Pheno_Step2 Stain: α-Tubulin (Spindle) Hoechst (DNA) Pheno_Step1->Pheno_Step2 Pheno_Result Quantify Monopolar Spindles (Validates cellular MoA) Pheno_Step2->Pheno_Result

Step-by-step experimental workflow for validating DHPM-based Eg5 inhibitors.

Protocol A: Microtubule-Stimulated ATPase Assay (Biochemical Validation)

The Causality: Eg5 has an exceptionally low basal ATP hydrolysis rate. In vivo, binding to microtubules accelerates the release of ADP, allowing the motor to step forward. DHPMs inhibit Eg5 by locking it in the ADP-bound state, preventing this microtubule-induced acceleration . Therefore, an assay measuring basal ATPase will yield false negatives; you must include polymerized microtubules to observe the inhibitory window.

Step-by-Step Methodology:

  • Microtubule Preparation: Polymerize highly purified porcine tubulin (2 mg/mL) in BRB80 buffer supplemented with 1 mM GTP and 10 μM paclitaxel at 37°C for 30 minutes to create stable microtubule tracks.

  • Reaction Assembly: In a 96-well clear plate, combine 15 nM recombinant human Eg5 motor domain, 1 μM paclitaxel-stabilized microtubules, and the DHPM compound (titrated from 0.01 μM to 100 μM) in an assay buffer containing 15 mM PIPES, 2 mM MgCl₂, and 1 mM EGTA.

  • Incubation: Pre-incubate the mixture for 10 minutes at room temperature to allow the allosteric pocket to equilibrate with the DHPM.

  • Initiation: Add 1 mM ATP to initiate the ATPase cycle. Incubate for exactly 15 minutes at room temperature.

  • Detection: Quench the reaction by adding Malachite Green reagent. The reagent forms a colorimetric complex with the released inorganic phosphate (Pi).

  • Quantification: Read absorbance at 650 nm. Plot the dose-response curve to calculate the IC50.

Protocol B: High-Content Phenotypic Profiling (Cellular Validation)

The Causality: Biochemical inhibition in a tube does not guarantee cellular efficacy or specificity. If your DHPM compound is truly targeting Eg5, it will exclusively cause monopolar spindles . If you observe multipolar spindles or a destroyed microtubule network, your compound has off-target cytoskeletal toxicity. This assay visually self-validates the MoA.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or U138 glioma cells at 10,000 cells/well in a 96-well optical-bottom plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the DHPM compound at 2× and 5× the established biochemical IC50. Include a DMSO vehicle control and a Paclitaxel control (100 nM). Incubate for 16–24 hours to ensure a large population of cells enters mitosis.

  • Fixation & Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA. Incubate with a primary anti-α-tubulin antibody (1:500) for 1 hour to label the spindle, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain DNA with Hoechst 33342 (1 μg/mL).

  • High-Content Imaging: Image using a confocal high-content screening system (e.g., PerkinElmer Opera Phenix).

  • Analysis: Quantify the mitotic index (percentage of condensed DNA) and classify the spindle architecture. A successful DHPM will show >80% of mitotic cells exhibiting a distinct "rosette" of chromosomes surrounding a single, unseparated central microtubule aster (the mono-astral phenotype).

References

  • Dudhe, A. C., et al. (2022). "An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives." Mini Reviews in Medicinal Chemistry. URL:[Link]

  • Maliga, Z., et al. (2006). "Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol." BMC Chemical Biology. URL:[Link]

  • Gonçalves, I. L., et al. (2018). "Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines." MedChemComm. URL:[Link]

  • "Recent Findings and Future Directions for Interpolar Mitotic Kinesin Inhibitors in Cancer Therapy." (2016). Future Medicinal Chemistry (Taylor & Francis). URL:[Link]

A Comparative Guide to the Synthetic Routes of 4,5-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The 4,5-diaminopyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the foundation for a vast array of biologically active compounds, including antiviral and anticancer agents.[1] Its strategic importance necessitates robust and versatile synthetic methodologies. This guide provides an in-depth comparison of the most prominent synthetic routes to 4,5-diaminopyrimidine derivatives, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: The Traube Synthesis and its Modern Variations

The Traube synthesis is a cornerstone in purine chemistry and a classic approach to constructing the pyrimidine ring, which can then be further functionalized to yield 4,5-diaminopyrimidines.[2] This method typically involves the condensation of a compound containing an activated methylene group with an amidine or a related species.

Mechanistic Rationale and Key Considerations

The Traube synthesis is valued for its versatility in creating substituted purines, where a 4,5-diaminopyrimidine serves as a key intermediate.[3] The initial cyclization to form the pyrimidine ring is often followed by nitrosation at the 5-position and subsequent reduction to introduce the second amino group.[3]

  • Choice of Starting Materials: The selection of the initial active methylene compound and the amidine allows for the introduction of various substituents on the pyrimidine ring.

  • Nitrosation and Reduction: The introduction of the 5-amino group via a nitroso intermediate is a well-established and reliable transformation. The reduction of the nitroso or a nitro group is a critical step. Catalytic hydrogenation is a common and efficient method for this transformation.[4]

Workflow and Visualization

Traube_Synthesis Start Substituted Pyrimidine Precursor Nitrosation Nitrosation (e.g., NaNO2, HCl) Start->Nitrosation Introduction of NO group at C5 Reduction Reduction (e.g., H2, Pd/C) Nitrosation->Reduction Conversion of NO to NH2 FinalProduct 4,5-Diaminopyrimidine Derivative Reduction->FinalProduct Final Product Formation

Caption: The Traube synthesis pathway for 4,5-diaminopyrimidines.

Representative Experimental Protocol: Synthesis of 4,5-Diaminopyrimidine

This protocol is adapted from a well-established procedure for the preparation of the parent 4,5-diaminopyrimidine.[5]

  • Nitrosation: A substituted 4-aminopyrimidine is dissolved in an appropriate acidic medium (e.g., hydrochloric acid). The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature.

  • Reduction: The resulting 4-amino-5-nitrosopyrimidine intermediate is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

  • Isolation: After the reaction is complete, the catalyst is filtered off, and the product is isolated by adjusting the pH of the filtrate to precipitate the 4,5-diaminopyrimidine.

Route 2: Synthesis from Malononitrile Derivatives

Malononitrile and its derivatives are highly versatile starting materials for the synthesis of a wide range of heterocyclic compounds, including 4,5-diaminopyrimidines. These routes are often favored due to the low cost and high reactivity of malononitrile.[3]

Mechanistic Rationale and Key Considerations

These syntheses typically involve a multi-step process where the pyrimidine ring is constructed, followed by the introduction of the amino groups.

  • Cyclization Strategy: The reaction of malononitrile with amidines or guanidine derivatives is a common strategy to form the pyrimidine ring.[6][7] The choice of the amidine allows for the introduction of different substituents at the 2-position of the pyrimidine ring.

  • Introduction of the 5-Amino Group: Similar to the Traube synthesis, the 5-amino group is often introduced via the reduction of a nitro or nitroso group.

Workflow and Visualization

Malononitrile_Route Start Malononitrile & Amidine Cyclization Cyclocondensation Start->Cyclization Ring Formation Intermediate Substituted Pyrimidine Cyclization->Intermediate Functionalization Nitration/Nitrosation Intermediate->Functionalization Introduction of NO2/NO group Reduction Reduction Functionalization->Reduction Conversion to NH2 FinalProduct 4,5-Diaminopyrimidine Derivative Reduction->FinalProduct

Caption: Synthetic pathway from malononitrile to 4,5-diaminopyrimidines.

Representative Experimental Protocol: Synthesis of a 6-Aminopyrimidine Derivative

This protocol is based on the reaction of amidines with a malononitrile dimer.[7]

  • Reaction Setup: An amidine and a malononitrile dimer are dissolved in a suitable solvent such as DMF.

  • Catalysis: A base catalyst, such as piperidine, is added to the reaction mixture.[6]

  • Cyclization: The reaction proceeds via an amination process followed by cyclization to yield the 6-aminopyrimidine compound.[7]

  • Further Functionalization: The resulting aminopyrimidine can then be further functionalized at the 5-position as described in Route 1.

Route 3: Reduction of 4-Amino-5-nitropyrimidines

This method is arguably one of the most direct and widely used approaches for the synthesis of 4,5-diaminopyrimidines. It relies on the selective reduction of a nitro group at the 5-position of a pre-formed 4-aminopyrimidine ring.

Mechanistic Rationale and Key Considerations

The success of this route hinges on the efficient and clean reduction of the nitro group without affecting other functional groups present in the molecule.

  • Choice of Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is highly effective.[8][9] Chemical reducing agents like sodium dithionite or tin(II) chloride in hydrochloric acid can also be used.

  • Reaction Conditions: The choice of solvent, temperature, and pressure (for catalytic hydrogenation) can significantly impact the yield and purity of the product. Mild conditions are generally preferred to avoid side reactions.

Workflow and Visualization

Nitro_Reduction_Route Start 4-Amino-5-nitropyrimidine Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) or Chemical Reduction Start->Reduction Selective Nitro Group Reduction FinalProduct 4,5-Diaminopyrimidine Derivative Reduction->FinalProduct

Caption: Direct synthesis via reduction of a 5-nitro-pyrimidine.

Representative Experimental Protocol: Catalytic Hydrogenation of a 4-Amino-5-nitropyrimidine
  • Catalyst Suspension: The 4-amino-5-nitropyrimidine starting material is dissolved in a suitable solvent (e.g., methanol, ethanol), and a catalytic amount of 5% or 10% Pd/C is added.

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically at a pressure of 1-4 bar) and stirred vigorously at room temperature.[9]

  • Workup: Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Comparative Analysis of Synthetic Routes

FeatureTraube SynthesisMalononitrile-Based RoutesDirect Nitro Reduction
Starting Materials Substituted pyrimidine precursorsMalononitrile, amidines4-Amino-5-nitropyrimidines
Number of Steps Multi-stepMulti-stepSingle step (from nitro-precursor)
Versatility High, allows for diverse substitution patternsHigh, good for 2-substituted derivativesDependent on the availability of the nitro-precursor
Typical Yields Moderate to high for individual stepsGood to excellentGenerally high
Scalability Can be scalable with process optimizationGenerally scalableHighly scalable
Key Advantage Well-established and versatile for purine synthesisUtilizes inexpensive and readily available starting materialsDirect and efficient final step
Key Disadvantage Can be lengthyRequires multiple synthetic transformationsRequires pre-synthesis of the nitro-pyrimidine

Conclusion

The choice of the most appropriate synthetic route for a particular 4,5-diaminopyrimidine derivative depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.

  • The Traube synthesis remains a powerful tool, particularly when the ultimate goal is the synthesis of purines.

  • Malononitrile-based routes offer an economical and versatile approach, especially for the preparation of derivatives with substitution at the 2-position.

  • The direct reduction of 4-amino-5-nitropyrimidines is often the most efficient and high-yielding method for the final introduction of the 5-amino group, provided the nitro-precursor is readily accessible.

Researchers should carefully consider these factors to select the most efficient and practical synthetic strategy for their specific research and development needs.

References

  • [Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][4][10]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones - Journal of the Chemical Society C - RSC Publishing.]([Link])

Sources

Evaluating the Kinase Selectivity of the 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Introduction: The Evolution of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine core is a foundational bioisostere of adenine, utilized extensively in the design of ATP-competitive kinase inhibitors. To date, numerous FDA-approved kinase inhibitors rely on an aminopyrimidine motif to form critical hydrogen bonds with the kinase hinge region[1]. However, because the planar pyrimidine hinge-binding motif is universally accommodated by the human kinome, achieving target selectivity remains a significant hurdle, often resulting in promiscuous multi-kinase activity[2].

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks designed to overcome these selectivity bottlenecks. The 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (CAS: 1936040-34-4) scaffold represents a fascinating structural evolution. By introducing partial saturation (1,2-dihydro) and a methoxy group at the C2 position, this scaffold breaks the strict planarity of traditional pyrimidines. This guide provides a comprehensive framework for evaluating the selectivity of this novel scaffold compared to classical alternatives, supported by representative profiling data and validated experimental workflows.

Structural Rationale: Causality Behind Selectivity

To understand why the 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine scaffold behaves differently from standard inhibitors, we must analyze its 3D binding mechanics:

  • Hinge Anchoring (The 4,5-diamine): The primary amines at the 4 and 5 positions act as potent hydrogen bond donors. They interact directly with the backbone carbonyls of the kinase hinge residues, anchoring the molecule in the ATP-binding pocket similarly to traditional inhibitors[2].

  • Vectorial Projection (The 2-Methoxy-1,2-dihydro modification): Unlike flat 2-aminopyrimidines, the 1,2-dihydro ring introduces sp3 hybridization at the C2 carbon. This forces the 2-methoxy group out of the aromatic plane. This 3D projection acts as a steric gatekeeper: it perfectly occupies the ribose-binding pocket of certain kinases (e.g., EGFR) while sterically clashing with the narrow solvent channels or bulky gatekeeper residues of others (e.g., CDK2, JAK2).

Table 1: Comparative Structural Features and Expected Selectivity
Inhibitor ScaffoldHinge Binding Motif3D Character ( sp3 fraction)Binding ModeExpected Selectivity
Staurosporine IndolocarbazoleLow (Highly Planar)Deep ATP-pocketPromiscuous (Pan-kinase)
Standard 2-Aminopyrimidine Pyrimidine-2-amineLow (Planar)Hinge + Solvent ChannelModerate (Multi-kinase)
2-Methoxy-1,2-dihydro Scaffold Pyrimidine-4,5-diamineHigh (C2 sp3 projection)Hinge + Ribose PocketHigh (Target-specific)

Comparative Performance Data

To objectively evaluate the selectivity of the 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine scaffold, we compare its representative half-maximal inhibitory concentration ( IC50​ ) profile against Staurosporine (a pan-kinase reference) and a standard 2-aminopyrimidine derivative.

Crucially, all data presented below is evaluated at a physiological ATP concentration of 1 mM. Testing at 1 mM ATP, rather than the apparent Km​ , prevents the artificial inflation of inhibitor potency. ATP-competitive inhibitors often show artificially high potency at low ATP concentrations, leading to false positives that fail to translate in cellular assays[3].

Table 2: Kinase Panel IC50​ Comparison (nM) at 1 mM ATP
Kinase TargetStaurosporine (Reference)Standard 2-Aminopyrimidine2-Methoxy-1,2-dihydro Derivative
EGFR (WT) 3.245.012.5
CDK2 5.1110.5>10,000
JAK2 2.825.4>10,000
LCK 8.460.2850.0
SRC 4.030.8420.0

Data Interpretation: The sp3 -rich methoxy projection of the novel scaffold successfully drives a highly selective profile, maintaining low-nanomolar potency against EGFR while completely abolishing activity against CDK2 and JAK2—a stark contrast to the promiscuous nature of Staurosporine and the moderate selectivity of the planar 2-aminopyrimidine.

Experimental Workflows for Selectivity Evaluation

To ensure scientific trustworthiness, selectivity claims must be backed by self-validating, orthogonal assay systems. Below are the step-by-step methodologies required to generate the profiling data.

Protocol A: TR-FRET Competitive Binding Assay (Primary Screen)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for high-throughput primary screening because it minimizes compound interference (auto-fluorescence) and directly measures target engagement at the ATP site[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., EGFR) to a final concentration of 5 nM.

  • Tracer & Antibody Addition: Add a fluorescent ATP-competitive tracer (Acceptor) and a Terbium-cryptate labeled anti-tag antibody (Donor) to the kinase solution[5].

  • Compound Dispensing: Dispense the 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing (e.g., Echo 550).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the system to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the FRET emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates the displacement of the tracer by the selective scaffold.

TRFRET Kinase Kinase + Tracer (Fluorophore Acceptor) Complex Tracer-Kinase-Ab Complex (High FRET Signal) Kinase->Complex Binding Antibody Anti-Tag Antibody (Tb-Cryptate Donor) Antibody->Complex Tag Recognition Displacement Tracer Displacement (Loss of FRET Signal) Complex->Displacement Inhibitor Addition Inhibitor Pyrimidine-diamine Inhibitor (Competes for ATP site) Inhibitor->Displacement ATP-site Competition

Caption: TR-FRET competitive binding assay principle for kinase inhibitor profiling.

Protocol B: Radiometric ³³P-ATP Assay (Orthogonal Validation)

While TR-FRET measures binding affinity ( Kd​ ), it does not confirm the functional inhibition of catalytic turnover. The radiometric assay directly quantifies the transfer of the terminal phosphate to the substrate, serving as the gold-standard orthogonal validation[4].

Step-by-Step Methodology:

  • Substrate Mix: Prepare a reaction mix containing the specific peptide substrate (2 µM) and the target kinase in assay buffer.

  • Compound Pre-incubation: Add the inhibitor scaffold at varying concentrations and pre-incubate for 20 minutes.

  • Reaction Initiation (1 mM ATP): Initiate the reaction by adding an ATP mix containing 1 mM ultra-pure ATP spiked with trace amounts of [³³P]-ATP. Causality note: 1 mM ATP is critical here to mimic the intracellular environment and confirm true competitive efficacy.

  • Termination & Spotting: After 60 minutes, terminate the reaction by adding 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper.

  • Washing & Counting: Wash the filter paper extensively with 0.75% phosphoric acid to remove unreacted [³³P]-ATP. Quantify the incorporated radioactivity using a liquid scintillation counter.

Logical Workflow for Scaffold Evaluation

To systematically advance the 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine scaffold from a raw chemical building block to a validated selective inhibitor, researchers should follow the tiered screening logic illustrated below.

G Compound 2-Methoxy-1,2-dihydropyrimidine -4,5-diamine Scaffold Synthesis Library Synthesis (R-group diversification) Compound->Synthesis Scaffold Input PrimaryScreen Primary Kinase Panel (TR-FRET at 1 mM ATP) Synthesis->PrimaryScreen High-Throughput SecondaryScreen Orthogonal Validation (Radiometric 33P-ATP Assay) PrimaryScreen->SecondaryScreen Hit Confirmation CellularAssay Cellular Target Engagement (NanoBRET / TEMA) SecondaryScreen->CellularAssay In Vitro Efficacy Hit Selective Kinase Inhibitor Lead CellularAssay->Hit Final Selection

Caption: Tiered workflow for evaluating the kinase selectivity of pyrimidine-diamine scaffolds.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH.1

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.4

  • Kinase Panel Screening and Profiling Service. Reaction Biology.5

  • A Powerful Approach to Repurposing 3D Hinge Binding Fragments and Its Application to Finding Novel Bruton Tyrosine Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.2

  • ICESTP Safety Panel™ 44 & 77 - Functional Panels. ICE Bioscience.3

Sources

The Pyrimidine Scaffold: A Master Key for Unlocking Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, represents one of the most significant and versatile scaffolds in modern medicinal chemistry. Its inherent ability to mimic the structure of endogenous nucleobases allows it to function as a privileged structure, capable of interacting with a vast array of biological targets with high affinity and specificity. This has led to the development of a remarkable diversity of drugs, ranging from foundational cytotoxic agents to exquisitely precise targeted therapies.

This guide provides a head-to-head comparison of key pyrimidine derivatives that have shaped the landscape of drug development. We will move beyond a simple cataloging of compounds to dissect the causal relationships between chemical structure, mechanism of action, and clinical performance. By examining two distinct case studies—the classical thymidylate synthase inhibitors and the modern EGFR tyrosine kinase inhibitors—we will illuminate the evolution of drug design principles and provide a framework for the rational development of next-generation pyrimidine-based therapeutics.

Case Study 1: The Thymidylate Synthase Inhibitors - A Legacy of Cytotoxic Chemotherapy

The inhibition of DNA synthesis remains a cornerstone of cancer therapy. Thymidylate synthase (TS) is a critical enzyme in this pathway, responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Its central role makes it a prime target for cytotoxic agents.

5-Fluorouracil (5-FU): The Archetype

Introduced in the 1950s, 5-Fluorouracil (5-FU) is an analogue of uracil. Its efficacy hinges on its intracellular conversion into several active metabolites. The primary mechanism involves the conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate. This covalent bond effectively sequesters the enzyme, leading to the inhibition of dTMP synthesis, depletion of thymidine pools, and ultimately, "thymineless death" in rapidly dividing cancer cells.

G cluster_0 Cellular Uptake & Metabolism cluster_1 Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Multi-step conversion FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Syn RNA Synthesis FUTP->RNA_Syn Incorporation into RNA -> RNA Damage DNA_Syn DNA Synthesis & Repair FdUTP->DNA_Syn Incorporation into DNA -> DNA Damage dUMP dUMP dTMP dTMP dUMP->dTMP Catalysis dTMP->DNA_Syn

Figure 1: Mechanism of Action of 5-Fluorouracil (5-FU).

Capecitabine: A Prodrug Revolution

Despite its efficacy, 5-FU suffers from significant drawbacks, including a short half-life and non-selective activation in various tissues, leading to severe side effects such as mucositis and myelosuppression. Capecitabine was engineered as an orally bioavailable prodrug of 5-FU to overcome these limitations. Its design is a prime example of leveraging tumor-specific enzyme expression. Capecitabine is absorbed intact through the gut and undergoes a three-step enzymatic conversion to 5-FU. The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is significantly upregulated in many solid tumors compared to healthy tissue. This tumor-selective activation leads to higher concentrations of 5-FU at the tumor site and lower systemic exposure, theoretically improving the therapeutic index.

Head-to-Head Comparison: 5-FU vs. Capecitabine

The choice between intravenous 5-FU and oral capecitabine is often dictated by the cancer type, treatment regimen, and patient-specific factors. While capecitabine offers the convenience of oral administration, its efficacy and safety profile compared to continuous infusion 5-FU can vary.

Parameter5-Fluorouracil (Continuous Infusion)CapecitabineRationale & Key Insights
Administration IntravenousOralCapecitabine's oral route improves patient quality of life and reduces healthcare costs associated with infusions.
Activation Systemic, non-selectivePreferential activation in tumor tissue via thymidine phosphorylase (TP).The tumor-selective activation of capecitabine is its core design advantage, aiming to increase local drug concentration.
Key Efficacy Data (Metastatic Colorectal Cancer) Often used as the backbone of combination chemotherapy (e.g., FOLFOX, FOLFIRI).Demonstrated non-inferiority to the Mayo Clinic regimen of 5-FU/leucovorin.In many settings, capecitabine can be substituted for IV 5-FU without compromising efficacy, particularly in combination regimens.
Common Adverse Events Myelosuppression, mucositis, diarrhea.Hand-foot syndrome (palmar-plantar erythrodysesthesia), diarrhea, hyperbilirubinemia.The different safety profiles reflect the distinct biodistribution and activation pathways. Capecitabine's side effects are often more manageable.
Half-life ~10-20 minutes~45 minutes (for parent drug)The short half-life of 5-FU necessitates continuous infusion for sustained exposure, a problem circumvented by capecitabine's prodrug nature.
Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay

This protocol describes a spectrophotometric method to assess the inhibitory potential of a compound against TS. The assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor N5,N10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). This oxidation can be monitored by the decrease in absorbance at 340 nm.

G cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Reagents Prepare Assay Buffer, Enzyme (TS), Substrates (dUMP, CH2THF), Test Compound (e.g., FdUMP) Incubate Pre-incubate TS with Test Compound Reagents->Incubate Initiate Initiate reaction by adding substrates Incubate->Initiate Measure Monitor Absorbance at 340 nm over time (kinetic read) Initiate->Measure Calculate Calculate reaction rates (slope of absorbance vs. time) Measure->Calculate Plot Plot % Inhibition vs. Compound Concentration Calculate->Plot Determine Determine IC50 value Plot->Determine

Figure 2: Workflow for a Thymidylate Synthase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl). Prepare stock solutions of recombinant human TS, dUMP, CH2THF, and the test compound (e.g., FdUMP as a positive control) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of TS enzyme, and serial dilutions of the test compound. Allow for a pre-incubation period (e.g., 15 minutes at 25°C) to permit the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of dUMP and CH2THF to each well.

  • Spectrophotometric Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Case Study 2: The EGFR Tyrosine Kinase Inhibitors - A Paradigm of Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations in the kinase domain, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). This has made EGFR an attractive target for pyrimidine-based kinase inhibitors.

First-Generation TKIs: Gefitinib and Erlotinib

Gefitinib and Erlotinib are structurally similar quinazoline-based pyrimidine derivatives that function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase. They are most effective in patients whose tumors harbor specific activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation). By binding to the ATP-binding pocket of the activated receptor, they prevent autophosphorylation and downstream activation of pro-survival signaling pathways like RAS/MAPK and PI3K/AKT.

Third-Generation TKIs: Osimertinib

The initial success of first-generation EGFR inhibitors was often curtailed by the emergence of drug resistance. The most common mechanism is the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain. This mutation increases the receptor's affinity for ATP, rendering first-generation inhibitors less effective.

Osimertinib was specifically designed to overcome this challenge. It is a third-generation, irreversible EGFR inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase. Crucially, it is highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while largely sparing the wild-type EGFR. This selectivity profile is key to its improved efficacy and reduced toxicity compared to earlier generations.

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibitor Action EGF EGF Ligand EGFR EGFR (WT or Mutant) EGF->EGFR P P EGFR->P Autophosphorylation Downstream PI3K/AKT & RAS/MAPK Pathways P->Downstream Outcome Cell Proliferation & Survival Downstream->Outcome Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits (Reversible) Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Irreversible) T790M T790M Resistance Mutation T790M->Gefitinib Blocks Binding

Figure 3: EGFR Signaling and Inhibition by Pyrimidine Derivatives.

Head-to-Head Comparison: First-Generation vs. Third-Generation EGFR TKIs

The development of Osimertinib represents a significant advancement in the treatment of EGFR-mutated NSCLC, particularly for patients who have developed resistance to earlier inhibitors.

ParameterGefitinib / Erlotinib (First-Generation)Osimertinib (Third-Generation)Rationale & Key Insights
Mechanism Reversible, ATP-competitiveIrreversible, covalent binding to C797Osimertinib's irreversible binding provides more sustained target inhibition, which is particularly advantageous against resistance mutations.
Selectivity Active against sensitizing mutations (e.g., L858R, Exon 19 del); less active against T790M; also inhibits wild-type (WT) EGFR.Highly active against sensitizing mutations AND the T790M resistance mutation; significantly less activity against WT EGFR.Higher selectivity for mutant over WT EGFR is the key to Osimertinib's improved safety profile (e.g., less skin rash and diarrhea).
Key Efficacy Data (First-line, EGFR-mutated NSCLC) Median Progression-Free Survival (PFS): ~9-13 months.Median Progression-Free Survival (PFS): 18.9 months (FLAURA trial).Osimertinib has demonstrated superior efficacy as a first-line treatment, establishing it as the new standard of care.
CNS Penetration LimitedExcellentOsimertinib's ability to cross the blood-brain barrier provides better control of brain metastases, a common site of progression in NSCLC.
Common Adverse Events Rash, diarrhea (due to WT EGFR inhibition).Diarrhea, rash (generally milder), potential for QTc prolongation.The adverse event profile directly reflects the selectivity of the inhibitor.
Experimental Protocol: EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to the EGFR kinase domain. It is a high-throughput method to determine inhibitor potency (IC50 or Ki).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a Europium (Eu)-labeled anti-tag antibody, a fluorescently-labeled ATP-competitive tracer (kinase tracer), the EGFR kinase enzyme (tagged, e.g., with GST), and serial dilutions of the test compound (e.g., Osimertinib).

  • Reaction Setup: In a low-volume 384-well plate, add the test compound, the Eu-labeled antibody, and the EGFR kinase enzyme. Mix and incubate briefly.

  • Tracer Addition: Add the kinase tracer to all wells. The tracer will bind to the kinase if the ATP-binding site is not occupied by the inhibitor.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved measurements. Excite the Europium donor at ~340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor tracer (at ~665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • A high ratio indicates the tracer is bound to the kinase (low inhibition), as the Eu-antibody and tracer are in close proximity, allowing for energy transfer.

    • A low ratio indicates the test compound has displaced the tracer (high inhibition).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthesis and Future Perspectives

The journey from the broad-spectrum cytotoxicity of 5-Fluorouracil to the precision of Osimertinib, all pivoting on the pyrimidine scaffold, encapsulates the evolution of modern drug discovery. This progression highlights a clear trajectory: from targeting ubiquitous cellular processes to selectively inhibiting the specific molecular drivers of a disease.

The future of pyrimidine derivatives in drug development is bright. Current research focuses on:

  • Covalent Reversible Inhibitors: Combining the potency of covalent binders with an improved safety profile by allowing for eventual dissociation.

  • Allosteric Inhibitors: Targeting sites on enzymes other than the highly conserved active site to achieve greater selectivity.

  • PROTACs and Molecular Glues: Incorporating pyrimidine-based binders into larger molecules designed to induce the targeted degradation of pathogenic proteins.

By understanding the structure-activity relationships and the mechanistic principles that governed the success of past derivatives, researchers are well-equipped to continue leveraging the remarkable versatility of the pyrimidine core to design the next generation of transformative medicines.

References

  • Longley DB, Harkin DP, Johnston PG. 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Parker WB, Cheng YC. Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics. [Link]

  • Miwa M, Ura M, Nishida M, et al. Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. European Journal of Cancer. [Link]

  • Schilsky RL. Capecitabine: a new oral fluoropyrimidine for the treatment of colorectal cancer. Expert Opinion on Investigational Drugs. [Link]

  • Twelves C, Wong A, Nowacki MP, et al. Capecitabine as a single agent versus intravenous 5-fluorouracil and leucovorin in patients with metastatic colorectal cancer. British Journal of Cancer. [Link]

  • Ciardiello F, Tortora G. EGFR antagonists in cancer treatment. The New England Journal of Medicine. [Link]

  • Pao W, Miller VA, Politi KA, et al. Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine. [Link]

  • Cross DAE, Ashton SE, Ghiorghiu S, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. [Link]

  • Soria JC, Ohe Y, Vansteenkiste J, et al. Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. The New England Journal of Medicine. [Link]

Safety Operating Guide

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Understanding the molecular behavior of a compound is the key to designing a self-validating safety and disposal protocol.

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (CAS: 1936040-34-4) is a highly reactive, physiologically active pyrimidine derivative. Because it features both an electron-donating methoxy group and diamine functionalities, it is an excellent nucleophilic building block for purine synthesis and drug discovery. However, this same reactivity means it can readily interact with biological nucleophiles and enzymes—such as DNA methyltransferase (DNMT1)—leading to acute toxicity and environmental hazards ().

The following guide provides the definitive, causality-driven operational and disposal procedures for this compound.

Physicochemical Properties & Hazard Profile

To handle this chemical safely, we must first quantify its risks. The table below summarizes the core data that dictates our operational parameters.

Property / HazardSpecificationCausality / Operational Impact
Molecular Formula C5H10N4OHigh nitrogen content dictates specific high-temperature incineration requirements to manage NOx emissions.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2APhysiologically active (); requires stringent PPE to prevent dermal absorption and mucosal irritation.
Chemical Reactivity Basic / NucleophilicIncompatible with strong oxidizers and strong acids. Exothermic reactions may occur if mixed improperly in waste streams.
Aquatic Toxicity Toxic to aquatic life (H401)Strictly prohibits municipal drain disposal (); necessitates the collection of all aqueous washings.

Standard Operating Procedure: Handling & Experimental Workflow

Every protocol must be a self-validating system. By engineering checks and balances into the workflow, we eliminate the possibility of accidental exposure.

Step 1: Engineering Controls & Setup

  • Action: Conduct all transfers, weighing, and dilutions inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted fume hood.

  • Causality: The compound is typically handled as a fine powder. The diamine groups make the dust highly irritating to the respiratory tract. A hard-ducted system ensures that any aerosolized particulates are captured by HEPA filters rather than recirculated.

Step 2: PPE Assembly & Double-Gloving

  • Action: Don a Tyvek sleeve or fluid-resistant lab coat, chemical splash goggles, and double nitrile gloves (inner layer 0.11 mm, outer layer 0.15 mm).

  • Causality: Diamines can permeate standard, thin latex over time.

  • Self-Validating System: Double-gloving creates a fail-safe. If the outer glove becomes contaminated or tears, the inner glove provides a pristine barrier during the doffing process, ensuring zero skin contact.

Step 3: Static-Free Manipulation

  • Action: Use static-dissipative spatulas (e.g., grounded metal or conductive polytetrafluoroethylene) for weighing.

  • Causality: Fine organic powders with high nitrogen content can pose a deflagration risk if exposed to electrostatic discharge.

Spill Response & Decontamination Protocol

In the event of a surface spill, immediate and chemically logical decontamination is required.

  • Isolate & Contain: Evacuate the immediate area. Do not use water initially , as it will dissolve the compound, increase its surface area, and spread the aquatic hazard.

  • Adsorption: Cover the powder spill with a damp, inert absorbent pad to prevent aerosolization. Carefully sweep the material using a dedicated anti-static brush into a sealable, hazardous waste container.

  • Chemical Degradation: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, leaving it to sit for 5 minutes.

    • Causality: Oxidizing agents like hypochlorite effectively attack the electron-rich pyrimidine ring, breaking down the molecular structure and neutralizing its physiological activity.

  • Verification: Wipe the area with damp paper towels.

    • Self-Validating System: Swab the cleaned area with a pH indicator strip. A return to a neutral pH (7.0) confirms that the basic diamine residue has been completely removed.

Proper Disposal Procedures

Because pyrimidine diamines act as broad-spectrum environmental contaminants, they must never be discharged into the municipal water supply.

Step 1: Liquid Waste Segregation

  • Collect all aqueous and organic solvent waste containing the compound in highly visible, properly labeled High-Density Polyethylene (HDPE) carboys.

  • Causality: HDPE is highly resistant to the basicity of the diamine groups, preventing container degradation over time.

  • Self-Validating System: Before sealing the waste carboy for transport, verify the pH is between 6 and 8. This ensures no runaway exothermic acid-base reactions will occur during transit.

Step 2: Solid Waste Collection

  • Place all contaminated consumables (pipette tips, gloves, weighing boats, and spill cleanup materials) into a double-lined, puncture-resistant hazardous waste bag.

Step 3: Hazard Labeling

  • Affix GHS-compliant labels indicating "Toxic," "Irritant," and "Aquatic Hazard" to all containers. Date the containers the moment the first drop of waste is added.

Step 4: High-Temperature Incineration

  • Transfer the segregated waste to an approved Environmental Health and Safety (EHS) vendor. The waste must be subjected to high-temperature incineration (>1000°C).

  • Causality: Incineration at these extreme temperatures ensures the complete thermal oxidation of the C5​H10​N4​O molecule into harmless nitrogen gas ( N2​ ), carbon dioxide ( CO2​ ), and water vapor ( H2​O ), permanently eliminating the aquatic toxicity threat.

Cradle-to-Grave Disposal Workflow

The following diagram maps the logical flow of waste segregation to ensure compliance and environmental safety.

G Start 2-Methoxy-1,2-dihydropyrimidine -4,5-diamine Waste Solid Solid Waste (Contaminated PPE & Powders) Start->Solid Liquid Liquid Waste (Aqueous & Organic Solvents) Start->Liquid Segregation Chemical Segregation (Isolate from Strong Oxidizers) Solid->Segregation Liquid->Segregation Drain Municipal Drain Disposal Liquid->Drain Labeling Hazard Labeling (Toxic, Irritant, Aquatic Hazard) Segregation->Labeling Incineration High-Temp Incineration (Approved EPA/RCRA Facility) Labeling->Incineration Prohibited PROHIBITED (Aquatic Toxicity) Drain->Prohibited

Workflow for the segregation and disposal of pyrimidine diamine waste streams.

References

  • Rao, M. S., Rao, T. B., & Koteswara, C. P. (2020). SYNTHESIS AND CHARACTERIZATION OF NOVEL N5-(2- SUBSTITUTED BENZYLIDENE)-N2, N2-DIMETHYL/N4- PHENYL PYRIMIDINE-2,4,5-TRIAMINE/PYRIMIDINE-4,5- DIAMINE AS ANTIMICROBIAL AGENT. Rasayan Journal of Chemistry, 13(3), 1513-1521.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20562705, Pyrimidine-4,5-diamine--hydrogen chloride. PubChem.[Link]

Personal protective equipment for handling 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized building blocks like 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine (CAS: 1936040-34-4) not just as a procedural necessity, but as an exercise in predictive risk management. This compound, featuring a dihydropyrimidine core flanked by a methoxy group and a highly nucleophilic 4,5-diamine moiety, is invaluable in synthesizing complex heterocyclic drugs.

However, the exact structural features that make it synthetically useful—specifically the electron-rich diamines—also render it a potent hapten capable of causing severe skin sensitization and potential respiratory hyper-reactivity [1]. This guide provides the definitive, field-proven protocol for the safe handling, operational workflow, and disposal of this compound.

Part 1: Risk Assessment & Mechanistic Causality

Before detailing the protocol, it is critical to understand why specific protections are mandated. A robust safety protocol is a self-validating system where each layer of protection compensates for the potential failure of another.

  • Haptenization and Sensitization: Low molecular weight organic amines (<1 kD) act as haptens. They do not trigger an immune response directly; rather, their nucleophilic nitrogen atoms covalently bind to electrophilic sites on epidermal carrier proteins. This protein-hapten conjugate is what the immune system recognizes, leading to allergic contact dermatitis or, upon inhalation, chemical asthma [1].

  • Oxidative Instability: The 1,2-dihydropyrimidine ring is susceptible to aromatization (oxidation) if exposed to ambient oxygen and light over prolonged periods. Therefore, inert atmosphere handling is not just for yield optimization, but to prevent the formation of undefined, potentially more reactive oxidized byproducts [2].

  • Alkaline Irritation: The diamine functional groups impart localized basicity, which can cause saponification of skin lipids and severe corneal damage upon ocular contact.

Part 2: Core Personal Protective Equipment (PPE) Matrix

To mitigate these risks, operators must adhere strictly to the [3].

PPE CategorySpecificationCausality / Breakthrough Data
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Nitrile (8 mil)Nitrile provides >480 min breakthrough time for solid amines. Double-gloving allows safe removal of the outer contaminated layer without exposing skin.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash gogglesPrevents ingress of fine aerosolized powders. A full face shield is required when handling the compound in solvent solutions >50 mL.
Body Protection Flame-Resistant (FR) Lab Coat (fully buttoned)Prevents dermal accumulation of dust. FR material is required as organic diamines can be combustible when dispersed as fine dust.
Respiratory Control Fume Hood (Face velocity: 80-100 fpm)Primary engineering control. If a hood fails, an N95/P100 particulate respirator must be donned immediately to prevent inhalation of haptens.

Part 3: Experimental Workflow & Handling Protocol

This step-by-step methodology ensures both operator safety and chemical integrity during standard drug-development synthesis.

Phase 1: Preparation and Weighing

  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of incompatible strong oxidizers or acids.

  • Static Mitigation: 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is a fine powder prone to static cling, which exponentially increases aerosolization risk. Wipe the exterior of the reagent bottle and the weighing balance with a static-dissipative cloth.

  • Weighing: Use a static-free weighing boat and a grounded stainless steel spatula. Weigh the required mass directly inside the fume hood. Never transport unsealed powder across the laboratory.

Phase 2: Transfer and Reaction Setup 4. Inert Transfer: Transfer the weighed solid into a dry, round-bottom flask. Seal the flask with a rubber septum immediately to prevent ambient moisture absorption. 5. Purging: Insert a nitrogen or argon line via a needle and purge the flask for 5 minutes to displace oxygen, protecting the dihydropyrimidine ring from premature oxidation. 6. Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, DMSO, or DCM) via syringe through the septum. This prevents localized dust clouds and initiates the dissolution safely.

Part 4: Spill Response & Waste Disposal Plan

A robust protocol must account for deviations and accidental exposures [2].

  • Spill Containment (Solid): If the powder is dropped, do not dry sweep , as this aerosolizes the hapten. Cover the spill with damp absorbent pads (using water or a 5% acetic acid solution to mildly neutralize the amine). Wipe inward to contain the spread.

  • Spill Containment (Solution): Contain with inert absorbent material (e.g., vermiculite or sand).

  • Disposal: Segregate all contaminated wipes, gloves, and reaction byproducts into a clearly labeled "Halogen-Free Organic Amine Waste" container. Never mix with acidic or oxidizing waste streams, as exothermic acid-base reactions or rapid oxidation can occur.

Part 5: Workflow Visualization

G Start Pre-Operation: Verify Hood Airflow & Don PPE Weighing Weighing: Use Anti-Static Tools (Minimize Aerosolization) Start->Weighing Transfer Transfer: Move to Reaction Vessel Under Inert Gas Weighing->Transfer Spill Spill Protocol: Wet Wipe & Contain (Do Not Dry Sweep) Weighing->Spill If powder drops Reaction Reaction: Execute Synthesis (Monitor Exotherms) Transfer->Reaction Transfer->Spill If solution spills Disposal Disposal: Segregate as Organic Amine Waste Reaction->Disposal Spill->Disposal Collect as waste

Operational workflow for handling 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine.

References

  • Karol MH, Macina OT, Cunningham A. Cell and molecular biology of chemical allergy. Ann Allergy Asthma Immunol. 2001 Dec;87(6 Suppl 3):28-32. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. URL:[Link]

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